molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

Katalognummer: B193375
CAS-Nummer: 253128-41-5
Molekulargewicht: 729.9 g/mol
InChI-Schlüssel: UFNVPOGXISZXJD-JBQZKEIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eribulin is a fully synthetic macrocyclic ketone analog of the marine natural product halichondrin B, originally isolated from the sponge Halichondria okadai . It is a mechanistically unique inhibitor of microtubule dynamics, binding predominantly to a small number of high-affinity sites at the plus ends of existing microtubules . Unlike other classes of microtubule-targeting agents, such as taxanes or vinca alkaloids, this compound primarily suppresses microtubule growth rate and promotes pauses in growth, without a substantial effect on the shortening phase . This action leads to the sequestration of tubulin into non-productive aggregates, irreversible mitotic blockade, and ultimately, apoptosis of cancer cells . Beyond its direct cytotoxic, antimitotic effects, preclinical research has revealed that this compound exerts complex non-mitotic effects on tumor biology and the surrounding microenvironment . These include vascular remodeling, which can improve tumor perfusion, and phenotypic changes consistent with the reversal of epithelial-to-mesenchymal transition (EMT), leading to a reduced capacity for cancer cell migration and invasion . In certain sarcoma models, this compound treatment has been shown to increase the expression of differentiation antigens . These distinctive mechanisms make this compound a valuable tool for researchers investigating mitosis, microtubule dynamics, drug resistance pathways, and novel therapeutic approaches in oncology .

Eigenschaften

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Eribulin on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of eribulin, a synthetic analogue of the marine natural product halichondrin B. It details this compound's unique interaction with tubulin and its profound effects on microtubule dynamics, which underpin its potent antitumor activity. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the critical pathways and processes involved.

Core Mechanism of Action: A Unique Mode of Microtubule Inhibition

This compound exerts its anticancer effects through a distinct mechanism of action that differentiates it from other microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids.[1][2][3] Its primary target is the microtubule, a fundamental component of the cytoskeleton essential for cell division, structure, and intracellular transport.[4]

This compound's mechanism is characterized by a non-competitive inhibition of microtubule growth.[5] It specifically binds to the plus ends of microtubules, the site of dynamic polymerization and depolymerization.[6][7][8] This binding suppresses the growth phase (polymerization) of microtubules without significantly affecting the shortening phase (depolymerization).[1][2][5] This mode of action is often referred to as an "end-poisoning" mechanism.[9][10]

The binding of this compound to tubulin is complex. It binds to a single site on soluble tubulin heterodimers with relatively low affinity.[6][11] However, it exhibits high-affinity binding to the plus ends of polymerized microtubules.[6][11] This preferential binding to the microtubule ends is crucial to its mechanism.[6] It is proposed that the binding of a single this compound molecule at a microtubule end is sufficient to potently inhibit its growth.[6][7]

This suppression of microtubule dynamics leads to a G2/M phase cell-cycle block, where the cell is unable to form a functional mitotic spindle.[1][12] Prolonged mitotic blockage ultimately triggers apoptosis (programmed cell death).[3][12] A key feature of the mitotic blockade induced by this compound is its irreversibility, which may contribute to its long-term efficacy even with transient drug exposure.[5][11][13] Furthermore, this compound sequesters tubulin into nonproductive aggregates, further disrupting the pool of available tubulin for microtubule assembly.[1][14]

Biochemical studies have shown that this compound's effects are more pronounced in the absence of the βIII-tubulin isotype, which is often associated with resistance to MTAs.[8][15] In microtubules lacking βIII-tubulin, this compound not only suppresses the growth rate but also significantly reduces the shortening rate and catastrophe frequency.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding to tubulin and its effects on microtubule dynamics.

Table 1: this compound Binding Affinity to Tubulin and Microtubules

ParameterValueSpecies/SystemReference
Binding to Soluble Tubulin
Overall Dissociation Constant (Kd)46 µMBovine Brain Tubulin[6][7]
High-Affinity Subset Kd0.4 µMBovine Brain Tubulin[6][7]
Binding to Polymerized Microtubules
Dissociation Constant (Kd)3.5 µMBovine Brain Microtubules[6][7][11]
Maximum Stoichiometry (Ymax)14.7 ± 1.3 molecules/microtubuleBovine Brain Microtubules[6][7][11]
Stoichiometry in βIII-tubulin depleted microtubules20 ± 3 molecules/microtubuleBovine Brain Microtubules[15]
Inhibition of Cell Proliferation
Average Half Maximal Inhibitory Concentration (IC50)1.8 nMPanel of 8 human cancer cell lines[11]

Table 2: Effects of this compound on Microtubule Dynamic Instability

ParameterConditionEffectReference
In Vitro (Purified Bovine Tubulin)
Growth Rate100 nM this compoundSuppressed by 32%[15]
Shortening Rate100 nM this compoundLittle to no effect[5][11]
Catastrophe Frequency100 nM this compoundMarginally reduced (17%)[15]
Rescue Frequency100 nM this compoundNot modulated[15]
In Vitro (βIII-tubulin depleted)
Growth Rate100 nM this compoundReduced[15]
Shortening Rate100 nM this compoundStrongly reduced (43%)[15]
Catastrophe Frequency100 nM this compoundReduced (49%)[15]
Rescue Frequency100 nM this compoundReduced (32%)[15]
In Live Cells (U2OS)
Centromere Dynamics60 nM this compoundDecreased from 0.84 µm/min to 0.55 µm/min[11]

Non-Mitotic Mechanisms of Action

Beyond its direct effects on mitotic microtubules, this compound exhibits significant non-mitotic activities that contribute to its overall antitumor efficacy. These effects primarily involve the tumor microenvironment.

Vascular Remodeling

Preclinical studies have demonstrated that this compound can induce remodeling of the tumor vasculature.[16] This leads to increased tumor perfusion, which can alleviate hypoxia within the tumor.[16] Improved perfusion may also enhance the delivery and efficacy of subsequent chemotherapies.[16] Mechanistically, this compound has been shown to decrease the expression of genes associated with angiogenesis, including those in the VEGF, Wnt, Notch, and ephrin signaling pathways.[11]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to reverse the EMT phenotype in cancer cells, a process associated with increased cell motility, invasion, and drug resistance.[11] This reversal to a more epithelial-like, mesenchymal-to-epithelial transition (MET), is linked to the suppression of experimental metastasis.[11]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms of this compound and a typical experimental workflow.

Eribulin_Mechanism_of_Action cluster_this compound This compound cluster_microtubule Microtubule Dynamics cluster_cellular_effects Cellular Effects This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Sequesters into non-productive aggregates microtubule Microtubule Plus-End This compound->microtubule Binds with high affinity growth Microtubule Growth (Polymerization) This compound->growth Inhibits tubulin->growth GTP shortening Microtubule Shortening (Depolymerization) microtubule->shortening GTP Hydrolysis growth->microtubule spindle Defective Mitotic Spindle shortening->tubulin mitotic_arrest G2/M Mitotic Arrest spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Core mitotic mechanism of this compound.

Non_Mitotic_Mechanisms cluster_vascular Vascular Remodeling cluster_emt EMT Reversal This compound This compound angiogenesis ↓ Angiogenesis Pathways (VEGF, Wnt, Notch) This compound->angiogenesis emt Epithelial-to-Mesenchymal Transition (EMT) This compound->emt perfusion ↑ Tumor Perfusion angiogenesis->perfusion hypoxia ↓ Tumor Hypoxia perfusion->hypoxia met Mesenchymal-to-Epithelial Transition (MET) emt->met Reverses metastasis ↓ Metastasis met->metastasis

Non-mitotic mechanisms of this compound.

Experimental_Workflow cluster_assays Experimental Assays start Start: Purified Tubulin or Cultured Cells treatment Treatment with this compound (Varying Concentrations) start->treatment assay Select Assay treatment->assay polymerization Tubulin Polymerization Assay (Fluorescence-based) assay->polymerization dynamics In Vitro Microtubule Dynamics (TIRF Microscopy) assay->dynamics immunofluorescence Immunofluorescence Staining (Cell-based) assay->immunofluorescence binding Tubulin Binding Assay (Radiolabeled this compound) assay->binding analysis Data Acquisition & Analysis polymerization->analysis dynamics->analysis immunofluorescence->analysis binding->analysis results Quantitative Results: - IC50 / Kd values - Polymerization rates - Dynamic instability parameters - Microtubule morphology analysis->results

General experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of this compound on the polymerization of purified tubulin in real-time.

  • Principle: The assay utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence is proportional to the mass of the microtubule polymer.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Fluorescent reporter (e.g., 10 µM DAPI)

    • This compound stock solution (in DMSO)

    • Control compounds (e.g., paclitaxel as a polymerization enhancer, vinblastine as a destabilizer)

    • Black, non-binding 96-well microplate

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.

    • Add the desired concentrations of this compound or control compounds to the wells of the pre-chilled 96-well plate. Include a vehicle control (DMSO).

    • Add the tubulin solution to the reaction mixture (final concentration ~2 mg/mL).

    • Transfer the reaction mixture to the wells of the 96-well plate containing the compounds.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation: ~355 nm, Emission: ~460 nm for DAPI).

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) from the slope of the growth phase.

    • The plateau of the curve represents the steady-state polymer mass.

    • Calculate the IC50 value for this compound's inhibition of tubulin polymerization.

In Vitro Microtubule Dynamics Assay using TIRF Microscopy

This high-resolution imaging technique allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.

  • Principle: Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores near the coverslip surface, enabling the visualization of fluorescently labeled microtubules with high signal-to-noise ratio.

  • Materials:

    • Fluorescently labeled tubulin (e.g., rhodamine-labeled)

    • Unlabeled tubulin

    • GMPCPP (a slowly hydrolyzable GTP analog) for creating stable microtubule "seeds"

    • Microtubule polymerization buffer (e.g., BRB80: 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

    • GTP (1 mM)

    • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching

    • This compound

    • TIRF microscope with appropriate laser lines and a sensitive camera

  • Procedure:

    • Prepare Microtubule Seeds: Polymerize a mixture of labeled and unlabeled tubulin with GMPCPP to create short, stable microtubule seeds.

    • Prepare Flow Chamber: Construct a flow chamber using a microscope slide and a coverslip.

    • Immobilize Seeds: Introduce the microtubule seeds into the flow chamber and allow them to adhere to the coverslip surface.

    • Initiate Dynamic Growth: Introduce a solution containing fluorescently labeled and unlabeled tubulin, GTP, the oxygen scavenging system, and the desired concentration of this compound into the flow chamber.

    • Image Acquisition: Immediately begin acquiring time-lapse images of the growing microtubules using the TIRF microscope.

  • Data Analysis:

    • Track the ends of individual microtubules over time using appropriate software (e.g., ImageJ with plugins).

    • Measure the growth and shortening rates (µm/min).

    • Determine the catastrophe frequency (transition from growth to shortening) and rescue frequency (transition from shortening to growth).

    • Quantify the time spent in a paused state.

Immunofluorescence Staining of Microtubules in Cultured Cells

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

  • Principle: Cells are treated with this compound, fixed, and then the microtubule cytoskeleton is labeled with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

  • Materials:

    • Cultured cells (e.g., MCF7, U2OS) grown on coverslips

    • This compound

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • Nuclear stain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired duration.

    • Wash the cells with PBS and fix them.

    • If using a non-methanol fixative, permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding sites with blocking buffer.

    • Incubate with the primary anti-tubulin antibody.

    • Wash with PBS to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in the dark.

    • Wash with PBS to remove unbound secondary antibody.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Qualitatively assess changes in microtubule morphology, such as depolymerization, bundling, or the formation of abnormal mitotic spindles.

    • Quantify parameters such as microtubule density or cell cycle stage distribution.

Conclusion

This compound's unique mechanism of action, centered on the suppression of microtubule growth at the plus ends, distinguishes it from other microtubule-targeting agents. This primary antimitotic activity, coupled with its non-mitotic effects on the tumor microenvironment, provides a strong rationale for its clinical efficacy. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the intricate biology of microtubule dynamics and to develop novel anticancer therapies.

References

Eribulin's Non-Mitotic Effects on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Eribulin mesylate, a synthetic analog of the marine natural product halichrondrin B, is a microtubule dynamics inhibitor widely used in the treatment of metastatic breast cancer and liposarcoma.[1][2] Beyond its well-established antimitotic activity, which leads to cell cycle arrest and apoptosis, this compound exerts significant non-mitotic effects that remodel the tumor microenvironment (TME).[1][2] These effects include the normalization of tumor vasculature, the reversal of the epithelial-to-mesenchymal transition (EMT), and the modulation of tumor immunity.[1][3] By altering the TME, this compound can reduce tumor-promoting hypoxia, suppress metastasis, and enhance antitumor immune responses, contributing to its observed clinical benefits.[4][5] This technical guide provides an in-depth review of the core non-mitotic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows for researchers, scientists, and drug development professionals.

Vascular Remodeling and Perfusion

A primary non-mitotic effect of this compound is its ability to remodel the abnormal and dysfunctional vasculature characteristic of solid tumors. This vascular remodeling leads to improved tumor perfusion, which can alleviate hypoxia and potentially enhance the delivery and efficacy of subsequent therapies.[4][6]

Key Findings

In preclinical human breast cancer xenograft models (MX-1 and MDA-MB-231), this compound treatment has been shown to induce significant changes in tumor vasculature.[4] Unlike anti-angiogenic agents that prune vessels, this compound appears to create a more functional microenvironment by increasing the density of smaller, more organized vessels.[4] This leads to a paradoxical increase in microvessel density (MVD) but a decrease in the mean vascular area (MVA), indicating a shift towards a more normalized vascular network.[4] This remodeling enhances tumor perfusion and reduces hypoxia, as evidenced by decreased expression of hypoxia markers like VEGF and CA9.[1][4] Studies in advanced breast cancer patients have confirmed that this compound can induce tumor reoxygenation.[7]

Data Presentation

Table 1: Effects of this compound on Tumor Vasculature in Xenograft Models

ModelTreatment GroupDose (mg/kg)Change in Microvessel Density (MVD)Change in Mean Vascular Area (MVA)Change in Mouse VEGF ProteinChange in Human CA9 ProteinReference
MDA-MB-231This compound0.3-Significant DecreaseSignificant Decrease-[4]
MDA-MB-231This compound1.0Significant IncreaseSignificant DecreaseSignificant DecreaseSignificant Decrease[4]
MDA-MB-231This compound3.0Significant IncreaseSignificant Decrease--[4]
MX-1This compound1.0Significant IncreaseNo Significant ChangeSignificant Decrease-[4]
MX-1This compound3.0Significant IncreaseNo Significant Change--[4]

Data summarized from Funahashi et al., 2014.[4]

Visualization: this compound-Induced Vascular Remodeling Pathway

G This compound This compound Treatment HostStromal Host Stromal Cells (Endothelial Cells, Pericytes) This compound->HostStromal AngioPathways Alteration of Angiogenesis Signaling Pathways (VEGF, Notch, Ephrin) HostStromal->AngioPathways VascRemodel Tumor Vascular Remodeling AngioPathways->VascRemodel MVD ↑ Microvessel Density VascRemodel->MVD MVA ↓ Mean Vascular Area VascRemodel->MVA Perfusion ↑ Tumor Perfusion VascRemodel->Perfusion Hypoxia ↓ Tumor Hypoxia (↓ VEGF, ↓ CA9) Perfusion->Hypoxia DrugDelivery ↑ Drug Delivery Perfusion->DrugDelivery TumorAggress ↓ Tumor Aggressiveness Hypoxia->TumorAggress

This compound's mechanism for inducing vascular remodeling.
Experimental Protocols

Methodology for Assessing Vascular Remodeling in Xenograft Models

  • Animal Models: Female nude mice are subcutaneously transplanted with human breast cancer cell lines (e.g., MX-1, MDA-MB-231). Tumor growth is monitored until tumors reach a specified volume.[4][8]

  • Drug Administration: this compound mesylate is administered intravenously at specified doses (e.g., 0.3, 1.0, 3.0 mg/kg) on a defined schedule (e.g., days 1 and 4).[4]

  • Immunohistochemistry (IHC) for Microvessel Analysis:

    • Tumors are excised at a specified time point (e.g., day 4 or 7) post-treatment, fixed in formalin, and embedded in paraffin.[4][8]

    • Tissue sections are stained with an antibody against the endothelial marker CD31.[4][8]

    • Images of the stained sections are captured using microscopy.

    • Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels per unit area. Mean vascular area (MVA) is calculated using image analysis software.[4]

  • Hypoxia Marker Analysis:

    • ELISA: Tumor lysates are analyzed for mouse-derived VEGF protein levels using an enzyme-linked immunosorbent assay (ELISA) kit.[4]

    • IHC: Tumor sections are stained for the hypoxia marker carbonic anhydrase IX (CA9) to assess the extent of tumor hypoxia.[4]

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to reverse the EMT process, a key cellular program associated with cancer invasion, metastasis, and drug resistance.[2][9] By promoting a shift back to a more epithelial state, known as mesenchymal-epithelial transition (MET), this compound can suppress the migratory and invasive capabilities of cancer cells.[2]

Key Findings

In preclinical models, this compound treatment leads to a decrease in the expression of mesenchymal markers and an increase in epithelial markers.[2] This phenotypic switch is associated with the suppression of key signaling pathways that drive EMT, such as the transforming growth factor-beta (TGF-β)/Smad pathway.[1][10] Specifically, this compound has been shown to decrease the expression of transcription factors like Snail1 (Snai1) and Snail2 (Snai2), as well as mesenchymal proteins like Vimentin (Vim).[4] This reversal of EMT has been linked to a reduction in the metastatic potential of breast cancer cells.[2]

Data Presentation

Table 2: Gene Expression Changes in EMT-Related Markers in Xenograft Stroma

GeneFunctionChange in MX-1 ModelChange in MDA-MB-231 ModelReference
Snai1 EMT Transcription FactorDecreasedDecreased[4]
Snai2 EMT Transcription FactorDecreasedDecreased[4]
Tgfb1 EMT InducerDecreasedDecreased[4]
Tgfb2 EMT InducerDecreasedDecreased[4]
Vim Mesenchymal MarkerDecreasedDecreased[4]

Data represents decreased expression of mesenchymal marker genes in mouse-derived tumor stroma after this compound treatment, as measured by qRT-PCR. Summarized from Funahashi et al., 2014.[4]

Visualization: this compound's Impact on the EMT/MET Axis

G cluster_0 Phenotypic Shift This compound This compound TGFb TGF-β Signaling This compound->TGFb Inhibits Snail ↓ Snail1/2 Expression This compound->Snail Suppresses EMT Epithelial-Mesenchymal Transition (EMT) MET Mesenchymal-Epithelial Transition (MET) EMT->MET Reverses Mesenchymal Mesenchymal Phenotype • ↑ Vimentin, N-cadherin • ↑ Motility, Invasion EMT->Mesenchymal Epithelial Epithelial Phenotype • ↑ E-cadherin • ↓ Motility, Invasion MET->Epithelial G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment cluster_analysis Analysis Cohort Patient Cohort (Metastatic Breast Cancer) Biopsy1 Obtain Pre-Treatment Tumor Biopsy Cohort->Biopsy1 Treatment Administer This compound Therapy Biopsy1->Treatment Biopsy2 Obtain Post-Treatment Tumor Biopsy Treatment->Biopsy2 IHC Immunohistochemistry (PD-L1, FOXP3, CD8) Biopsy2->IHC Analysis Compare Marker Expression (Pre- vs. Post-Treatment) IHC->Analysis Correlation Correlate with Clinical Outcome (PFS, TTF) Analysis->Correlation

References

Eribulin-Induced Vascular Remodeling in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compelling preclinical evidence demonstrating the vascular remodeling effects of eribulin, a synthetic analog of halichondrin B. Beyond its established role as a microtubule dynamics inhibitor, this compound exerts significant non-mitotic effects on the tumor microenvironment, leading to a more normalized and functional vasculature. This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways to provide a comprehensive resource for professionals in oncology research and drug development.

Quantitative Impact of this compound on Tumor Vasculature

This compound's influence on the tumor vasculature has been quantified across various preclinical human breast cancer xenograft models, primarily MX-1 and MDA-MB-231. The data consistently indicates a shift from a chaotic, dysfunctional vascular network to a more organized and efficient one.

Vascular Morphology and Density

Treatment with this compound leads to significant alterations in the physical structure of tumor blood vessels.

ParameterPreclinical ModelTreatment GroupResultPercentage ChangeCitation
Microvessel Density (MVD) MX-1This compound (1 mg/kg)IncreasedNot specified[1][2][3]
MDA-MB-231This compound (1 mg/kg)IncreasedNot specified[1][2][3]
Mean Vascular Area MX-1This compound (1 mg/kg)DecreasedNot specified[1][2][3]
MDA-MB-231This compound (1 mg/kg)DecreasedNot specified[1][2][3]
Vascular Branching MX-1This compound (1 mg/kg)DecreasedNot specified[1][2][3]
MDA-MB-231This compound (1 mg/kg)DecreasedNot specified[1][2][3]
Tumor Perfusion and Hypoxia

A key consequence of this compound-induced vascular remodeling is the improvement of blood flow within the tumor, leading to a reduction in hypoxic regions.

ParameterPreclinical ModelTreatment GroupResultSignificanceCitation
Tumor Perfusion (DCE-MRI) MX-1This compound (0.1, 0.3 mg/kg)Increased Ktransp < 0.05[4][5]
Tumor Perfusion (Hoechst 33342) Murine XenograftThis compoundIncreasedNot specified[2][4][5]
Mouse VEGF Protein Levels (ELISA) MX-1This compound (0.3, 1.0 mg/kg)Significantly Decreasedp < 0.05[1][2][3]
MDA-MB-231This compound (0.3, 1.0 mg/kg)Significantly Decreasedp < 0.05[1][2][3]
Human CA9 Expression (IHC) MDA-MB-231This compound (1.0 mg/kg)DecreasedNot specified[1][2][3]
Blood TGF-β1 Concentrations Stage III/IV Breast Cancer PatientsThis compoundSignificantly DecreasedNot specified[6]

Key Experimental Protocols

The following methodologies are central to the preclinical studies investigating this compound's effects on vascular remodeling.

Animal Models and Tumor Xenografts
  • Animal Models: Female BALB/c nude mice are typically used.

  • Cell Lines: Human breast cancer cell lines, such as MX-1 and MDA-MB-231, are cultured under standard conditions.

  • Tumor Implantation: Cultured cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., ~200 mg) before treatment initiation.[3]

This compound Administration
  • Formulation: this compound mesylate is dissolved in a suitable vehicle (e.g., saline).

  • Dosing and Schedule: A single intravenous (i.v.) administration of this compound at doses ranging from 0.3 to 3 mg/kg is a common regimen in these studies.[3] Antitumor activity and vascular effects are typically assessed 7-8 days post-treatment.[3]

Analysis of Tumor Perfusion
  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is used to assess vascular perfusion and permeability.[1][2] Mice are anesthetized, and a contrast agent (e.g., Gd-DTPA) is administered intravenously. T1-weighted images are acquired before and after contrast injection to calculate parameters like Ktrans, which reflects the transfer of contrast agent from the plasma to the extravascular extracellular space.[5]

  • Hoechst 33342 Staining: The fluorescent dye Hoechst 33342 is injected intravenously shortly before tumor excision.[2] The dye stains the nuclei of cells in proximity to perfused blood vessels. Frozen tumor sections are then analyzed by fluorescence microscopy to visualize and quantify the perfused areas.[2][4]

Immunohistochemistry (IHC) for Vascular Morphology
  • Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.

  • Staining: Sections are stained with an antibody against the endothelial marker CD31 to identify blood vessels.[1][2]

  • Image Analysis: Stained sections are digitized, and software is used to quantify microvessel density (MVD), mean vascular area, and the number of vessel branch points.[1][2]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To assess changes in gene expression within the tumor stroma, RNA is extracted from tumor tissues. qRT-PCR is then performed using primers specific for mouse (host) genes involved in angiogenesis signaling pathways, such as those in the VEGF, Notch, and Eph families.[1][2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Tumor lysates are analyzed using ELISA kits to quantify the protein levels of key angiogenesis-related factors, such as mouse VEGF.[1][2]

Signaling Pathways and Mechanisms of Action

This compound's vascular remodeling effects are attributed to its influence on key signaling pathways within the tumor microenvironment, particularly in the host stromal cells.

Eribulin_Signaling_Pathway cluster_this compound This compound Treatment cluster_outcomes Vascular and Tumor Effects This compound This compound VEGF_Pathway VEGF Signaling This compound->VEGF_Pathway Downregulates Notch_Pathway Notch Signaling This compound->Notch_Pathway Downregulates Eph_Pathway Ephrin Signaling This compound->Eph_Pathway Downregulates TGF_Pathway TGF-β Signaling This compound->TGF_Pathway Downregulates Vascular_Remodeling Vascular Remodeling (Increased MVD, Decreased Area/Branching) Improved_Perfusion Improved Tumor Perfusion Vascular_Remodeling->Improved_Perfusion Reduced_Hypoxia Reduced Hypoxia Improved_Perfusion->Reduced_Hypoxia Enhanced_Drug_Delivery Enhanced Delivery of Subsequent Therapy Reduced_Hypoxia->Enhanced_Drug_Delivery

Caption: this compound downregulates key angiogenic signaling pathways in the tumor stroma.

The primary mechanism involves the downregulation of gene expression in critical angiogenesis signaling pathways within the host stromal compartment of the tumor.[1] This includes the Vascular Endothelial Growth Factor (VEGF), Notch, and Ephrin (Eph) signaling pathways, which are crucial for the chaotic and rapid formation of new blood vessels in tumors.[1] Additionally, this compound has been shown to decrease concentrations of Transforming Growth Factor-beta 1 (TGF-β1), a key driver of cancer progression.[6][7] By inhibiting these pathways, this compound disrupts the abnormal signaling cascade that leads to dysfunctional vasculature.

Experimental_Workflow Start Human Breast Cancer Cell Culture (MX-1, MDA-MB-231) Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth to ~200 mg Implantation->Tumor_Growth Treatment Single i.v. This compound Dose (or Vehicle Control) Tumor_Growth->Treatment Analysis_Time Analysis at Day 7-8 Treatment->Analysis_Time Perfusion Perfusion Analysis (DCE-MRI, Hoechst Staining) Analysis_Time->Perfusion IHC Vascular Morphology (CD31 IHC) Analysis_Time->IHC Gene_Expression Gene/Protein Expression (qRT-PCR, ELISA) Analysis_Time->Gene_Expression End Data Interpretation Perfusion->End IHC->End Gene_Expression->End

Caption: Workflow for preclinical evaluation of this compound's vascular effects.

The consequence of this pathway modulation is a "remodeling" of the vasculature. This is characterized by an increase in the number of microvessels, but a decrease in their average size and a reduction in chaotic branching.[1][2][3] This structural normalization leads to more efficient blood flow, thereby increasing perfusion to the tumor core and alleviating hypoxia.[1][2][4] The reduction in hypoxia is significant, as it is a known driver of tumor aggressiveness, metastasis, and resistance to therapy.[1][2][8]

Logical_Relationship This compound This compound Inhibition Inhibition of Angiogenic Signaling (VEGF, Notch, etc.) This compound->Inhibition Remodeling Vascular Remodeling Inhibition->Remodeling Normalization Vascular Normalization (Less Leaky, More Organized) Remodeling->Normalization Perfusion Increased Tumor Perfusion Normalization->Perfusion Hypoxia Decreased Hypoxia Perfusion->Hypoxia Benefit Potential for Enhanced Efficacy of Subsequent Chemotherapy Hypoxia->Benefit

Caption: The logical cascade from this compound administration to therapeutic benefit.

This vascular remodeling and subsequent reduction in hypoxia create a more favorable tumor microenvironment that may be less aggressive and more susceptible to other anticancer agents.[1][2] Preclinical studies have shown that prior treatment with this compound can enhance the antitumor activity of subsequent chemotherapy, such as capecitabine, in the MDA-MB-231 xenograft model.[1][2][5] This suggests that this compound's ability to "normalize" the tumor microenvironment may be a key contributor to its clinical benefits.[1][2]

References

Eribulin's Reversal of Epithelial-to-Mesenchymal Transition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eribulin, a synthetic analog of the marine sponge natural product halichondrin B, is a microtubule-targeting agent with a well-established antimitotic mechanism of action.[1][2] Beyond its cytotoxic effects, a growing body of preclinical and clinical evidence reveals that this compound possesses unique non-mitotic properties, including the ability to reverse the epithelial-to-mesenchymal transition (EMT).[1][3] EMT is a cellular process implicated in tumor progression, metastasis, and drug resistance.[2][4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound mediates EMT reversal, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the multifaceted antitumor effects of this compound.

Introduction: this compound and the Significance of EMT Reversal

The epithelial-to-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is characterized by enhanced migratory and invasive capabilities.[2][5] In the context of cancer, EMT is associated with increased metastatic potential and resistance to therapy.[4][6] this compound has been shown to induce a mesenchymal-to-epithelial transition (MET), effectively reversing the EMT process.[7][8] This non-mitotic activity of this compound may contribute to its observed overall survival benefit in patients with metastatic breast cancer, which in some studies appears more pronounced than its effect on progression-free survival.[5][8][9] The reversal of EMT by this compound is thought to render tumors less aggressive and potentially more susceptible to subsequent lines of therapy.[1]

Molecular Mechanisms of this compound-Mediated EMT Reversal

This compound's ability to reverse EMT is primarily attributed to its influence on key signaling pathways that regulate this process. The most well-documented mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Inhibition of the TGF-β/Smad Signaling Pathway

TGF-β is a potent inducer of EMT.[10] Preclinical studies have demonstrated that this compound can reverse TGF-β-induced EMT.[7][11] This is achieved through the inhibition of the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway.[7][11] By preventing the activation of Smad proteins, this compound blocks the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes, such as SNAI1, SNAI2, ZEB1, and TWIST1.[11]

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR TGF-β Receptor TGF-beta->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB, Twist) Smad_complex->EMT_TFs Nuclear Translocation and Activation This compound This compound This compound->pSmad2_3 Inhibits Phosphorylation EMT_Genes Mesenchymal Gene Expression EMT_TFs->EMT_Genes Upregulates MET_Genes Epithelial Gene Expression EMT_TFs->MET_Genes Downregulates

Figure 1: this compound's Inhibition of the TGF-β/Smad Signaling Pathway.

Impact on Other Signaling Pathways

While the TGF-β pathway is a primary target, this compound's effects on the tumor microenvironment suggest a broader impact on signaling cascades. This compound has been shown to induce vascular remodeling, which can alleviate hypoxia within the tumor.[3][12][13] Hypoxia is a known driver of EMT, and by improving tumor perfusion, this compound may indirectly counteract this process.[3] Furthermore, gene expression profiling has revealed that this compound treatment can alter the expression of genes involved in Wnt and Notch signaling pathways, both of which are implicated in EMT.[2][14]

Quantitative Data on this compound-Mediated EMT Reversal

The effects of this compound on EMT have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on the modulation of EMT markers.

Preclinical Data (In Vitro and In Vivo Xenograft Models)
Cell Line/ModelTreatmentEpithelial Marker ChangeMesenchymal Marker ChangeReference
Triple-Negative Breast Cancer (TNBC) cell lines1 nM this compound for 7 daysIncreased E-cadherin and keratin 18 mRNADecreased N-cadherin, vimentin, TWIST, and ZEB-1 mRNA[2]
MX-1 xenograftThis compound treatmentIncreased E-cadherin proteinDecreased N-cadherin and ZEB-1 protein[2]
MDA-MB-231 xenograftThis compound treatment-Decreased Snai1, Snai2, Tgfb1, Tgfb2, and Vim mRNA[12]
MCF10A (TGF-β induced EMT)This compound pretreatmentUpregulated CDH1 mRNADownregulated several mesenchymal markers[11]
Clinical Data
Study PopulationTreatmentMethodKey FindingsReference
22 metastatic breast cancer patientsThis compoundWestern blotting of tumor biopsiesSignificant increase in E-cadherin/vimentin, claudin-3/vimentin, E-cadherin/N-cadherin, and claudin-3/N-cadherin ratios after treatment.[4]
Metastatic breast cancer patientsImmunohistochemistry of tumor biopsiesIncrease in E-cadherin and decrease in CA9 (hypoxia marker) expression in patients with objective clinical responses.[15]
22 metastatic breast cancer patientsCirculating Tumor Cell (CTC) analysisPatients with more total and mesenchymal CTCs at baseline had significantly shorter Progression-Free Survival.[16]

Experimental Protocols for Assessing EMT Reversal

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on EMT.

Western Blotting for EMT Marker Proteins

Objective: To quantify the expression levels of epithelial (e.g., E-cadherin, Claudin-3) and mesenchymal (e.g., Vimentin, N-cadherin) proteins in cell lysates or tumor homogenates.

Protocol:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tumor tissue, homogenize in RIPA buffer on ice.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against E-cadherin, vimentin, N-cadherin, etc. (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Sample Preparation (Lysis and Quantification) B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-E-cadherin) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Figure 2: Western Blotting Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR) for EMT-Related Gene Expression

Objective: To measure the mRNA expression levels of genes involved in EMT.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (e.g., CDH1, VIM, SNAI1, TWIST1), and cDNA template.

    • Use a housekeeping gene (e.g., GAPDH, TBP) for normalization.

  • Data Analysis:

    • Perform the qPCR reaction in a real-time PCR system.

    • Calculate the relative gene expression using the 2-ΔΔCq method.[17]

Immunofluorescence for Visualization of EMT Markers

Objective: To visualize the subcellular localization and expression of EMT marker proteins in cells or tissue sections.

Protocol:

  • Sample Preparation:

    • For cultured cells, grow on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

    • For tissue sections, use formalin-fixed, paraffin-embedded or frozen sections.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against E-cadherin and vimentin overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Mount coverslips onto slides with mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound's ability to reverse EMT represents a significant aspect of its antitumor activity, complementing its established antimitotic mechanism. The modulation of the TGF-β/Smad pathway appears to be a central mechanism driving this effect. The data presented in this guide underscore the importance of considering these non-mitotic actions in the clinical application of this compound and in the development of novel therapeutic strategies.

Future research should focus on further elucidating the complex interplay between this compound, the tumor microenvironment, and other signaling pathways involved in EMT. Investigating the potential of this compound to sensitize tumors to other therapies, such as immunotherapy, by reversing EMT is a promising avenue for improving patient outcomes.[6] The continued development and application of robust experimental protocols, as outlined in this guide, will be crucial for advancing our understanding of this compound's multifaceted role in cancer therapy.

References

Preclinical data on Eribulin in triple-negative breast cancer models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Preclinical Data on Eribulin in Triple-Negative Breast Cancer Models

Introduction

Mechanism of Action: Mitotic and Non-Mitotic Effects

This compound's antitumor activity stems from a distinct dual mechanism. Primarily, it functions as a microtubule inhibitor, but it also exerts significant non-mitotic effects on the tumor microenvironment (TME).

1. Mitotic Inhibition: this compound inhibits the growth phase of microtubules without affecting the shortening phase.[8] It binds with high affinity to the plus-ends of microtubules, suppressing microtubule dynamics.[9] This leads to the sequestration of tubulin into non-functional aggregates, causing an irreversible G2-M cell cycle arrest and subsequent apoptosis.[3][8]

2. Non-Mitotic Effects on the Tumor Microenvironment: Preclinical studies have revealed that this compound remodels the TME through several non-mitotic actions:

  • Vascular Remodeling: this compound can remodel tumor vasculature, leading to increased perfusion and oxygenation of the tumor core.[5][6][9] This alleviates hypoxia, a known driver of metastasis and treatment resistance.[5][6]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT phenotype, a key process in cancer invasion and metastasis.[5][10] This is characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin).[11]

  • Immunomodulation: By reducing hypoxia and altering the TME, this compound may enhance anti-tumor immune responses.[12]

G cluster_0 This compound's Dual Mechanism of Action cluster_1 Mitotic Effects cluster_2 Non-Mitotic Effects (Tumor Microenvironment) This compound This compound Microtubule Microtubule Plus-End Growth This compound->Microtubule Inhibits Vascular Vascular Remodeling This compound->Vascular EMT EMT Reversal This compound->EMT Tubulin Tubulin Aggregates Microtubule->Tubulin Leads to MitoticBlock Irreversible G2/M Block Tubulin->MitoticBlock Apoptosis1 Apoptosis MitoticBlock->Apoptosis1 Perfusion Increased Perfusion & Reoxygenation Vascular->Perfusion Invasion Decreased Invasion & Metastasis EMT->Invasion

Caption: this compound's dual mechanism targeting mitosis and the tumor microenvironment.

Preclinical Efficacy of this compound Monotherapy

In Vitro Studies

This compound demonstrates potent antiproliferative activity across a range of TNBC cell lines, with IC₅₀ values typically in the sub-nanomolar range. This activity is generally comparable to or stronger than that observed in non-TNBC cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Cell Line TNBC Subtype IC₅₀ (nM) after 72h Citation
TNBC Lines
HCC1937 Basal-like 1 (BL1) 0.38 [1]
HCC38 Basal-like 1 (BL1) 0.54 [1]
HCC70 Basal-like 1 (BL1) 0.65 [1]
SUM-149PT Basal-like 1 (BL1) 0.72 [1]
MDA-MB-468 Basal-like 1 (BL1) 0.74 [1]
Hs578T Mesenchymal Stem-Like (MSL) 0.23 [1]
MDA-MB-231 Mesenchymal Stem-Like (MSL) 0.35 [1]
BT-549 Mesenchymal Stem-Like (MSL) 0.44 [1]
MDA-MB-157 Mesenchymal Stem-Like (MSL) 0.54 [1]
HCC1143 Basal-like 2 (BL2) 0.42 [1]
CAL-51 Basal-like 2 (BL2) 0.72 [1]
DU-4475 Immunomodulatory (IM) 15.50 [1]
Non-TNBC Lines
BT-474 Luminal B 0.72 [1]
MCF-7 Luminal A 0.81 [1]
T-47D Luminal A 0.83 [1]
SK-BR-3 HER2-enriched 0.96 [1]
ZR-75-1 Luminal A 1.10 [1]

Note: The DU-4475 cell line, representing an immunomodulatory phenotype, showed significantly less sensitivity.[1]

In Vivo Studies

In xenograft models, this compound has demonstrated significant antitumor activity. In an MDA-MB-435 breast cancer model, treatment with this compound at 0.375–1.5 mg/kg/dose resulted in complete tumor regression in 14 of 15 animals, with remissions lasting 24–41 days.[8]

This compound in Combination Therapies

Preclinical data strongly support the combination of this compound with other cytotoxic and targeted agents to achieve synergistic antitumor effects in TNBC models.

Combination with Chemotherapy

This compound and Paclitaxel: A synergistic effect is observed when this compound is combined with paclitaxel in TNBC cell lines (MDA-MB-231, Hs578T).[11] Pre-treatment with this compound for 96 hours enhances sensitivity to subsequent paclitaxel administration.[11] This combination significantly inhibits tumor growth in MDA-MB-231 xenograft models compared to either monotherapy.[11] The synergy is linked to opposing effects on EMT; this compound induces an epithelial phenotype, while paclitaxel increases mesenchymal markers.[11]

This compound and Carboplatin: Preclinical data suggest a synergistic effect between this compound and platinum agents, which has prompted clinical investigation.[13]

Combination with Targeted Therapy

This compound and PI3K/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is frequently dysregulated in TNBC and is associated with chemoresistance.[14][15] Combining this compound with PI3K or mTOR inhibitors shows significant synergy.

  • PI3K Inhibitors (Copanlisib, BKM120): Combination with pan-PI3K inhibitors leads to a synergistic cytotoxic effect in TNBC cell lines and patient-derived xenograft (PDX) models.[15][16][17] This is accompanied by enhanced inhibition of the PI3K pathway, as indicated by reduced phosphorylation of AKT and S6.[15] The combination is effective irrespective of PIK3CA/PTEN mutation status in PDX models.[16]

  • mTOR Inhibitors (Everolimus): An early study showed that combining this compound with the mTOR inhibitor everolimus synergistically suppressed tumor growth in vitro and in orthotopic mouse models.[18]

Table 2: Preclinical Efficacy of this compound Combination Therapies in TNBC Models

Combination Model(s) Key Finding Citation
This compound + Paclitaxel MDA-MB-231, Hs578T cells; MDA-MB-231 xenograft Synergistic cytotoxicity; enhanced tumor growth inhibition in vivo. [11]
This compound + BKM120 (PI3K Inhibitor) BT549, MDA-MB-231 cells; TNBC PDX models Synergistic antitumor effect; enhanced mitotic arrest, apoptosis, and reduction of cancer stem cell population. [15][17]

| this compound + Copanlisib (PI3K Inhibitor) | TNBC PDX models | Improved antitumor effect in both this compound-sensitive and -resistant models. |[16] |

Modulation of Key Signaling Pathways

This compound's efficacy, particularly its non-mitotic effects and synergistic combinations, is linked to the modulation of critical signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT) Pathway

This compound can reverse EMT, a process often driven by pathways like TGF-β. In TNBC cells, this compound treatment increases the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as vimentin, ZEB1, Slug, and phosphorylated Smad2 (pSmad2).[11] Conversely, inducing EMT via TGF-β can enhance sensitivity to this compound.[11]

cluster_pathway This compound's Reversal of EMT TGFb TGF-β pSmad2 pSmad2 TGFb->pSmad2 ZEB1_Slug ZEB1 / Slug pSmad2->ZEB1_Slug E_cadherin E-cadherin (Epithelial Marker) ZEB1_Slug->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) ZEB1_Slug->Vimentin Induces Mesenchymal_State Mesenchymal Phenotype (Invasion, Metastasis) This compound This compound This compound->pSmad2 Inhibits

Caption: this compound inhibits the TGF-β/Smad pathway, reversing EMT.
PI3K/Akt/mTOR Pathway

While this compound's primary target is not this pathway, its activity is significantly enhanced when combined with PI3K/Akt/mTOR inhibitors. The combination of this compound with a PI3K inhibitor like BKM120 leads to a more profound downregulation of phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) than either agent alone, indicating enhanced pathway inhibition.[15] This suggests that this compound-induced mitotic stress sensitizes TNBC cells to the pro-apoptotic effects of PI3K pathway blockade.

cluster_pi3k Synergy of this compound and PI3K Inhibition PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Enhanced Apoptosis PI3Ki PI3K Inhibitor (e.g., BKM120) PI3Ki->PI3K Inhibits PI3Ki->Apoptosis Blocks Survival Signal This compound This compound This compound->Apoptosis Induces Mitotic Stress

Caption: Co-targeting microtubules (this compound) and PI3K signaling enhances apoptosis.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays
  • Cell Lines: TNBC cell lines such as MDA-MB-231, Hs578T, BT549, and SUM149 are commonly used.[11][14][15]

  • Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound, a second agent (e.g., BKM120), or the combination for a period of 72 to 144 hours.[1][17]

  • Analysis: Cell viability is assessed using assays like CellTiter-Glo® or MTT. IC₅₀ values are calculated. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[15]

Western Blot Analysis
  • Protocol: TNBC cells are treated with this compound and/or other inhibitors for a specified time. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., pAkt, pS6, E-cadherin, vimentin) and a loading control (e.g., β-actin).[15] Blots are then incubated with secondary antibodies and visualized.

In Vivo Xenograft and PDX Models
  • Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments (PDX models like WHIM6, WHIM12).[11][15][17]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination). A typical this compound dosing schedule is 0.25 mg/kg administered intravenously (IV) on a weekly basis.[12] Combination agents like BKM120 might be administered orally (PO) daily.[17]

  • Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for analysis (e.g., Western blot, immunohistochemistry for apoptosis markers like cleaved caspase-3). Antitumor activity is often expressed as tumor growth inhibition (TGI).

Experimental Workflow for In Vivo Xenograft Study cluster_treat Treatment Phase Start Implant TNBC Cells/ PDX in Mice TumorGrowth Allow Tumors to Establish (e.g., 100-200 mm³) Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Group1 Vehicle Control Randomize->Group1 Gr 1 Group2 This compound Randomize->Group2 Gr 2 Group3 Agent X Randomize->Group3 Gr 3 Group4 This compound + Agent X Randomize->Group4 Gr 4 Monitor Monitor Tumor Volume & Body Weight Randomize->Monitor Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitor->Endpoint Analysis Excise Tumors for Ex Vivo Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo TNBC xenograft study.

Conclusion

Preclinical data from TNBC models robustly support the multifaceted antitumor activity of this compound. Its unique mechanism, combining direct cytotoxic effects via microtubule inhibition with beneficial modulation of the tumor microenvironment, distinguishes it from other chemotherapeutic agents. This compound demonstrates potent single-agent efficacy and, critically, shows strong synergy when combined with other agents, particularly PI3K pathway inhibitors. These preclinical findings provide a strong rationale for the continued clinical investigation of this compound-based combination therapies to improve outcomes for patients with triple-negative breast cancer.

References

Eribulin's Impact on Cancer Stem Cell Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a non-taxane microtubule dynamics inhibitor with a multifaceted mechanism of action.[1] Beyond its established antimitotic activity, which leads to cell cycle arrest and apoptosis, this compound exhibits significant non-mitotic effects that contribute to its clinical efficacy.[2][3] These non-mitotic actions include the reversal of the epithelial-to-mesenchymal transition (EMT), vascular remodeling, and modulation of the tumor microenvironment.[1] Emerging evidence strongly suggests that these non-mitotic functions play a crucial role in targeting cancer stem cell (CSC) populations, which are implicated in tumor initiation, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the effects of this compound on CSCs, detailing the underlying molecular mechanisms, experimental methodologies to assess these effects, and quantitative data from preclinical and clinical studies.

Core Mechanism of Action on Cancer Stem Cells

This compound's primary impact on CSCs is linked to its ability to induce a mesenchymal-to-epithelial transition (MET), effectively reversing the EMT process.[4] EMT is a key cellular program that endows cancer cells with stem-like properties, including enhanced motility, invasiveness, and resistance to therapy.[5] By promoting an epithelial phenotype, this compound can reduce the proportion of CSCs within a tumor.[1][6] This effect is thought to be mediated, at least in part, through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][7]

Quantitative Analysis of this compound's Effects on Cancer Stem Cells

The following tables summarize the quantitative effects of this compound on CSC populations and related markers from various preclinical and clinical studies.

Table 1: In Vitro Effects of this compound on Cancer Stem Cell Populations and Markers

Cell LineCancer TypeThis compound ConcentrationEffect on CSC Marker/PhenotypeQuantitative ChangeCitation(s)
MDA-MB-231Triple-Negative Breast Cancer5 nM (in combination with 500 nM BKM120)CD44+/CD24- populationSignificant decrease compared to single agents[8]
BT549Triple-Negative Breast Cancer5 nM (in combination with 500 nM BKM120)CD44+/CD24- populationSignificant decrease compared to single agents[8]
Multiple Breast Cancer Lines (ER+ and ER-)Breast CancerNot specifiedProportion of CSCsSubstantially decreased[1][6]
MDA-MB-231, MDA-MB-157, Hs578TTriple-Negative Breast Cancer1 nMMesenchymal to epithelial transitionIncreased E-cadherin, decreased N-cadherin and vimentin expression[4]
MKN-45Gastric Cancer≥0.5 nMInhibition of EMTDownregulation of TGF-β/Smad signaling[9]
HPMCsPeritoneal Mesothelial Cells≥0.1 nMInhibition of EMTDownregulation of TGF-β/Smad signaling[9]

Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis

Animal ModelCancer TypeThis compound DosageEffectQuantitative ChangeCitation(s)
Murine Osteosarcoma Metastasis ModelOsteosarcoma0.3 mg/kg every 4 days x 4Inhibition of lung metastasisEffective inhibition of lung metastasis with little effect on primary tumor growth[10]
Patient-Derived Orthotopic Xenograft (PDOX)Triple-Negative Breast Cancer0.3 mg/kg, single doseTumor regression/eradication33.3% tumor regression, 66.7% apparent tumor eradication on day 8[11]
MDA-MB-231 XenograftTriple-Negative Breast CancerNot specifiedTumor growth suppressionSuppressed 95% of tumor growth[12]
MX-1 XenograftTriple-Negative Breast Cancer0.3, 1, and 3 mg/kgReversal of EMTIncreased E-cadherin, decreased N-cadherin and ZEB1 expression[4][13]
OD-BRE-0438 PDXBreast Cancer0.5 or 1.0 mg/kgTumor regressionResulted in tumor regression after fulvestrant plus palbociclib treatment[14]
LOX Human Melanoma XenograftMelanoma1.0 or 2.0 mg/kg single dose; 0.5 or 1.0 mg/kg Q2Dx3Tumor drug exposureApproximately 20-30 times higher in tumor than in plasma[15]

Experimental Protocols

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer cell line of interest

  • Serum-free DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (10 ng/mL)

  • Insulin (5 µg/mL)

  • BSA (0.4%)

  • Ultra-low attachment plates (e.g., 96-well)

  • Trypsin-EDTA

  • PBS

  • Trypan Blue

  • Hemocytometer

  • Incubator (37°C, 5% CO2)

  • Phase-contrast microscope

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend the pellet in PBS.

  • Cell Counting: Perform a viable cell count using Trypan Blue and a hemocytometer.

  • Seeding: Resuspend cells in tumorsphere medium at a concentration of 1 cell/µL. Seed 200 µL of the cell suspension (200 cells) into each well of a 96-well ultra-low attachment plate. To minimize evaporation, add sterile PBS to the outer wells of the plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days. Do not change the medium during this period to avoid disturbing sphere formation.

  • Quantification: Count the number of tumorspheres (solid, spherical structures) in each well using a phase-contrast microscope. Results can be expressed as the tumorsphere formation efficiency (TFE), calculated as (Number of tumorspheres / Number of cells seeded) x 100%.

Flow Cytometry for Cancer Stem Cell Markers (ALDH and CD44/CD24)

Flow cytometry allows for the identification and quantification of CSC populations based on the expression of specific cell surface or intracellular markers.

A. ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

Materials:

  • ALDEFLUOR™ Kit (including activated ALDEFLUOR™ reagent and DEAB inhibitor)

  • Cells of interest

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.

  • Staining:

    • Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.

    • Control Sample: To another 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent and 5 µL of the DEAB inhibitor.

  • Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

  • Washing: Centrifuge the cells and resuspend the pellet in fresh ALDEFLUOR™ assay buffer.

  • Analysis: Analyze the cells on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-treated control sample.

B. CD44/CD24 Staining

Materials:

  • FITC-conjugated anti-CD44 antibody

  • PE-conjugated anti-CD24 antibody

  • Isotype control antibodies

  • Cells of interest

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

  • Antibody Staining: Add the FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies to the cell suspension. For controls, use isotype-matched control antibodies.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation and resuspension.

  • Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. The CSC population is typically identified as CD44+/CD24- or CD44+/CD24low.[16]

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of this compound.[17]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cells or patient tumor tissue

  • This compound mesylate

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • CDX: Inject a suspension of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mice.

    • PDX: Implant a small fragment of patient tumor tissue subcutaneously or orthotopically.

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 1 mg/kg, twice weekly). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers, western blotting). For metastasis studies, organs such as the lungs can be harvested to count metastatic nodules.

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway

This compound's effect on EMT and CSCs is significantly mediated through the TGF-β/Smad signaling pathway. This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β signaling.[7] This inhibition prevents their translocation to the nucleus and subsequent activation of EMT-inducing transcription factors like Snail, Slug, and ZEB1.[18]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β TBRII TGF-β RII TGF-beta->TBRII Binding TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation This compound This compound This compound->Smad2_3 Inhibition of Phosphorylation Snail_Slug_ZEB Snail, Slug, ZEB Smad_complex_nuc->Snail_Slug_ZEB Transcriptional Activation EMT Epithelial-Mesenchymal Transition Snail_Slug_ZEB->EMT experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture eribulin_treatment_vitro This compound Treatment cell_culture->eribulin_treatment_vitro tumorsphere_assay Tumorsphere Formation Assay eribulin_treatment_vitro->tumorsphere_assay flow_cytometry Flow Cytometry (ALDH, CD44/CD24) eribulin_treatment_vitro->flow_cytometry western_blot Western Blot (EMT Markers) eribulin_treatment_vitro->western_blot xenograft_model Xenograft Model Establishment eribulin_treatment_vivo This compound Treatment xenograft_model->eribulin_treatment_vivo tumor_measurement Tumor Growth Measurement eribulin_treatment_vivo->tumor_measurement metastasis_analysis Metastasis Analysis eribulin_treatment_vivo->metastasis_analysis ihc Immunohistochemistry (CSC Markers) eribulin_treatment_vivo->ihc logical_relationship This compound This compound Treatment Microtubule_Inhibition Microtubule Dynamics Inhibition This compound->Microtubule_Inhibition TGFb_Inhibition TGF-β Signaling Inhibition This compound->TGFb_Inhibition MET Mesenchymal-to-Epithelial Transition (MET) TGFb_Inhibition->MET CSC_Reduction Reduced CSC Population MET->CSC_Reduction Metastasis_Inhibition Inhibition of Metastasis CSC_Reduction->Metastasis_Inhibition Chemo_Sensitivity Increased Chemosensitivity CSC_Reduction->Chemo_Sensitivity

References

Eribulin's Role in Modulating Tumor Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of eribulin, a synthetic analog of halichondrin B, in modulating the tumor immune microenvironment. Beyond its established function as a microtubule dynamics inhibitor, this compound orchestrates a complex interplay of vascular remodeling, phenotypic shifts in cancer cells, and direct modulation of immune effector cells. This document synthesizes key preclinical and clinical findings, offering a detailed resource for understanding and leveraging this compound's immunomodulatory properties in cancer therapy.

Core Mechanisms of this compound-Mediated Immune Modulation

This compound's impact on the tumor immune landscape is not a singular event but a cascade of interconnected processes. The primary mechanisms can be categorized into three key areas: remodeling the tumor microenvironment, reversing the epithelial-to-mesenchymal transition (EMT), and directly stimulating anti-tumor immune cells.

Remodeling the Tumor Microenvironment: A Shift in the Vascular Landscape

This compound induces significant changes in the tumor vasculature, leading to a more organized and functional network. This "vascular remodeling" is characterized by an increase in microvessel density (MVD) and improved tumor perfusion.[1][2][3] This enhanced vascularization alleviates hypoxia, a known driver of immunosuppression, and facilitates the infiltration of immune cells into the tumor core.[1][4] Studies have shown a positive correlation between this compound-induced enhancement of MVD and its antitumor effects.[1][3]

Reversing Epithelial-to-Mesenchymal Transition (EMT): Restoring an Immunogenic Phenotype

This compound has been shown to reverse the EMT process, a key mechanism by which cancer cells gain migratory and invasive properties and evade immune surveillance.[5][6][7] By promoting a mesenchymal-to-epithelial transition (MET), this compound can render tumor cells less aggressive and more susceptible to immune attack.[5] This reversal is associated with the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers.[2][8] The inhibition of TGF-β signaling, a potent inducer of EMT, is a key molecular mechanism underlying this effect.[8][9]

Direct Modulation of Immune Effector Cells

This compound directly influences the activity and proliferation of key anti-tumor immune cells:

  • T-Lymphocytes: this compound promotes the proliferation of CD8+ T cells and potentiates their anti-tumor activity.[6][10] It can also decrease the CD4/CD8 ratio in T cells, indicating a preferential expansion of cytotoxic T lymphocytes.[10] Furthermore, this compound treatment has been associated with a reduction in immunosuppressive regulatory T cells (Tregs) and a decrease in the expression of the immune checkpoint molecule PD-L1.[5][11][12]

  • Natural Killer (NK) Cells: The antitumor effects of this compound are, in part, dependent on NK cells.[1][3] Depletion of NK cells has been shown to reduce the therapeutic efficacy of this compound.[1][3]

  • Dendritic Cells: While direct effects on dendritic cells are less extensively documented in the initial search results, the overall enhancement of the anti-tumor immune response suggests a potential indirect activation of these critical antigen-presenting cells.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of this compound's impact on various parameters of the tumor immune microenvironment.

Table 1: Effect of this compound on Tumor Vasculature

ParameterCancer ModelThis compound Dose/ScheduleChange ObservedReference
Microvessel Density (MVD)10 Human Cancer Xenograft Models1.5 mg/kg, single i.v. injectionSignificant increase in 6 out of 10 models[1]
Correlation between MVD and Antitumor Effect10 Human Cancer Xenograft Models1.5 mg/kg, single i.v. injectionR² = 0.54[1][3]
Microvessel Area (MVA)MDA-MB-231 Human Breast Cancer Xenograft0.3, 1.0, or 3.0 mg/kgSignificant decrease[2]
Proportion of Small Vessels (<200 µm²)MDA-MB-231 Human Breast Cancer Xenograft0.3, 1.0, or 3.0 mg/kgSignificant increase[2]
Tumor Oxygen SaturationAdvanced Breast Cancer PatientsNot specifiedIncreased on day 7[4]
Blood TGF-β1 ConcentrationsAdvanced Breast Cancer PatientsNot specifiedSignificant decrease[4]

Table 2: Effect of this compound on Immune Cell Populations and Biomarkers

ParameterCancer Model/Patient CohortThis compound Dose/ScheduleChange ObservedReference
Infiltrating CD11b+ Immune CellsMultiple Human Cancer Xenograft ModelsNot specifiedSignificant increase[1][3]
PD-L1 ExpressionLocally Advanced/Metastatic Breast Cancer Patients (n=10)1.4 mg/m² on days 1 and 8 of a 21-day cycleNegative conversion in 6 patients[12]
FOXP3+ Regulatory T CellsLocally Advanced/Metastatic Breast Cancer Patients (n=10)1.4 mg/m² on days 1 and 8 of a 21-day cycleNegative conversion in 5 patients[12]
CD8+ T Cell InfiltrationLocally Advanced/Metastatic Breast Cancer Patients (n=10)1.4 mg/m² on days 1 and 8 of a 21-day cyclePositive conversion in 3 patients[12]
CD4/CD8 Ratio in T cellsIn vitro (CD3/CD28-stimulated PBMCs)Not specifiedSignificant decrease[10]
HLA Class I ExpressionBreast Cancer Clinical Samples and Cell LinesNot specifiedIncreased expression[13][14][15]

Signaling Pathways Modulated by this compound

This compound's influence on the tumor immune microenvironment is underpinned by its modulation of key intracellular signaling pathways.

Inhibition of TGF-β Signaling

This compound interferes with the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of EMT and immunosuppression. By disrupting microtubule-dependent processes, this compound may impair the transport and signaling of TGF-β receptors and downstream mediators like Smad proteins. This inhibition contributes to the reversal of EMT and a reduction in the immunosuppressive tumor microenvironment.[8][9]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR TGF-β Receptor TGF-beta->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Microtubules->Smad_complex Nuclear Translocation Target_Genes EMT-related Target Genes Smad_complex->Target_Genes Transcription Activation

Caption: this compound's disruption of TGF-β signaling.

Activation of the cGAS-STING Pathway

Recent evidence suggests that this compound can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune sensing pathway is crucial for detecting cytosolic DNA and initiating an anti-viral and anti-tumor immune response, primarily through the production of type I interferons. This compound's activation of this pathway may contribute to its immunomodulatory effects and create a more inflamed tumor microenvironment.

cGAS_STING_pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound dsDNA Cytosolic dsDNA This compound->dsDNA Induces release? cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA->cGAS Activates STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes Transcription Activation

Caption: this compound-mediated activation of the cGAS-STING pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate this compound's immunomodulatory effects. These are intended as a guide and may require optimization for specific experimental contexts.

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo antitumor efficacy of this compound and its effects on the tumor microenvironment.

General Protocol:

  • Cell Culture: Culture human or murine cancer cell lines (e.g., MDA-MB-231 for breast cancer) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) for human tumor xenografts or syngeneic models for immunocompetent studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size, administer this compound (e.g., 1.5 mg/kg) via intravenous injection at specified intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

Objective: To visualize and quantify changes in the tumor microenvironment, such as vascularization and immune cell infiltration.

General Protocol for CD31 Staining (Microvessel Density):

  • Tissue Preparation: Fix excised tumors in formalin and embed in paraffin. Section the paraffin blocks.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against CD31.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.

  • Counterstaining: Counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images using a microscope and quantify MVD by counting the number of stained vessels per field of view.

Flow Cytometry for Profiling Tumor-Infiltrating Lymphocytes (TILs)

Objective: To identify and quantify different immune cell populations within the tumor.

General Protocol:

  • Tumor Dissociation: Mechanically and enzymatically digest the excised tumor tissue to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Remove red blood cells using a lysis buffer.

  • Cell Staining:

    • Stain for cell viability to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers of interest (e.g., CD3, CD4, CD8, FOXP3, PD-1).

    • For intracellular markers like FOXP3, perform fixation and permeabilization before antibody incubation.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and determine their frequencies and phenotypes.

Conclusion

This compound's therapeutic efficacy extends beyond its direct cytotoxic effects on tumor cells. Its ability to remodel the tumor microenvironment, reverse the immunosuppressive EMT phenotype, and directly stimulate anti-tumor immune cells positions it as a promising agent for combination immunotherapies. A thorough understanding of these immunomodulatory mechanisms, supported by robust preclinical and clinical data, is crucial for designing rational and effective cancer treatment strategies that harness the power of the host immune system. This technical guide provides a foundational resource for researchers and clinicians working to unlock the full potential of this compound in the evolving landscape of cancer immunotherapy.

References

Eribulin's Cellular Journey: A Technical Guide to Uptake and Efflux Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analogue of the marine natural product halichondrin B, is a potent microtubule-targeting agent with significant clinical activity in metastatic breast cancer and other solid tumors. Its therapeutic efficacy is critically dependent on its concentration within cancer cells, a parameter governed by the dynamic interplay of cellular uptake and efflux mechanisms. Understanding these transport processes is paramount for optimizing drug delivery, overcoming resistance, and designing novel therapeutic strategies. This in-depth technical guide synthesizes the current knowledge on the cellular transport of this compound, providing a comprehensive overview of the key transporters involved, quantitative data from pivotal studies, and detailed experimental methodologies.

I. Cellular Efflux: A Major Determinant of this compound Activity

The primary mechanism limiting the intracellular accumulation and efficacy of this compound is active efflux mediated by ATP-binding cassette (ABC) transporters.

P-glycoprotein (P-gp/ABCB1): The Principal Efflux Pump

A substantial body of evidence identifies P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, as the main transporter responsible for the efflux of this compound from cancer cells.[1][2][3] Overexpression of P-gp is a well-established mechanism of multidrug resistance (MDR) and has been directly linked to reduced sensitivity to this compound.[2][4]

Studies using a fluorescently labeled this compound analog (this compound-BFL) have visually demonstrated that cells overexpressing P-gp exhibit significantly reduced intracellular accumulation of the drug compared to wild-type cells.[1] This directly correlates with a decrease in cytotoxic efficacy.[1]

Furthermore, in vivo studies using P-gp-deficient mice have provided compelling evidence for its role in limiting this compound's bioavailability and tissue penetration.[5]

Other ABC Transporters in this compound Resistance

While P-gp is the dominant efflux transporter, other members of the ABC superfamily have also been implicated in this compound resistance. Studies have shown that overexpression of multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2) can also contribute to reduced this compound sensitivity, although their role appears to be less prominent than that of P-gp.[6][7]

Induction of P-glycoprotein Expression by this compound

Interestingly, this compound itself has been shown to induce the expression of P-glycoprotein.[8][9] This induction is mediated, at least in part, through the activation of the pregnane X receptor (PXR).[8][9] This finding has significant clinical implications, as it suggests that this compound treatment could potentially lead to acquired resistance by upregulating its own efflux pump.

II. Cellular Uptake: An Area of Ongoing Investigation

In contrast to the well-defined efflux mechanisms, the processes governing the entry of this compound into cancer cells are less understood. There is currently no definitive evidence for the involvement of specific carrier-mediated influx transporters, such as those from the Solute Carrier (SLC) superfamily.

The prevailing hypothesis is that this compound enters cells primarily through passive diffusion across the cell membrane. This is supported by its physicochemical properties, including a relatively high molecular weight and lipophilicity, which are conducive to membrane permeation.[10][11]

One study noted that while the media IC50 values for this compound and a related, more potent compound differed significantly, their intracellular concentrations were similar, suggesting differences in cellular uptake.[12] This observation hints at the possibility of some form of regulated transport, but further investigation is required to elucidate the precise mechanisms. The lack of identified influx transporters suggests that passive diffusion is the predominant entry route, though the contribution of uncharacterized transporters cannot be entirely ruled out.

III. Quantitative Data on this compound Transport

The following tables summarize key quantitative data from studies investigating the cellular transport of this compound.

Table 1: In Vivo Pharmacokinetics of this compound in Wild-Type vs. P-gp Deficient Mice

ParameterWild-Type MiceP-gp Deficient MiceFold Increase in P-gp Deficient MiceReference
Oral Bioavailability 7.6%62.3%8.2[5]
Brain Penetration --30[5]

Table 2: In Vitro Inhibition of P-glycoprotein by this compound

Cell LineAssayIC50 of this compoundReference
Caco-2Digoxin Efflux> 10 µM[5]

Table 3: Correlation between this compound Accumulation and Cytotoxicity

Cell LinesMethodCorrelationReference
12 Human Cancer Cell LinesFlow cytometry with this compound-BFLInverse correlation between IC50 and drug accumulation[1]

IV. Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the cellular transport of this compound.

In Vitro Drug Efflux Assay using Caco-2 Cells

This assay is widely used to assess the potential of a compound to be a substrate or inhibitor of P-gp.

  • Cell Culture: Caco-2 cells are seeded on a permeable membrane support (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Transport Studies:

    • To measure apical to basolateral (A-B) transport, the test compound (e.g., digoxin, a known P-gp substrate) with or without the inhibitor (this compound) is added to the apical chamber. Samples are collected from the basolateral chamber at various time points.

    • To measure basolateral to apical (B-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Analysis: The concentration of the compound in the collected samples is quantified by a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) is calculated for both directions.

  • Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp. The inhibitory potential of this compound is determined by its ability to reduce the efflux ratio of the P-gp substrate in a concentration-dependent manner.

Cellular Uptake Assay using Fluorescently Labeled this compound

This method allows for the direct visualization and quantification of drug accumulation in living cells.

  • Reagents: A fluorescent analog of this compound (e.g., this compound-BFL) is required.[1]

  • Cell Culture: Cancer cell lines with varying levels of P-gp expression (wild-type and resistant) are cultured in appropriate media.

  • Incubation: Cells are incubated with a defined concentration of the fluorescent this compound analog for a specific duration.

  • Imaging and Quantification:

    • Confocal Microscopy: Live-cell imaging is performed to visualize the subcellular localization and relative accumulation of the fluorescent drug.

    • Flow Cytometry: Cells are harvested, and the intracellular fluorescence is quantified to measure the overall drug accumulation in a large population of cells.

  • Data Analysis: The fluorescence intensity in P-gp overexpressing cells is compared to that in wild-type cells to determine the impact of the efflux pump on drug accumulation.

In Vivo Pharmacokinetic Studies in P-gp Deficient Mice

This animal model is crucial for understanding the in vivo relevance of P-gp-mediated transport.

  • Animal Models: Wild-type mice and mice with a genetic knockout of the Abcb1a gene (encoding P-gp) are used.[5]

  • Drug Administration: this compound is administered to both groups of mice via intravenous (IV) or oral (PO) routes at a specific dose.

  • Sample Collection: Blood and brain tissue samples are collected at various time points after drug administration.

  • Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and bioavailability are calculated to compare the disposition of this compound in the presence and absence of functional P-gp.

V. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Eribulin_Transport_Mechanisms This compound Cellular Transport Mechanisms cluster_influx Cellular Influx cluster_efflux Cellular Efflux cluster_cell Cancer Cell Passive_Diffusion Passive Diffusion Eribulin_Intracellular Intracellular this compound Passive_Diffusion->Eribulin_Intracellular Uptake Pgp P-glycoprotein (P-gp/ABCB1) Eribulin_Extracellular Extracellular this compound Pgp->Eribulin_Extracellular Efflux Other_ABC Other ABC Transporters (e.g., ABCC1, ABCG2) Other_ABC->Eribulin_Extracellular Efflux Eribulin_Intracellular->Pgp Binding Eribulin_Intracellular->Other_ABC Binding Eribulin_Extracellular->Passive_Diffusion

Caption: Overview of this compound's cellular influx and efflux pathways.

Pgp_Induction_Pathway This compound-Mediated Induction of P-glycoprotein This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activates MDR1_Gene MDR1 (ABCB1) Gene PXR->MDR1_Gene Promotes Transcription Pgp_Protein P-glycoprotein (P-gp) MDR1_Gene->Pgp_Protein Translation Pgp_Protein->this compound Efflux (Feedback Loop)

Caption: Signaling pathway for this compound-induced P-gp expression.

Experimental_Workflow_Pgp Workflow for P-gp Inhibition Assay cluster_0 Cell Culture cluster_1 Transport Experiment cluster_2 Analysis start Seed Caco-2 cells on permeable supports culture Culture for 21-25 days to form monolayer start->culture add_compounds Add P-gp substrate +/- this compound to apical/basolateral side culture->add_compounds incubate Incubate and collect samples from opposite side add_compounds->incubate quantify Quantify substrate concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end end calculate->end Determine IC50

Caption: Experimental workflow for assessing P-gp inhibition by this compound.

VI. Conclusion

The cellular transport of this compound is a critical factor influencing its therapeutic efficacy. While the efflux of this compound is well-characterized, with P-glycoprotein playing a central role, the mechanisms of its cellular uptake remain an area for further research, with passive diffusion being the most likely route of entry. A thorough understanding of these transport dynamics is essential for the rational design of strategies to overcome drug resistance, such as the co-administration of P-gp inhibitors or the development of novel drug delivery systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.

References

Eribulin's High-Affinity Binding Site at the Microtubule Plus-End: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a distinct mechanism of action that sets it apart from other tubulin inhibitors like taxanes and vinca alkaloids.[1][2][3][4] This technical guide provides an in-depth exploration of the binding site of this compound on tubulin, detailing the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and the consequential effects on microtubule dynamics.

This compound's primary mode of action involves binding to the plus ends of microtubules, where it suppresses microtubule growth, leading to G2/M cell cycle arrest and apoptosis.[5][6][7][8] Unlike many other microtubule inhibitors, this compound has little to no effect on microtubule shortening.[1][3][8] This unique "end-poisoning" mechanism is attributed to its specific, high-affinity binding to a site on tubulin located at the microtubule plus ends.

This compound's Binding Site on Tubulin

This compound binds to a single site on soluble tubulin heterodimers with low affinity, but interacts with high affinity to a limited number of sites at the plus ends of polymerized microtubules.[2][5][9] This high-affinity binding site is located at or near the vinca domain of β-tubulin, at the interface between two tubulin heterodimers.[5][6][10] Computational studies suggest that this compound settles into a pocket beneath the H3 and H11 loops of β-tubulin.[1] This interaction is non-competitive with vinblastine binding to free tubulin.[5] The binding of this compound at this site is thought to sterically hinder the addition of new tubulin dimers, thereby suppressing microtubule growth.[5]

The presence of specific tubulin isotypes can influence this compound's binding and efficacy. For instance, the βIII-tubulin isotype is associated with reduced sensitivity to this compound.[10][11][12][13][14] In the absence of βIII-tubulin, this compound binds to microtubule plus ends with a higher stoichiometry and more potently suppresses microtubule dynamics, affecting not only the growth rate but also the shortening rate and catastrophe frequency.[11][12]

Quantitative Data on this compound-Tubulin Binding

The interaction between this compound and tubulin has been quantified through various studies, primarily using radiolabeled ligand binding assays. The key quantitative parameters are summarized in the tables below.

Table 1: Binding Affinity and Stoichiometry of this compound to Soluble Tubulin
ParameterValueNotesReference
Dissociation Constant (Kd)
Overall affinity46 ± 28 μMLow affinity binding.[2][5][9]
High-affinity subset0.4 ± 0.2 μMApparent high affinity for ~25% of soluble tubulin.[2][5][9]
Stoichiometry (Ymax) 1.3 ± 0.4 molecules/dimerIndicates a single primary binding site per tubulin heterodimer.[5]
High-affinity subset0.26 ± 0.02 molecules/dimerStoichiometry for the apparent high-affinity binding.[5]
Table 2: Binding Affinity and Stoichiometry of this compound to Microtubules
ParameterValueNotesReference
Dissociation Constant (Kd) 3.5 ± 0.6 μMHigh-affinity binding to microtubule ends.[1][2][5]
Stoichiometry (Ymax)
Unfractionated microtubules14.7 ± 1.3 molecules/microtubuleSuggests binding to tubulin subunits at the plus end.[1][2][5]
βIII-tubulin depleted microtubules20 ± 3 molecules/microtubuleIncreased binding in the absence of the βIII isotype.[11]
Unfractionated microtubules (another study)9 ± 2 molecules/microtubule[11]

Experimental Protocols

The primary experimental method for determining the binding parameters of this compound to tubulin is the use of radiolabeled this compound, typically [³H]this compound, in binding assays. Computational methods have also been employed to model the interaction at an atomic level.

Radiolabeled Ligand Binding Assay

This method allows for the direct measurement of this compound binding to both soluble tubulin and polymerized microtubules.

Objective: To determine the dissociation constant (Kd) and stoichiometry (Ymax) of [³H]this compound binding.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • [³H]this compound of known specific activity

  • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • GTP

  • Microtubule-stabilizing agents (e.g., glycerol, DMSO) for microtubule binding assays

  • Scintillation cocktail and counter

Protocol for Binding to Soluble Tubulin:

  • Prepare solutions of purified tubulin at a known concentration in polymerization buffer.

  • Incubate the tubulin with varying concentrations of [³H]this compound for a sufficient time to reach equilibrium.

  • Separate the bound from free [³H]this compound. This can be achieved by methods such as gel filtration chromatography or centrifugation through a separation column.

  • Measure the radioactivity in the bound fraction using a scintillation counter.

  • Measure the protein concentration in the bound fraction.

  • Calculate the molar ratio of bound this compound to tubulin.

  • Plot the amount of bound this compound as a function of the free this compound concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine Kd and Ymax.

Protocol for Binding to Microtubules:

  • Assemble microtubules from purified tubulin by incubation with GTP at 37°C.

  • Add varying concentrations of [³H]this compound to the pre-formed microtubules.

  • Incubate for a short period to allow binding to the microtubule ends.

  • Separate the microtubules from the soluble fraction containing unbound [³H]this compound by centrifugation through a stabilizing cushion (e.g., glycerol in PEM buffer).

  • Wash the microtubule pellet to remove any remaining unbound radiolabel.

  • Resuspend the pellet and measure the radioactivity and protein content.

  • Determine the average microtubule length using electron microscopy to calculate the number of microtubules in the sample.

  • Calculate the stoichiometry of this compound bound per microtubule.

  • Plot the stoichiometric data against the free [³H]this compound concentration and analyze using non-linear regression to determine Kd and Ymax.

Computational Modeling and Molecular Dynamics

Computational approaches provide insights into the specific amino acid residues involved in the this compound-tubulin interaction.

Objective: To predict the binding mode and affinity of this compound to different tubulin isotypes.

Methodology:

  • Homology Modeling: Build three-dimensional models of various human α- and β-tubulin isotypes based on existing crystal structures.

  • Molecular Docking: Dock the this compound molecule into the putative binding site (vinca domain) of the tubulin models to predict the most favorable binding poses.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations of the this compound-tubulin complexes to assess the stability of the binding pose and to calculate binding free energies. Analysis of the simulation trajectories can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific tubulin residues.[10]

Visualizations

Experimental Workflow for Radiolabeled Microtubule Binding Assay

experimental_workflow cluster_preparation Sample Preparation cluster_separation Separation cluster_analysis Data Analysis A Purified Tubulin + GTP B Microtubule Assembly (37°C) A->B C Incubation with [3H]this compound B->C D Centrifugation through Stabilizing Cushion C->D E Microtubule Pellet D->E F Supernatant (Unbound [3H]this compound) D->F G Measure Radioactivity & Protein Content E->G H Determine Microtubule Length (Electron Microscopy) E->H I Calculate Stoichiometry & Binding Parameters (Kd, Ymax) G->I H->I

Caption: Workflow for determining this compound binding to microtubules.

Proposed Mechanism of this compound Action at the Microtubule Plus-End

mechanism_of_action cluster_normal Normal Microtubule Dynamics cluster_this compound This compound's Effect A Tubulin Dimers B Microtubule Plus-End A->B Addition C Microtubule Growth (Polymerization) B->C D Microtubule Shortening (Depolymerization) B->D Loss F This compound binds to Plus-End Tubulin B->F E This compound E->F G Suppression of Microtubule Growth F->G Inhibition H Mitotic Arrest & Apoptosis G->H

Caption: this compound's inhibitory effect on microtubule growth.

Conclusion

This compound's unique mechanism of action is centered on its high-affinity binding to the plus ends of microtubules. This interaction, characterized by a low micromolar dissociation constant, effectively suppresses microtubule growth without significantly affecting shortening dynamics. The detailed understanding of this binding site and its quantitative parameters, derived from radiolabeled binding assays and computational studies, is crucial for the rational design of novel tubulin-targeting agents and for understanding the mechanisms of resistance. The influence of tubulin isotypes, particularly βIII-tubulin, on this compound's activity highlights the complexity of the cellular response to this potent anti-cancer drug.

References

The Journey from Marine Sponge to Targeted Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Halichondrin B Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate polyether macrolide, Halichondrin B, originally extracted from the marine sponge Halichondria okadai, has paved the way for a new class of potent anticancer agents. Its remarkable in vivo antitumor activity, first reported in 1986, sparked decades of research, culminating in the development of structurally simplified and clinically significant analogues. This technical guide provides an in-depth overview of the discovery of Halichondrin B, the landmark total synthesis that enabled its further study, and the subsequent development of its analogue, Eribulin (Halaven®), a drug now used in the treatment of metastatic breast cancer and liposarcoma. This document details the mechanism of action, quantitative biological data, experimental protocols, and the complex signaling pathways modulated by this unique class of microtubule-targeting agents.

Discovery and Early Development

In 1986, Japanese scientists Hirata and Uemura isolated Halichondrin B from the marine sponge Halichondria okadai.[1][2] The compound exhibited exceptional anticancer activity in murine cancer cells, both in vitro and in vivo.[1] This potent activity led the United States National Cancer Institute (NCI) to prioritize Halichondrin B for development as a novel cancer therapeutic.[1] In 1991, it became the test case for the NCI's new 60-cell line screen to determine its mechanism of action, which was identified as a tubulin-targeted mitotic inhibitor.[1] However, the limited supply of the natural product, obtainable only in minute quantities from its marine source, posed a significant barrier to further preclinical and clinical development.

The Challenge of Total Synthesis

The complex structure of Halichondrin B, with its 32 chiral centers, presented a formidable challenge to synthetic chemists.[3][4] A major breakthrough occurred in 1992 when Yoshito Kishi and his colleagues at Harvard University achieved the first total synthesis of Halichondrin B.[1][2][3] This monumental achievement, requiring over 100 chemical reactions, not only confirmed the structure of the natural product but also opened the door for the synthesis of analogues that could retain the potent biological activity while being more amenable to large-scale production.[2][3] Kishi's synthesis was a critical enabling step that allowed for the exploration of structure-activity relationships (SAR) and the design of simplified, yet potent, analogues.[5][6]

Development of this compound: A Structurally Simplified Analogue

The total synthesis of Halichondrin B enabled a collaboration between Kishi's group and the pharmaceutical company Eisai to develop simplified analogues.[2] This collaboration led to the synthesis of a macrocyclic ketone analogue, this compound (formerly E7389), which retained the key pharmacophore of the parent molecule responsible for its potent anticancer activity.[6][7] this compound is a structurally simpler molecule, making its synthesis more practical for pharmaceutical development.[4]

Extensive preclinical testing demonstrated that this compound had potent antiproliferative effects across a wide range of human cancer cell lines.[8][9] In November 2010, the U.S. Food and Drug Administration (FDA) approved this compound mesylate (Halaven®) for the treatment of patients with metastatic breast cancer who had previously received at least two prior chemotherapy regimens.[1] Its indication was later expanded to include the treatment of patients with unresectable or metastatic liposarcoma.[10][11]

Mechanism of Action: A Unique Mode of Tubulin Interaction

Halichondrin B and its analogue this compound exert their cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[12][13] Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which promote depolymerization), this compound has a distinct mechanism of action.[12][13]

This compound binds with high affinity to the plus ends of microtubules, suppressing microtubule growth.[13] It does not affect the microtubule-shortening rate.[14] This interaction leads to the sequestration of tubulin into nonfunctional aggregates, effectively depleting the pool of tubulin available for microtubule formation.[3][12] The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, leading to a prolonged and irreversible mitotic blockade at the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death.[8][13][15]

Quantitative Biological Data

The potent in vitro activity of Halichondrin B and its analogues has been demonstrated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and mean graph midpoint (GI50) values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer-[16]
MDA-MB-435Breast Cancer-[13]
MDA-MB-468Breast Cancer-[16]
HCC1806Breast Cancer-[16]
COLO 205Colon Cancer-[9]
DLD-1Colon Cancer-[9]
HT-29Colon Cancer-[16]
DU 145Prostate Cancer-[9][16]
LNCaPProstate Cancer-[9][16]
LOXMelanoma-[9][16]
HL-60Leukemia-[9][16]
U-937Lymphoma-[9]
H23Non-Small Cell Lung-[16]
H441Non-Small Cell Lung-[16]
H520Non-Small Cell Lung-[16]
H522-T1Non-Small Cell Lung-[16]
NCI-H82Small Cell Lung-[16]
A2780/1A9Ovarian Cancer-[16]
MES-SAUterine Sarcoma-[16]
FaDuPharyngeal Squamous-[16]
Mean 1.8 [8][9]

Note: Specific IC50 values for each cell line were not consistently available across the search results. The mean IC50 value of 1.8 nM is reported from a panel of eight human cancer cell lines.[8][9] this compound was found to be roughly 2–4 fold more potent than vinblastine and paclitaxel in these studies.[9][16]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin by monitoring the change in light scattering.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.

  • 96-well microplate

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 10x working stock of the test and control compounds in General Tubulin Buffer. Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final tubulin concentration of 3 mg/mL.

  • Assay Setup: Pre-warm the 96-well plate and the spectrophotometer to 37°C. Pipette 10 µL of the 10x compound dilutions (or vehicle control) into the wells of the pre-warmed plate.

  • Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings for each well. Plot the change in absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition or promotion for each compound concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Downstream Effects

The primary mechanism of action of Halichondrin B analogues, the inhibition of microtubule dynamics, triggers a cascade of downstream signaling events leading to cell death and other anti-tumor effects.

Mitotic Arrest and Apoptosis

Disruption of the mitotic spindle by this compound leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[13] This sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway. Key proteins involved in apoptosis, such as p53, Plk1, caspase-2, and Bim, are activated.[12] The anti-apoptotic protein Bcl-2 is heavily phosphorylated at Ser70 during the mitotic arrest induced by microtubule-targeting agents.[12] While the precise role of this phosphorylation is still under investigation, the overall outcome is the execution of apoptosis.[12] Studies have shown that this compound can induce apoptosis in a caspase-independent manner in some cell lines.[12][14]

G cluster_0 This compound's Core Mechanism and Apoptotic Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to plus ends Microtubule Growth Suppression Microtubule Growth Suppression Tubulin->Microtubule Growth Suppression Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Growth Suppression->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Arrest->Bcl-2 Phosphorylation

Caption: Core mechanism of this compound leading to apoptosis.

Effects on the Tumor Microenvironment

Beyond its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment, which may contribute to its clinical efficacy.

  • Vascular Remodeling and Angiogenesis: this compound can induce vascular remodeling, leading to increased tumor perfusion and a reduction in tumor hypoxia.[10][11] Mechanistic studies have shown that this compound can decrease the expression of genes involved in angiogenesis, including those in the vascular endothelial growth factor (VEGF), Wnt, Notch, and ephrin signaling pathways.[8]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been observed to reverse EMT, a process by which epithelial cells acquire mesenchymal characteristics, which is associated with increased cell migration, invasion, and metastasis.[8][10] By promoting a mesenchymal-to-epithelial transition (MET), this compound may reduce the metastatic potential of cancer cells.[10]

G cluster_1 This compound's Effects on the Tumor Microenvironment This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Vascular Remodeling Vascular Remodeling Microtubule Disruption->Vascular Remodeling Reversal of EMT Reversal of EMT Microtubule Disruption->Reversal of EMT Decreased Angiogenesis Decreased Angiogenesis Vascular Remodeling->Decreased Angiogenesis Reduced Hypoxia Reduced Hypoxia Vascular Remodeling->Reduced Hypoxia Decreased Metastasis Decreased Metastasis Reversal of EMT->Decreased Metastasis VEGF, Wnt, Notch, Ephrin Pathways VEGF, Wnt, Notch, Ephrin Pathways Decreased Angiogenesis->VEGF, Wnt, Notch, Ephrin Pathways

Caption: this compound's impact on the tumor microenvironment.

Logical Workflow: From Discovery to Clinical Application

The development of Halichondrin B analogues followed a logical and systematic progression from natural product discovery to a clinically approved drug.

G cluster_2 Drug Discovery and Development Workflow Discovery Discovery Total Synthesis Total Synthesis Discovery->Total Synthesis Identifies potent natural product Analogue Design & Synthesis Analogue Design & Synthesis Total Synthesis->Analogue Design & Synthesis Enables SAR studies Preclinical Evaluation Preclinical Evaluation Analogue Design & Synthesis->Preclinical Evaluation Develops simplified, potent compounds Clinical Trials Clinical Trials Preclinical Evaluation->Clinical Trials In vitro and in vivo testing FDA Approval FDA Approval Clinical Trials->FDA Approval Phase I, II, III studies

Caption: Workflow for Halichondrin B analogue development.

Conclusion and Future Directions

The story of Halichondrin B and the development of this compound is a testament to the power of natural product chemistry in modern drug discovery. The journey from a complex marine natural product to a life-extending cancer therapy highlights the importance of total synthesis in overcoming supply limitations and enabling the development of optimized therapeutic agents. The unique mechanism of action of this compound, coupled with its effects on the tumor microenvironment, suggests that this class of compounds may have broader applications, potentially in combination with other anticancer therapies, including immunotherapy. Further research into the detailed molecular mechanisms underlying the diverse biological activities of Halichondrin B analogues will continue to provide valuable insights for the design of the next generation of targeted cancer therapeutics. More recently, another halichondrin B derivative, E7130, has been synthesized and has entered clinical trials, indicating a continued interest in this class of molecules.[1]

References

Eribulin's Impact on Hypoxia-Inducible Factor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eribulin, a synthetic analog of halichondrin B, is a microtubule-targeting agent with established efficacy in metastatic breast cancer and liposarcoma. Beyond its primary antimitotic activity, emerging evidence highlights a significant role for this compound in modulating the tumor microenvironment, particularly through its impact on tumor hypoxia. This technical guide provides an in-depth analysis of the current understanding of how this compound influences hypoxia-inducible factor (HIF) signaling, a critical pathway in tumor adaptation to low-oxygen conditions. While direct molecular interactions between this compound and the HIF-1α protein have not been fully elucidated, this document synthesizes preclinical and clinical data to present a comprehensive overview of the indirect mechanisms at play. These include this compound-induced vascular remodeling leading to reduced hypoxia and potential secondary effects on HIF-1α signaling. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the multifaceted actions of this compound and its potential in combination therapies targeting hypoxic tumors.

Introduction to this compound and the Hypoxic Tumor Microenvironment

This compound mesylate exerts its cytotoxic effects by inhibiting microtubule growth, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[1] However, its clinical benefits extend beyond this direct antimitotic action. The tumor microenvironment, characterized by regions of severe hypoxia (low oxygen), is a major driver of tumor progression, metastasis, and resistance to therapy.[2][3] Hypoxia-inducible factors (HIFs), particularly HIF-1, are master transcriptional regulators that enable cellular adaptation to hypoxic stress. HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT). Under normoxic conditions, HIF-1α is rapidly degraded. In hypoxia, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a plethora of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.

This compound-Mediated Vascular Remodeling and Alleviation of Tumor Hypoxia

A significant body of preclinical evidence demonstrates that this compound remodels the tumor vasculature, leading to improved perfusion and a subsequent reduction in tumor hypoxia.[2][3][4] This vascular normalization is a key indirect mechanism through which this compound impacts the HIF signaling pathway.

Mechanism of Vascular Remodeling

This compound's effects on the tumor vasculature are distinct from those of traditional anti-angiogenic agents that primarily inhibit the formation of new blood vessels. Instead, this compound appears to prune and remodel existing, dysfunctional tumor vessels, leading to a more organized and functional vascular network.[2][3] This is characterized by an increase in microvessel density in some models, suggesting a normalization of the vasculature rather than a simple reduction.[4]

dot

This compound This compound TumorVasculature Dysfunctional Tumor Vasculature This compound->TumorVasculature Acts on VascularRemodeling Vascular Remodeling TumorVasculature->VascularRemodeling Leads to ImprovedPerfusion Increased Tumor Perfusion VascularRemodeling->ImprovedPerfusion ReducedHypoxia Reduced Tumor Hypoxia ImprovedPerfusion->ReducedHypoxia

Caption: this compound-induced vascular remodeling logical flow.

Evidence for Reduced Hypoxia

Multiple studies have confirmed the reduction of tumor hypoxia following this compound treatment. This has been demonstrated through various experimental approaches:

  • Imaging Studies: Positron Emission Tomography (PET) using the hypoxia tracer 18F-fluoromisonidazole (18F-FMISO) has shown a significant decrease in tracer uptake in tumors after this compound administration, indicating a reduction in hypoxic regions.[2][5][6]

  • Hypoxia Marker Expression: Immunohistochemical and molecular analyses have revealed a decrease in the expression of endogenous hypoxia markers, such as Carbonic Anhydrase IX (CA9) and Vascular Endothelial Growth Factor (VEGF), in this compound-treated tumors.[2][3][4]

Downstream Effects on HIF-1α Signaling

The this compound-induced alleviation of tumor hypoxia is expected to have significant downstream consequences for HIF-1α signaling. By increasing oxygen availability within the tumor, this compound treatment likely leads to the destabilization of the HIF-1α protein, thereby inhibiting its transcriptional activity.

dot

cluster_normoxia Normoxia / this compound-Induced Reoxygenation cluster_hypoxia Hypoxia HIF1a_p1 HIF-1α PHDs PHDs, VHL HIF1a_p1->PHDs Hydroxylation Proteasome Proteasomal Degradation PHDs->Proteasome Ubiquitination HIF1a_p2 HIF-1α (Stabilized) Nucleus Nucleus HIF1a_p2->Nucleus Translocation HIF1b HIF-1β HIF1_complex HIF-1 Complex Nucleus->HIF1_complex Dimerization TargetGenes Target Gene Transcription (VEGF, CA9) HIF1_complex->TargetGenes This compound This compound VascularRemodeling Vascular Remodeling This compound->VascularRemodeling IncreasedO2 Increased O2 VascularRemodeling->IncreasedO2 IncreasedO2->HIF1a_p1 Promotes Degradation IncreasedO2->HIF1a_p2 Inhibits Stabilization HIF1a_cyto Cytoplasmic HIF-1α Microtubules Microtubules HIF1a_cyto->Microtubules Binds to HIF1a_nucleus Nuclear HIF-1α Microtubules->HIF1a_nucleus Facilitates Transport This compound This compound This compound->Microtubules Disrupts start Start CellCulture Cell Culture (e.g., MDA-MB-231) start->CellCulture Treatment This compound Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-HIF-1α) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Analysis Analysis Detection->Analysis

References

The Molecular Blueprint of Eribulin's Unique Tubulin Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, stands as a mechanistically distinct microtubule-targeting agent in the landscape of cancer chemotherapy.[1] Its clinical efficacy, particularly in heavily pretreated metastatic breast cancer, is underpinned by a unique mode of interaction with tubulin, the fundamental building block of microtubules.[2] This guide provides a comprehensive technical overview of the molecular basis for this compound's singular tubulin-binding properties and its downstream consequences on microtubule dynamics and cellular processes.

This compound's Distinct Binding Mechanism

This compound's primary molecular target is the β-tubulin subunit of the α/β-tubulin heterodimer.[3] Unlike other microtubule inhibitors, this compound does not bind to the taxane or colchicine sites. Instead, it localizes to a site at the plus ends of microtubules, near the vinca domain, effectively acting as an "end-poison."[3][4] This interaction is characterized by a unique affinity profile: this compound exhibits low-affinity binding to soluble tubulin dimers but binds with high affinity to the plus ends of assembled microtubules.[5][6] This preferential binding to the growing end of the microtubule is central to its mechanism of action.

Studies using radiolabeled this compound have elucidated these binding kinetics. The binding to soluble tubulin is complex, with an overall dissociation constant (Kd) of approximately 46 μM. However, a subset of tubulin, potentially representing specific isotypes like βIII-tubulin, shows a much higher apparent affinity with a Kd of 0.4 μM.[5][6] In contrast, this compound binds to microtubule ends with a significantly higher affinity, exhibiting a Kd of 3.5 μM.[5][6] The stoichiometry of this interaction is approximately 14.7 molecules of this compound per microtubule, which is consistent with binding to the 13-15 tubulin subunits exposed at the microtubule plus end.[5]

Quantitative Analysis of this compound's Interaction with Tubulin and Microtubules

The following tables summarize the key quantitative data that define this compound's interaction with tubulin and its effects on microtubule dynamics, including comparative data with other microtubule-targeting agents (MTAs).

Table 1: Binding Affinities of this compound to Tubulin and Microtubules [5][6]

ParameterValueDescription
Binding to Soluble Tubulin
Overall Kd46 ± 28 μMOverall dissociation constant for soluble tubulin dimers.
High-Affinity Subset Kd0.4 ± 0.2 μMApparent high-affinity dissociation constant for a subset (approx. 25%) of soluble tubulin.
Stoichiometry1.3 ± 0.4 molecules/dimerOverall binding stoichiometry to soluble tubulin dimers.
Binding to Microtubules
Kd3.5 ± 0.6 μMDissociation constant for binding to microtubule ends.
Maximum Stoichiometry (Ymax)14.7 ± 1.3 molecules/microtubuleMaximum number of this compound molecules bound per microtubule, suggesting binding at the plus end.

Table 2: Effects of this compound on Microtubule Plus-End Dynamics (in vitro) [5][7]

ParameterControl100 nM this compound% Change
Growth Rate (μm/min)2.41.6-32%
Shortening Rate (μm/min)1.4No significant change~0%
Catastrophe Frequency (events/min)0.30.25-17%
Rescue Frequency (events/min)2.4No significant change~0%
Dynamicity (μm/tubulin/min)2.41.4-40%

Table 3: Comparative IC50 Values of this compound and Other Microtubule-Targeting Agents in Breast Cancer Cell Lines [8][9][10]

Cell Line (Breast Cancer)This compound IC50 (nM)Paclitaxel IC50 (nM)Vinblastine IC50 (nM)
BT-549Sub-nM to low-nM rangeSub-nM to low-nM rangeSub-nM to low-nM range
Hs578TSub-nM to low-nM rangeSub-nM to low-nM rangeSub-nM to low-nM range
MCF-7Sub-nM to low-nM rangeSub-nM to low-nM rangeSub-nM to low-nM range
MX-1~0.3Not ReportedNot Reported
MDA-MB-231>200,000 (at 24h)Not ReportedNot Reported
HCC38>200,000 (at 24h)Not ReportedNot Reported

Experimental Protocols

A detailed understanding of this compound's mechanism is derived from a suite of specialized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Methodology:

  • Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), this compound stock solution, and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer).

  • Procedure:

    • Thaw tubulin and GTP on ice.

    • Prepare reaction mixtures in a 96-well plate on ice, containing polymerization buffer, GTP, and the desired concentration of this compound or control compound.

    • Initiate polymerization by adding cold tubulin solution to the wells.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time for nucleation.

Radiolabeled Ligand Binding Assay

This assay quantifies the binding of radiolabeled this compound to tubulin or microtubules.

Principle: [3H]this compound is incubated with tubulin or microtubules, and the bound ligand is separated from the free ligand to determine binding affinity (Kd) and stoichiometry (Bmax).

Methodology:

  • Reagents: [3H]this compound, purified tubulin or pre-polymerized microtubules, binding buffer, and a method for separation (e.g., centrifugal gel filtration columns or filtration through glass fiber filters).

  • Procedure:

    • Incubate a constant concentration of tubulin or microtubules with varying concentrations of [3H]this compound in binding buffer at a specified temperature and time to reach equilibrium.

    • For non-specific binding determination, include parallel incubations with a high concentration of unlabeled this compound.

    • Separate bound from free [3H]this compound using the chosen method. For example, for soluble tubulin binding, centrifuge the mixture through a gel filtration column. For microtubule binding, filter the mixture through a glass fiber filter, trapping the microtubules.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of free [3H]this compound and fit the data to a saturation binding curve to determine Kd and Bmax.

Live-Cell Imaging of Microtubule Dynamics

This technique allows for the direct visualization of the effects of this compound on microtubule dynamics in living cells.

Principle: Cells are transfected with a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP). Time-lapse microscopy is then used to track the growth, shortening, and catastrophe/rescue events of individual microtubules.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF7) on glass-bottom dishes and transfect with a plasmid encoding the fluorescently tagged protein.

  • Live-Cell Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a temperature- and CO2-controlled chamber.

  • Treatment and Imaging:

    • Acquire baseline time-lapse images of microtubule dynamics before adding this compound.

    • Add this compound at the desired concentration to the imaging medium.

    • Continue acquiring time-lapse images at short intervals (e.g., every 2-5 seconds) for an extended period.

  • Data Analysis: Use specialized software to track the ends of individual microtubules over time. From these tracks, calculate parameters such as growth and shortening rates, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

X-ray Crystallography of the this compound-Tubulin Complex

This powerful technique provides atomic-level detail of the this compound binding site on tubulin.

Principle: A complex of this compound and tubulin is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex is determined.

Methodology:

  • Protein Preparation and Complex Formation: Purify tubulin and form a stable complex with this compound. Often, a stabilizing agent like a stathmin-like domain is used to prevent tubulin polymerization and facilitate crystallization.[11]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the this compound-tubulin complex.

  • Data Collection and Structure Determination:

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction data.

    • Process the data and solve the crystal structure using computational methods.

  • Structural Analysis: Analyze the refined structure to identify the specific amino acid residues in β-tubulin that interact with this compound and to understand the conformational changes induced by binding.

Signaling Pathways Modulated by this compound

Beyond its direct effects on microtubule dynamics, this compound exerts significant non-mitotic effects by modulating key signaling pathways involved in the tumor microenvironment.

Angiogenesis and Vascular Remodeling

This compound has been shown to induce vascular remodeling within tumors, leading to improved perfusion and potentially increased delivery of subsequent chemotherapies.[12][13] This is achieved through the modulation of several angiogenesis-related signaling pathways.

Key Pathways Affected:

  • VEGF Signaling: this compound can decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[12]

  • Wnt, Notch, and Ephrin Signaling: These pathways, crucial for vascular development and stabilization, are also modulated by this compound.[12]

Angiogenesis_Pathway cluster_Angiogenesis Angiogenesis Signaling This compound This compound VEGF VEGF This compound->VEGF down-regulates expression Wnt Wnt This compound->Wnt modulates Notch Notch This compound->Notch modulates Ephrin Ephrin This compound->Ephrin modulates Tumor_Microenvironment Tumor_Microenvironment Angiogenesis Angiogenesis VEGF->Angiogenesis promote Wnt->Angiogenesis promote Notch->Angiogenesis promote Ephrin->Angiogenesis promote Vascular_Remodeling Vascular Remodeling (Improved Perfusion) Angiogenesis->Vascular_Remodeling leads to

Caption: this compound's impact on key angiogenesis signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT)

This compound can reverse the EMT process, a key driver of tumor invasion and metastasis, thereby promoting a more epithelial, less migratory phenotype.[2] This effect is primarily mediated through the TGF-β/Smad signaling pathway.

Key Pathway Affected:

  • TGF-β/Smad Signaling: this compound inhibits the nuclear translocation of Smad2/3, key transcription factors downstream of TGF-β, leading to a decrease in the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and an increase in epithelial markers (e.g., E-cadherin).[14][15]

EMT_Pathway cluster_Nucleus Nucleus This compound This compound Smad_Complex Smad2/3/4 Complex This compound->Smad_Complex inhibits nuclear translocation TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad2_3->Smad_Complex forms complex with Smad4 Smad4 Smad4 Nucleus Nucleus Snail_Slug Snail/Slug (Mesenchymal TFs) Smad_Complex->Snail_Slug up-regulates E_cadherin E-cadherin (Epithelial Marker) Snail_Slug->E_cadherin down-regulates EMT EMT Snail_Slug->EMT promotes

Caption: this compound's modulation of the TGF-β/Smad pathway in EMT.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel microtubule-targeting agent like this compound follows a structured workflow to characterize its mechanism of action and antitumor activity.

Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Tubulin_Assays Tubulin Polymerization & Binding Assays Cell_Viability Cell Viability Assays (IC50 Determination) Tubulin_Assays->Cell_Viability informs Microtubule_Dynamics Live-Cell Imaging of Microtubule Dynamics Cell_Viability->Microtubule_Dynamics Cell_Cycle Cell Cycle Analysis Microtubule_Dynamics->Cell_Cycle Xenograft_Models Xenograft Tumor Models Cell_Cycle->Xenograft_Models provides rationale for Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Studies->PK_PD

Caption: A generalized workflow for the preclinical evaluation of microtubule-targeting agents.

Conclusion

This compound's unique molecular interaction with tubulin sets it apart from other clinically used microtubule-targeting agents. Its end-poisoning mechanism, characterized by high-affinity binding to the microtubule plus-end and selective suppression of microtubule growth, leads to mitotic catastrophe and apoptosis in cancer cells. Furthermore, its non-mitotic effects on the tumor microenvironment, including the modulation of angiogenesis and EMT signaling pathways, contribute to its overall antitumor activity. A thorough understanding of these molecular mechanisms, elucidated through a combination of biochemical, cell-based, and structural biology approaches, is crucial for the rational design of novel cancer therapies and the optimization of existing treatment regimens. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of microtubule-targeted cancer therapy.

References

Methodological & Application

Eribulin Treatment Protocol for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent inhibitor of microtubule dynamics.[1][2] It is widely used in cancer research and has been approved for the treatment of certain types of metastatic breast cancer and liposarcoma.[3][4] In vitro studies are crucial for understanding its mechanism of action and evaluating its efficacy in various cancer cell types. These notes provide an overview of the key considerations and protocols for using this compound in cell culture experiments.

Mechanism of Action: this compound's primary mechanism involves the inhibition of microtubule growth, leading to the sequestration of tubulin into nonfunctional aggregates.[5][6] This disruption of microtubule dynamics predominantly affects the G2/M phase of the cell cycle, causing mitotic arrest and ultimately leading to apoptosis (programmed cell death).[5][7][8] Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound exhibits a distinct mode of interaction with tubulin.[9]

Beyond its antimitotic effects, this compound has been shown to have complex non-mitotic activities. These include effects on the tumor microenvironment, such as vascular remodeling and the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with cancer cell migration and invasion.[1][9]

Cell Line Selection: this compound has demonstrated cytotoxic activity against a wide range of human cancer cell lines, including those derived from breast, colon, prostate, and lung cancers, as well as melanoma and leukemia.[4] The sensitivity of different cell lines to this compound can vary significantly, as indicated by the wide range of reported IC50 values.

Experimental Considerations:

  • Solubility and Storage: this compound mesylate is typically dissolved in DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

  • Dosage and Treatment Duration: The effective concentration of this compound can range from sub-nanomolar to micromolar levels, depending on the cell line and the experimental endpoint.[4][10] Treatment durations in vitro typically range from 24 to 72 hours to observe significant effects on cell viability, cell cycle progression, and apoptosis.[10][11]

  • Controls: Appropriate controls are essential for interpreting experimental results. These should include a vehicle control (DMSO-treated cells) to account for any effects of the solvent and a negative control (untreated cells).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer1.3[12]
MDA-MB-468Triple-Negative Breast Cancer0.4 - 4.3[13]
HCC38Triple-Negative Breast Cancer>200,000 (at 24h)[10]
MCF-7Breast Cancer0.1[12]
SKBR3Breast Cancer>200,000 (at 24h)[10]
A431Cutaneous Squamous Cell Carcinoma0.20[8]
DJM-1Cutaneous Squamous Cell Carcinoma0.21[8]
HeLaCervical Cancer1.58[14]
FaDuPharyngeal Carcinoma0.7[14]
LM8Osteosarcoma22.8[11]
DunnOsteosarcoma21.5[11]
DLD-1Colon CancerNot specified[11]
HCT-15Colon CancerNot specified[11]
MES-SAUterine SarcomaNot specified[11]

Key Experimental Protocols

Cell Viability Assay (e.g., MTT or ATP-based Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound mesylate

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a commercial ATP-based viability assay kit (e.g., CellTiter-Glo®)

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 2,000-5,000 cells per well). Incubate for 24 hours to allow for cell attachment.[8]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[8]

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm.

    • For ATP-based Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound mesylate

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 0.5 nM) for a specific duration (e.g., 24 hours).[8]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8] The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound mesylate

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.12, 0.25, 0.5, and 1 nM) for a defined period (e.g., 72 hours).[15]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (or another viability dye) and incubate in the dark according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[15] This will allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

Eribulin_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Wnt Wnt/β-catenin Signaling This compound->Wnt Inhibits VEGF VEGF Signaling This compound->VEGF Inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) This compound->EMT Reverses VascularRemodeling Vascular Remodeling This compound->VascularRemodeling Induces Microtubule Microtubule Growth Inhibition Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound's action.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding eribulin_treatment This compound Treatment (Dose-response and time-course) cell_seeding->eribulin_treatment incubation Incubation (24-72 hours) eribulin_treatment->incubation viability_assay Cell Viability Assay (MTT / ATP-based) incubation->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) incubation->apoptosis_assay data_analysis Data Analysis (IC50, cell cycle distribution, % apoptosis) viability_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for in vitro this compound studies.

References

Determining the IC50 of Eribulin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Eribulin in various cancer cell lines. This compound mesylate is a non-taxane microtubule dynamics inhibitor with a unique mechanism of action, making it a valuable compound for cancer research and therapy.[1][2] Accurate determination of its IC50 is crucial for evaluating its potency and understanding its therapeutic potential across different cancer types.

Mechanism of Action of this compound

This compound exerts its anticancer effects primarily by inhibiting microtubule growth.[2] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, which affect both microtubule growth and shortening, this compound specifically binds to the plus ends of microtubules, suppressing polymerization without affecting depolymerization.[2] This leads to the formation of non-productive tubulin aggregates, causing a G2/M cell-cycle block and ultimately inducing apoptosis after prolonged mitotic arrest.[2]

Beyond its direct mitotic effects, this compound also impacts the tumor microenvironment. It can induce vascular remodeling, improve tumor oxygenation, and reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[2][3] These non-mitotic actions may involve the modulation of signaling pathways such as VEGF, Wnt, Notch, and ephrin.[4]

Data Presentation: this compound IC50 Values

The IC50 of this compound can vary significantly across different cancer cell lines. The following table summarizes reported IC50 values from various studies.

Cancer TypeCell LineThis compound IC50Reference
Breast Cancer MDA-MB-2311.3 nM[5]
MDA-MB-231/E (this compound-resistant)30.6 nM[5]
MCF-70.1 nM[5]
MCF-7/E (this compound-resistant)0.3 nM[5]
MDA-MB-4350.09 nM[6]
MDA-MB-468IC50 determined[7]
HCC38>200 µM (at 24h)[8]
SKBR3>200 µM (at 24h)[8]
Lung Cancer H446 (SCLC)0.55 nM[9]
H841 (SCLC)1.3 nM[9]
SCLC cell lines (panel of 8)3 - 6.2 nM[9]
SCLC cell lines (panel of 9)< 1.5 nM[9]
Lung cancer cell lines (panel of 44)0.005 - 89 nM[10]
Ovarian Cancer A2780/1A9IC50 determined[6][11]
Ovarian cancer cell linesIC50s determined[12]
Prostate Cancer DU 145IC50 determined[6][11]
LNCaPIC50 determined[6][11]
Colon Cancer HT-29IC50 determined[6][11]
COLO 205IC50 determined[6][11]
DLD-1IC50 determined[6][11]
Osteosarcoma LM822.8 nM[13][14]
Dunn21.5 nM[13][14]
Various Cancers Panel of human cancer cell lines0.09 - 9.5 nmol/L[11][15]

Note: IC50 values can be influenced by the specific assay used, incubation time, and other experimental conditions.

Experimental Protocols

Several cell viability assays can be used to determine the IC50 of this compound. The most common methods are the MTT, SRB, and CellTiter-Glo assays. The choice of assay depends on the cell line characteristics, available equipment, and desired sensitivity.

General Experimental Workflow

The overall workflow for determining the IC50 value is consistent across different assays and involves cell seeding, drug treatment, incubation, signal detection, and data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic growth phase) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Adherence 3. Incubation (Allow cells to adhere) Seeding->Adherence Serial_Dilution 4. This compound Serial Dilution Treatment 5. Cell Treatment (Add this compound dilutions) Serial_Dilution->Treatment Incubation_Treat 6. Incubation (e.g., 72 hours) Treatment->Incubation_Treat Add_Reagent 7. Add Viability Reagent (e.g., MTT, SRB, CellTiter-Glo) Incubation_Assay 8. Incubation (Color/Signal development) Add_Reagent->Incubation_Assay Read_Plate 9. Measure Signal (Absorbance/Luminescence) Incubation_Assay->Read_Plate Calc_Viability 10. Calculate % Viability Plot_Curve 11. Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

General experimental workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[17]

  • DMSO[17]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)[17]

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[17]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[17]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a solvent control (if applicable).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[18]

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT solution to each well.[17][19]

    • Incubate for 4-6 hours at 37°C, allowing viable cells to form formazan crystals.[17][19]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][19]

    • Shake the plate for 10 minutes at a low speed.[17]

  • Absorbance Reading:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[20]

Protocol 2: SRB (Sulforhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[21][22]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)[21]

  • SRB solution, 0.4% (w/v) in 1% acetic acid[21]

  • Acetic acid, 1% (v/v)[21]

  • Tris base solution, 10 mM, pH 10.5[21]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)[21]

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After drug incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.[22]

  • Staining and Washing:

    • Wash the wells five times with 1% acetic acid and allow the plates to air dry completely.[21][22]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[22]

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[22]

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[22]

    • Shake the plate for 10 minutes.[22]

    • Measure the absorbance at a wavelength between 510-565 nm.[21]

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[16][23]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.

  • Assay Reagent Addition:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Signal Generation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol, using luminescence readings instead of absorbance.

Visualization of this compound's Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound, leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effects cluster_outcome Cellular Outcome This compound This compound Microtubules Microtubule Plus-Ends This compound->Microtubules Binds to Tubulin Tubulin This compound->Tubulin Sequesters Inhibit_Poly Inhibition of Microtubule Growth Microtubules->Inhibit_Poly Tubulin_Agg Formation of Non-productive Tubulin Aggregates Tubulin->Tubulin_Agg Spindle_Disrupt Mitotic Spindle Disruption Inhibit_Poly->Spindle_Disrupt Tubulin_Agg->Spindle_Disrupt G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disrupt->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

This compound's mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Eribulin Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of Eribulin (brand name Halaven®) in mouse xenograft models. This document outlines the mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies to assist in the design and execution of in vivo efficacy experiments.

Mechanism of Action

This compound mesylate is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor with a unique mode of action. This compound inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates.[1] This disruption of microtubule function results in a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death in cancer cells.[1][2][3]

Beyond its antimitotic effects, this compound has been shown to have significant non-mitotic activities that impact the tumor microenvironment. These include:

  • Vascular Remodeling: this compound can increase vascular perfusion and permeability within the tumor core, leading to reduced tumor hypoxia.[2][4][5][6] This vascular remodeling may enhance the delivery and efficacy of subsequent therapies.[5]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been observed to reverse the EMT phenotype, a process associated with tumor invasion and metastasis.[2][7][8] This is characterized by an increase in epithelial markers (like E-cadherin) and a decrease in mesenchymal markers.[7]

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of this compound used in various mouse xenograft models from published preclinical studies.

Table 1: this compound Dosage and Administration in Breast Cancer Xenograft Models

Cell LineMouse StrainThis compound Dose (mg/kg)Administration RouteDosing ScheduleReference
MDA-MB-435Nude0.9, 1.8Intravenous (i.v.)q1d x 5[9]
MDA-MB-435Nude0.5, 1.0Intravenous (i.v.)q2d x 3 (x3)[9]
MDA-MB-435Nude1.5, 3.0Intravenous (i.v.)q4d x 3[9]
MDA-MB-435Nude1.5, 3.0Intravenous (i.v.)q7d x 3[9]
MX-1Nude0.3, 1.0, 3.0Intravenous (i.v.)Single dose[5]
MDA-MB-231Nude0.3, 1.0, 3.0Intravenous (i.v.)Single dose[5]
MDA-MB-231Not Specified0.1Intraperitoneal (i.p.)q4d x 6[10]
OD-BRE-0438 (PDX)Not Specified0.5-0.57, 2.0-2.26Intravenous (i.v.)q4d x 3[7]

Table 2: this compound Dosage and Administration in Other Cancer Xenograft Models

Cancer TypeCell Line/ModelMouse StrainThis compound Dose (mg/kg)Administration RouteDosing ScheduleReference
OsteosarcomaMetastatic ModelNot Specified1.0Not SpecifiedEvery 7 days x 2[11]
OsteosarcomaMetastatic ModelNot Specified0.3Not SpecifiedEvery 4 days x 4[11]
Non-Small Cell Lung CancerNCI-H322MNot Specified0.2, 0.4, 0.8, 1.6Intravenous (i.v.)q4d x 4[9]
Non-Small Cell Lung CancerNCI-H522Not Specified0.2, 0.4, 0.8, 1.6Intravenous (i.v.)q4d x 4[9]
Small Cell Lung CancerNCI-H82Not Specified0.54, 0.71, 0.96, 1.27, 1.70Intravenous (i.v.)q4d x 3[9]
Pancreatic CancerPANC-1Not Specified0.4, 0.53, 0.71, 0.95, 1.27, 1.69, 2.25, 3.0, 4.0Intravenous (i.v.)q4d x 3[9]
GlioblastomaU251Not Specified0.45, 0.6, 0.8Intravenous (i.v.)q2d x 3 (x3)[9]
Head and Neck CancerSR-475Not Specified0.47, 0.63, 0.84, 1.1, 1.5Intravenous (i.v.)q2d x 3 (x3)[9]
LeiomyosarcomaSK-LMS-1Not Specified0.19, 0.38, 0.75, 1.5Intravenous (i.v.)q7d x 2[9]
FibrosarcomaHT-1080Not Specified1.27, 1.69, 2.25, 3.0, 4.0Intravenous (i.v.)q4d x 3[9]
MelanomaLOXNude1.0, 2.0Intravenous (i.v.)Single dose[12]
MelanomaLOXNude0.5, 1.0Intravenous (i.v.)q2d x 3[12]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study using this compound in a subcutaneous mouse xenograft model.

Cell Culture and Animal Model
  • Cell Lines: Select a human cancer cell line of interest. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animals: Use immunocompromised mice (e.g., nu/nu nude or SCID mice), typically 6-8 weeks old. Acclimatize the animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional and governmental guidelines for the humane care and use of laboratory animals.[9]

Tumor Implantation
  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject a suspension of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Randomization
  • Allow tumors to grow to a palpable size, typically 75-200 mm³.[9]

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 6-10 mice per group).

This compound Preparation and Administration
  • Formulation: this compound mesylate is a white powder that is freely soluble in water.[1] For in vivo studies, this compound is typically diluted with a physiological saline solution.[7]

  • Administration: Administer this compound via intravenous (i.v.) injection into the tail vein or intraperitoneal (i.p.) injection, as specified by the experimental design. The volume of injection should be appropriate for the size of the mouse (e.g., 100 µL).

Data Collection and Analysis
  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Monitor the general health of the animals daily.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor weight can be measured as a final endpoint.

  • Analyze the data by comparing the tumor growth inhibition between the treatment and control groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

Eribulin_Mechanism_of_Action cluster_0 Antimitotic Effects cluster_1 Non-mitotic Effects on Tumor Microenvironment This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Nonproductive Tubulin Aggregates Nonproductive Tubulin Aggregates This compound->Nonproductive Tubulin Aggregates Sequesters Tubulin into Vascular Remodeling Vascular Remodeling This compound->Vascular Remodeling Induces Reversal of EMT Reversal of EMT This compound->Reversal of EMT Induces Microtubule Growth Phase Microtubule Growth Phase Tubulin->Microtubule Growth Phase Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Growth Phase->Mitotic Spindle Disruption Nonproductive Tubulin Aggregates->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Increased Tumor Perfusion Increased Tumor Perfusion Vascular Remodeling->Increased Tumor Perfusion Reduced Tumor Hypoxia Reduced Tumor Hypoxia Increased Tumor Perfusion->Reduced Tumor Hypoxia Increased E-cadherin Increased E-cadherin Reversal of EMT->Increased E-cadherin Decreased Mesenchymal Markers Decreased Mesenchymal Markers Reversal of EMT->Decreased Mesenchymal Markers

Caption: Mechanism of action of this compound, including antimitotic and non-mitotic effects.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Line) Tumor_Implantation 2. Tumor Implantation (Subcutaneous Injection) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (Treatment & Control Groups) Tumor_Growth->Randomization Eribulin_Admin 5. This compound Administration (i.v. or i.p.) Randomization->Eribulin_Admin Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Eribulin_Admin->Data_Collection Endpoint 7. Study Endpoint (Tumor Excision) Data_Collection->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Standard workflow for a mouse xenograft study with this compound.

References

Assays for Measuring Eribulin-Induced Apoptosis and Cell Cycle Arrest: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate (Halaven®), a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a unique mechanism of action.[1][2] It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the formation of non-productive tubulin aggregates.[3][4] This disruption of microtubule dynamics results in an irreversible blockage of the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death.[1][5][6] These characteristics make this compound an effective therapeutic agent, particularly in metastatic breast cancer.[1][7]

These application notes provide detailed protocols for key assays to measure this compound-induced apoptosis and cell cycle arrest, enabling researchers to effectively evaluate its efficacy in preclinical models.

Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis

This compound's primary mechanism involves binding to the plus ends of microtubules, which suppresses their growth.[3] This leads to a cascade of events culminating in apoptosis. The process is initiated by the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cleavage of cellular substrates, leading to programmed cell death.[8][9]

Eribulin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound Microtubules Microtubule Plus-Ends This compound->Microtubules Binds to Growth_Inhibition Inhibition of Microtubule Growth This compound->Growth_Inhibition Tubulin_Aggregates Formation of Non-productive Tubulin Aggregates This compound->Tubulin_Aggregates Spindle_Disruption Mitotic Spindle Disruption Growth_Inhibition->Spindle_Disruption Tubulin_Aggregates->Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Caption: this compound's mechanism leading to G2/M arrest and apoptosis.

I. Assays for Measuring Apoptosis

Several robust methods can be employed to quantify this compound-induced apoptosis. The most common assays include Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and the detection of PARP cleavage by Western blotting.

A. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescein-labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Experimental Workflow:

AnnexinV_Workflow Annexin V/PI Staining Workflow start Seed and Treat Cells with this compound harvest Harvest Cells (including supernatant) start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant that may contain apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13] Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.[13][14]

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

B. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Luminescent or colorimetric assays can be used to measure their activity.

Protocol (Luminescent Assay):

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.[15]

  • Treatment: Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).[15]

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.[15]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

C. PARP Cleavage by Western Blot

Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is another indicator of apoptosis.[9][16]

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa fragment indicates apoptosis.

Quantitative Data Summary: this compound-Induced Apoptosis

Cell LineThis compound ConcentrationTreatment DurationApoptosis Assay% Apoptotic Cells (this compound)% Apoptotic Cells (Control)Reference
MDA-MB-231 (TNBC)60 µM72 hAnnexin V/PI28.61Not Specified[10]
MDA-MB-231 (TNBC)60 µM (with Cisplatin)72 hAnnexin V/PI99.26Not Specified[10]
A4573 (Ewing Sarcoma)2 nM48 hPI Staining (DNA Fragmentation)~30%<5%[8]
SK-ES-1 (Ewing Sarcoma)1 nM48 hPI Staining (DNA Fragmentation)~25%<5%[8]
MDA-MB-468 (TNBC)10x IC5024 hAnnexin V/PIIncreased early and late apoptosisNot Specified[16]

II. Assays for Measuring Cell Cycle Arrest

Flow cytometry analysis of DNA content using propidium iodide (PI) is the gold standard for determining the distribution of cells in different phases of the cell cycle.[17][18] this compound treatment is expected to cause an accumulation of cells in the G2/M phase.[5][17]

Experimental Workflow:

CellCycle_Workflow Cell Cycle Analysis Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix Cells with Cold 70% Ethanol harvest->fix store Store at -20°C fix->store wash_resuspend Wash and Resuspend in PBS with RNase A store->wash_resuspend stain Add Propidium Iodide wash_resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Preparation and Treatment: Seed cells and treat with this compound as described for the apoptosis assays.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.[18]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Quantitative Data Summary: this compound-Induced Cell Cycle Arrest

Cell LineThis compound ConcentrationTreatment Duration% Cells in G2/M (this compound)% Cells in G2/M (Control)Reference
NB4 (Leukemia)1 nM72 h~40%~20%[17]
OCI-AML3 (Leukemia)1 nM72 h~35%~15%[17]
Jurkat (Leukemia)1 nM72 h~45%~15%[17]
MCF7-PR (Breast Cancer)IC2548 hIncreased G2/M arrestNot Specified[5]
MDA-MB-231 (Breast Cancer)IC2548 hIncreased G2/M arrestNot Specified[5]

Conclusion

The assays described provide a comprehensive toolkit for researchers to investigate the effects of this compound on apoptosis and cell cycle progression. Consistent and reproducible data generated from these protocols will aid in the preclinical evaluation of this compound and the development of novel combination therapies. Careful execution of these experiments and accurate data interpretation are crucial for understanding the cellular response to this unique microtubule-targeting agent.

References

Eribulin's Reversal of Epithelial-to-Mesenchymal Transition: A Western Blot Protocol for Marker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance. Eribulin mesylate, a microtubule dynamics inhibitor, has demonstrated antitumor activity beyond its primary cytotoxic effects, including the potential to reverse EMT. This document provides a detailed protocol for utilizing Western blotting to analyze the expression of key EMT markers in cancer cell lines following treatment with this compound, enabling researchers to investigate its impact on this critical pathway.

Introduction

This compound is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] It functions as a non-taxane inhibitor of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Beyond this antimitotic activity, preclinical studies have revealed that this compound can induce a phenotypic shift from a mesenchymal to an epithelial state, a process known as mesenchymal-to-epithelial transition (MET).[3][4] This reversal of EMT is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.[4][5]

Western blotting is a robust and widely used technique to detect and quantify protein expression. This protocol outlines the necessary steps to assess the effects of this compound treatment on key EMT markers, providing a reliable method to study its non-mitotic, anti-metastatic properties. The primary markers of focus include the epithelial protein E-cadherin and the mesenchymal proteins N-cadherin and Vimentin. Additionally, the protocol can be adapted to analyze the expression of transcription factors that regulate EMT, such as Snail, Slug, and ZEB1.[4][5]

Data Presentation

The following tables summarize the expected quantitative changes in EMT marker expression following this compound treatment, based on preclinical studies.

Table 1: Effect of this compound on Epithelial Marker Expression

Cell LineTreatmentE-cadherin Protein Level (Fold Change vs. Control)Reference
MX-1 (TNBC)This compoundIncreased[4]
MCF-7/H-RThis compoundIncreased[6]

Table 2: Effect of this compound on Mesenchymal Marker Expression

Cell LineTreatmentN-cadherin Protein Level (Fold Change vs. Control)Vimentin Protein Level (Fold Change vs. Control)ZEB1 Protein Level (Fold Change vs. Control)Reference
MX-1 (TNBC)This compoundDecreasedDecreasedDecreased[4][5]
MCF-7/H-RThis compound--Decreased[6]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of EMT markers in cancer cell lines treated with this compound.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines. Triple-negative breast cancer (TNBC) cell lines with a mesenchymal phenotype, such as MX-1, MDA-MB-157, and Hs578T, are suitable models.[4]

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Treat the cells with this compound mesylate at various concentrations (e.g., 1 nM) for a specified duration (e.g., 7 days).[5] A vehicle-treated control group (e.g., DMSO) should be included.

    • The treatment duration may need to be optimized depending on the cell line and experimental goals.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Protein Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the EMT markers of interest (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-ZEB1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C. The antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Quantification: Densitometric analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). Normalize the protein expression levels to the loading control.

Mandatory Visualizations

Signaling Pathway

Eribulin_EMT_Signaling cluster_0 This compound Action cluster_1 TGF-β Signaling Pathway cluster_2 EMT Marker Expression This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Smad23 p-Smad2/3 Microtubules->Smad23 Inhibits Nuclear Translocation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Nucleus Nucleus Smad4->Nucleus Nuclear Translocation Snail Snail/Slug/ZEB1 Nucleus->Snail Transcription Ecadherin E-cadherin Snail->Ecadherin Represses Ncadherin N-cadherin Snail->Ncadherin Induces Vimentin Vimentin Snail->Vimentin Induces

Caption: this compound's effect on the TGF-β signaling pathway and EMT markers.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., TNBC cells) start->cell_culture treatment This compound Treatment (and Vehicle Control) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (E-cadherin, N-cadherin, Vimentin, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of EMT markers after this compound treatment.

References

Application Notes and Protocols: Experimental Design for Eribulin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate (Halaven®), a synthetic analog of the marine natural product halichondrin B, is a unique microtubule-targeting agent with a distinct mechanism of action.[1][2] Unlike other tubulin inhibitors, this compound suppresses microtubule dynamics by binding to the vinca domain of tubulin, leading to irreversible mitotic blockade and subsequent apoptosis in cancer cells.[3][4] Beyond its cytotoxic effects, preclinical studies have revealed that this compound can modulate the tumor microenvironment by reversing epithelial-to-mesenchymal transition (EMT) and improving tumor perfusion through vascular remodeling.[1][3][5][6] These multifaceted actions provide a strong rationale for investigating this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate this compound combination therapies. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidelines for data presentation and analysis.

Key Signaling Pathways Influenced by this compound

This compound's primary mechanism involves the inhibition of microtubule growth, leading to G2/M cell cycle arrest and apoptosis.[3][7] Additionally, it impacts several other signaling pathways that are critical for tumor progression and metastasis.[1][8] Understanding these pathways is crucial for selecting rational combination partners.

Eribulin_Signaling_Pathways This compound This compound Tubulin β-Tubulin (Vinca Domain) This compound->Tubulin Binds to TME Tumor Microenvironment (TME) Modulation This compound->TME Microtubules Microtubule Growth Inhibition Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Vascular_Remodeling Vascular Remodeling (Increased Perfusion) TME->Vascular_Remodeling EMT EMT Reversal (Mesenchymal to Epithelial) TME->EMT Angiogenesis Angiogenesis Pathways (VEGF, Wnt, Notch) TME->Angiogenesis

Caption: this compound's multifaceted mechanism of action.

Experimental Design and Workflow

A systematic approach is essential for evaluating the potential synergy or additive effects of this compound combination therapies. The following workflow outlines the key stages, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa MoA Assays cluster_invivo In Vivo Validation A Cell Line Selection (e.g., Breast, NSCLC, Ovarian) B Single-Agent Dose-Response (IC50 Determination) A->B C Combination Index (CI) Assay (Synergy, Additivity, Antagonism) B->C D Mechanism of Action Studies C->D D1 Cell Cycle Analysis D->D1 D2 Apoptosis Assay D->D2 D3 Western Blot (Signaling Pathways) D->D3 E Xenograft Model Selection (Cell Line-Derived or PDX) D->E Promising Combinations F Tolerability/MTD Study E->F G Tumor Growth Inhibition (TGI) Study F->G H Pharmacodynamic (PD) Analysis G->H

Caption: General workflow for preclinical evaluation.

In Vitro Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (MTT/MTS Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of single agents and evaluates the synergistic, additive, or antagonistic effects of the drug combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and combination agent(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[9][10]

  • Solubilization solution (for MTT)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Single-Agent IC50: Prepare serial dilutions of this compound and the combination agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated and vehicle controls.

    • Combination Assay: Treat cells with a matrix of concentrations of this compound and the combination agent, typically centered around their respective IC50 values.

  • Incubation: Incubate plates for 72 hours (or a time course of 24, 48, 72h) at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[11] Then, add 100 µL of solubilization solution and incubate overnight.[10]

    • MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a plate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).

Data Presentation:

Treatment GroupIC50 (nM) ± SDCombination Index (CI) at ED50Interpretation
This compoundValueN/AN/A
Agent XValueN/AN/A
This compound + Agent XN/A< 0.9Synergy
0.9 - 1.1Additivity
> 1.1Antagonism
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound and its combination partners on cell cycle distribution. This compound is known to induce G2/M arrest.[7]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound, the combination agent, and the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest cells (including supernatant) by trypsinization, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[13] Fix for at least 30 minutes at 4°C (can be stored at -20°C for weeks).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[14]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[15]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
ControlValueValueValue
This compoundValueValueValue
Agent XValueValueValue
CombinationValueValueValue
Protocol 3: Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis, a primary mechanism of this compound-induced cell death.[8][16]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit[17]

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) or similar viability dye

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2 for a relevant time point (e.g., 48 or 72 hours).

  • Harvesting: Collect all cells, including those in the supernatant (which may contain apoptotic bodies). Wash once with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlValueValueValue
This compoundValueValueValue
Agent XValueValueValue
CombinationValueValueValue
Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate changes in protein expression and phosphorylation states within key signaling pathways affected by the combination treatment (e.g., apoptosis pathways like PARP cleavage, cell cycle regulators, or resistance pathways like PI3K/AKT).[19][20]

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, lyse cells in ice-cold RIPA buffer.[21] Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Signal Detection: After further washing, apply ECL substrate and capture the chemiluminescent signal with an imaging system.[21]

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Treatmentp-AKT/Total AKT RatioCleaved PARP/Total PARP Ratio
ControlValueValue
This compoundValueValue
Agent XValueValue
CombinationValueValue

In Vivo Experimental Protocols

Protocol 5: Xenograft Tumor Growth Inhibition Study

This protocol evaluates the in vivo efficacy of this compound combination therapy in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Cancer cells for implantation or patient-derived xenograft (PDX) fragments

  • This compound and combination agent formulations for injection

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse. For PDX models, implant tumor fragments.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Agent X alone, Combination).

  • Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, oral). This compound is often administered intermittently.[1][6]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor body weight and animal health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlValueN/AValue
This compoundValueValueValue
Agent XValueValueValue
CombinationValueValueValue
Protocol 6: Pharmacodynamic (PD) and Immunohistochemistry (IHC) Analysis

This protocol assesses the biological effects of the treatment on the tumor tissue itself.

Materials:

  • Tumor tissues collected at the end of the in vivo study

  • Formalin or other fixatives

  • Paraffin embedding reagents

  • Microtome

  • Primary antibodies for IHC (e.g., Ki-67 for proliferation, cleaved Caspase-3 for apoptosis, CD31 for microvessel density)[23][24]

  • IHC detection system (e.g., HRP-DAB)

  • Microscope and imaging software

Procedure:

  • Tissue Collection and Fixation: At the study endpoint (or at specific time points), euthanize a subset of mice from each group and excise tumors. Fix tumors in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Process fixed tissues and embed in paraffin. Cut 4-5 µm sections onto slides.

  • Antigen Retrieval: Deparaffinize sections and perform antigen retrieval using heat (e.g., in citrate buffer) or enzymatic digestion to unmask epitopes.[23]

  • Immunohistochemical Staining:

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with a primary antibody (e.g., anti-Ki-67).

    • Incubate with a secondary antibody.

    • Apply detection reagent (e.g., DAB chromogen).

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and quantify the staining using image analysis software. For Ki-67, calculate the percentage of positive-staining nuclei. For CD31, quantify microvessel density.

Data Presentation:

Treatment GroupKi-67 Proliferation Index (%) ± SDApoptotic Index (%) ± SDMicrovessel Density (vessels/mm²) ± SD
Vehicle ControlValueValueValue
This compoundValueValueValue
Agent XValueValueValue
CombinationValueValueValue

References

Application Notes and Protocols for Developing Eribulin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing eribulin-resistant cancer cell lines. This resource includes detailed protocols for establishing resistant lines, methods for their characterization, and an overview of the key molecular mechanisms underlying this compound resistance.

This compound is a synthetic analog of a natural product, halichondrin B, and functions as a microtubule dynamics inhibitor.[1] It is utilized in the treatment of certain advanced or metastatic cancers, including breast cancer and liposarcoma.[1][2] However, the development of drug resistance is a significant clinical challenge.[3] The establishment of this compound-resistant cell lines in vitro is a critical step in understanding the molecular basis of this resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[4][5]

I. Development of this compound-Resistant Cell Lines

Protocol: Generation of this compound-Resistant Cancer Cell Lines by Stepwise Exposure

This protocol describes a common method for generating drug-resistant cell lines through continuous and incremental exposure to the selective drug.[4][6][7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound mesylate

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.[8]

    • Perform a cell viability assay (e.g., MTT, CCK-8) to determine the half-maximal inhibitory concentration (IC50).[6]

  • Initiate stepwise drug exposure:

    • Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10-IC20 (the concentration that inhibits growth by 10-20%).[4][7]

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Gradually increase the this compound concentration:

    • Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[4]

    • Monitor cell morphology and proliferation. It is common to observe significant cell death after each dose escalation. The surviving cells are the ones that are acquiring resistance.

    • If a majority of cells die, it may be necessary to reduce the fold-increase in drug concentration.[4]

  • Expand and maintain resistant populations:

    • Passage the cells as they reach 70-80% confluency.[9]

    • At each stable concentration, cryopreserve a stock of the cells for future use.[9]

  • Establishment of a stable resistant line:

    • Continue this process of stepwise dose escalation for several months (typically 3-18 months) until the desired level of resistance is achieved (e.g., an IC50 value that is at least 10-fold higher than the parental line).[4][10]

    • The established this compound-resistant cell line should be maintained in a culture medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line) to preserve the resistant phenotype.[4]

II. Characterization of this compound-Resistant Cell Lines

Quantitative Data Summary

The following tables summarize the changes in drug sensitivity and gene/protein expression commonly observed in this compound-resistant cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
MDA-MB-231 (Breast Cancer)1.330.6~23.5[3]
MCF-7 (Breast Cancer)0.10.33.0[3]
Various Breast Cancer Lines->500-fold higher than parental>500[11]
Various Hematologic Neoplasm Lines-Associated with ABCB1, ABCC1, p-AKT, and p-NFκB expression-[12]

Table 2: Alterations in Gene and Protein Expression in this compound-Resistant Cell Lines

Gene/ProteinChange in Resistant CellsCancer TypeReference
Drug Efflux Pumps
ABCB1 (P-glycoprotein/MDR1)Increased mRNA and proteinBreast Cancer, Hematologic Malignancies[12][13][14][15]
ABCC1Increased expressionHematologic Malignancies[12]
ABCC11Increased mRNA and proteinBreast Cancer[13][14]
Microtubule-Associated Proteins
TUBB3 (βIII-tubulin)Increased expressionOsteosarcoma[16]
STMN1 (Stathmin-1)Increased expressionOsteosarcoma[16]
Signaling Pathways
p-AKT (Phospho-AKT)Increased levelsHematologic Malignancies, HER2-Negative Breast Cancer[12][17]
p-NFκB (Phospho-NFκB)Increased levelsHematologic Malignancies[12]
Other
PD-L1 (CD274)Increased expressionBreast Cancer (MCF-7)[3]
CDH1 (E-cadherin)Decreased expressionBreast Cancer[3]

III. Experimental Protocols for Characterization

Protocol: Cell Viability (MTT) Assay

Objective: To determine the IC50 of this compound in parental and resistant cell lines.

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.

Protocol: Western Blotting

Objective: To analyze the expression levels of proteins involved in this compound resistance.

Procedure:

  • Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., ABCB1, p-AKT, total AKT, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of genes associated with this compound resistance.

Procedure:

  • Extract total RNA from parental and resistant cells using a suitable kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., ABCB1, ABCC11, TUBB3) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

IV. Signaling Pathways and Experimental Workflows

Mechanisms of this compound Action and Resistance

This compound primarily functions by inhibiting microtubule growth, which leads to G2/M cell cycle arrest and subsequent apoptosis.[3][16] Resistance to this compound can arise through various mechanisms, including increased drug efflux, alterations in microtubule dynamics, and the activation of pro-survival signaling pathways.[12][16][17]

Eribulin_Action_Resistance cluster_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Microtubule Growth Microtubule Growth This compound->Microtubule Growth inhibits G2/M Arrest G2/M Arrest Microtubule Growth->G2/M Arrest disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Drug Efflux Drug Efflux Drug Efflux->this compound reduces intracellular concentration Altered Microtubules Altered Microtubules Altered Microtubules->this compound reduces binding affinity Pro-survival Signaling Pro-survival Signaling Pro-survival Signaling->Apoptosis inhibits

Caption: Overview of this compound's mechanism of action and major resistance pathways.

Workflow for Developing and Characterizing this compound-Resistant Cell Lines

The following diagram outlines the key steps involved in the generation and analysis of this compound-resistant cell lines.

Workflow Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Stepwise this compound Exposure Stepwise this compound Exposure Determine IC50->Stepwise this compound Exposure Resistant Cell Line Resistant Cell Line Stepwise this compound Exposure->Resistant Cell Line Characterization Characterization Resistant Cell Line->Characterization Viability Assays Viability Assays Characterization->Viability Assays Molecular Analysis Molecular Analysis Characterization->Molecular Analysis Functional Assays Functional Assays Characterization->Functional Assays

Caption: Experimental workflow for generating and analyzing this compound-resistant cells.

Key Signaling Pathways Implicated in this compound Resistance

Several signaling pathways have been identified as contributors to this compound resistance, primarily by promoting cell survival and proliferation. The PI3K/AKT and NF-κB pathways are notable examples.[12][17]

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT activates Cell Survival Cell Survival AKT->Cell Survival promotes This compound Resistance This compound Resistance Cell Survival->this compound Resistance Stress Signals Stress Signals IKK Complex IKK Complex Stress Signals->IKK Complex NF-κB NF-κB IKK Complex->NF-κB activates Gene Transcription Gene Transcription NF-κB->Gene Transcription Anti-apoptosis & Proliferation Anti-apoptosis & Proliferation Gene Transcription->Anti-apoptosis & Proliferation Anti-apoptosis & Proliferation->this compound Resistance

Caption: PI3K/AKT and NF-κB signaling pathways contributing to this compound resistance.

References

Application Notes and Protocols for Preclinical Evaluation of Eribulin and Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with a unique mechanism of action. Beyond its cytotoxic effects, emerging preclinical evidence has highlighted its role in modulating the tumor microenvironment, making it a promising candidate for combination therapies with immune checkpoint inhibitors.[1][2][3] this compound has been shown to induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia, and to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis and drug resistance.[3][4][5][6][7][8]

These non-mitotic activities of this compound create a more favorable tumor microenvironment for immune-mediated anti-tumor responses. Notably, this compound has been demonstrated to activate the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway through the cytoplasmic accumulation of mitochondrial DNA.[4][5][7] This activation of innate immunity can lead to the production of type I interferons and subsequent adaptive immune responses, providing a strong rationale for its combination with immunotherapies such as anti-PD-1/PD-L1 antibodies.

This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in combination with immunotherapy, focusing on widely used breast cancer models.

Data Presentation

Table 1: In Vivo Antitumor Activity of this compound in Combination with Anti-PD-1 Antibody
Preclinical ModelTreatment GroupTumor Growth Inhibition (%)Complete Response Rate (%)Key Immune Cell ChangesReference
Pgp-KO KLN205 (syngeneic mouse non-small cell lung cancer)This compound-Liposomal Formulation (ERI-LF) (1mg/kg) + Anti-PD-1 Ab (200 µ g/head )Significantly stronger than monotherapyNot ReportedIncreased intratumoral microvascular density[9]
4T1 (syngeneic mouse breast cancer)This compound (1 mg/kg) + Anti-PD-1 mAbSignificantly boosted antitumor activity compared to monotherapyNot ReportedIncreased T-cell activation[10]
CT26 (syngeneic mouse colon cancer)This compound-Liposomal Formulation (0.3 mg/kg) + Anti-PD-1 AbNot Reported75%Increased T cells, CD4+ T cells, CD8+ T cells, GzmB+CD8+ T cells, NK cells, and GzmB+ NK cells[11]
Table 2: Recommended Dosing for this compound and Anti-PD-1 Antibodies in Preclinical Mouse Models
AgentDose RangeRoute of AdministrationDosing ScheduleReference
This compound Mesylate0.1 - 1.5 mg/kgIntravenous (i.v.) or Intraperitoneal (i.p.)q4d x 3, q7d x 2, q2d x 3[12][13]
Anti-mouse PD-1 Antibody (clone RMP1-14 or 29F.1A12)100 - 500 µ g/mouse Intraperitoneal (i.p.)Every 3-4 days[14][15][16]
Anti-mouse PD-1 Antibody (clone 4H2)20 mg/kgIntraperitoneal (i.p.)Three times per week[17]

Experimental Protocols

Protocol 1: Establishment of a Syngeneic Orthotopic Mammary Fat Pad Tumor Model (4T1)

This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into the mammary fat pad of BALB/c mice, creating a model that closely mimics human breast cancer progression and metastasis.[11][18][19]

Materials:

  • 4T1 murine breast cancer cell line

  • Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Matrigel® Basement Membrane Matrix (optional)

  • Female BALB/c mice (6-8 weeks old)

  • 1 mL tuberculin syringes with 26-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Hair clippers

  • 70% ethanol and povidone-iodine for sterilization

Procedure:

  • Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave the fur around the fourth inguinal mammary fat pad.

    • Sterilize the injection site with 70% ethanol followed by povidone-iodine.

    • Gently pinch the skin over the mammary fat pad and insert the needle (26-gauge) into the center of the fat pad.

    • Slowly inject 100 µL of the cell suspension (1 x 10^5 cells).

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring:

    • Palpate for tumors starting 5-7 days post-implantation.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically ready for treatment when tumors reach a volume of 100-150 mm³.

Protocol 2: Establishment of a Human Xenograft Orthotopic Mammary Fat Pad Tumor Model (MDA-MB-231)

This protocol details the implantation of the triple-negative breast cancer cell line MDA-MB-231 into the mammary fat pad of immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)

  • 1 mL tuberculin syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Hair clippers

  • 70% ethanol and povidone-iodine for sterilization

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in complete DMEM medium.

  • Cell Preparation: Follow the same procedure as for 4T1 cells, resuspending the final cell pellet in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 2.5 x 10^7 cells/mL.[20]

  • Tumor Cell Implantation:

    • Anesthetize and prepare the mouse as described in Protocol 1.

    • Inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the fourth inguinal mammary fat pad.[20]

  • Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1. Tumors may take longer to become palpable compared to the 4T1 model.

Protocol 3: In Vivo Administration of this compound and Anti-PD-1 Antibody

This protocol outlines the administration of this compound and an anti-PD-1 antibody in tumor-bearing mice.

Materials:

  • This compound mesylate solution

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Sterile PBS or 0.9% saline for dilution

  • Syringes and needles for injection (e.g., 27-gauge for i.v., 25-gauge for i.p.)

Procedure:

  • Preparation of Dosing Solutions:

    • Dilute this compound mesylate to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse) with sterile saline.

    • Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 200 µg dose per mouse) with sterile PBS.

  • Administration Schedule:

    • This compound: Administer intravenously (tail vein) or intraperitoneally at a dose of 1 mg/kg once a week.[6]

    • Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 200 µg per mouse three times a week on alternating days.[14]

    • Combination Therapy: Administer both agents according to their respective schedules. It is common to start immunotherapy a few days after the initial chemotherapy dose to allow for initial tumor cell killing and antigen release.

  • Monitoring: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.

Protocol 4: Immunohistochemical Staining for CD31 in Tumor Tissue

This protocol describes the detection of the endothelial cell marker CD31 (PECAM-1) in formalin-fixed, paraffin-embedded tumor sections to assess microvessel density.[2][9][13]

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-mouse CD31 (e.g., Abcam ab28364)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30 minutes.

    • Deparaffinize in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 minutes each) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS (3 x 5 minutes).

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-CD31 antibody (diluted in blocking buffer, e.g., 1:100) overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

  • Detection and Counterstaining:

    • Develop the signal with DAB substrate according to the manufacturer's instructions.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a coverslip using mounting medium.

  • Analysis: Examine slides under a microscope. CD31-positive structures represent blood vessels. Microvessel density can be quantified by counting the number of vessels per high-power field.

Protocol 5: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for isolating and analyzing TILs from fresh tumor tissue.[10][21][22][23]

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Collagenase IV and DNase I

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red blood cell lysis buffer (ACK buffer)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g., RPMI with Collagenase IV and DNase I).

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzymes with RPMI containing 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Cell Preparation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • If necessary, lyse red blood cells with ACK buffer.

    • Wash the cells with FACS buffer.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer at a concentration of 1-10 x 10^6 cells/100 µL.

    • Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer containing a viability dye.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations within the CD45+ leukocyte gate.

Mandatory Visualizations

Signaling Pathway

Eribulin_Immunotherapy_Signaling cluster_this compound This compound cluster_cell Tumor Cell / Myeloid Cell cluster_tme Tumor Microenvironment cluster_immunotherapy Immunotherapy This compound This compound Microtubules Microtubule Destabilization This compound->Microtubules Mitochondria Mitochondrial Stress Microtubules->Mitochondria mtDNA Cytoplasmic mtDNA Mitochondria->mtDNA Release cGAS cGAS mtDNA->cGAS Senses STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN1 Type I Interferons (IFN-α/β) IRF3->IFN1 Induces Transcription DC Dendritic Cell Maturation & Activation IFN1->DC Tcell CD8+ T Cell Priming & Infiltration DC->Tcell TumorKilling Tumor Cell Killing Tcell->TumorKilling AntiPD1 Anti-PD-1/PD-L1 AntiPD1->Tcell Enhances Activity

Caption: this compound's immunomodulatory mechanism via the cGAS-STING pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start implant Orthotopic Tumor Cell Implantation (e.g., 4T1 or MDA-MB-231) start->implant monitor Tumor Growth Monitoring (Calipers) implant->monitor randomize Randomization into Treatment Groups monitor->randomize control Vehicle Control randomize->control eribulin_mono This compound Monotherapy randomize->eribulin_mono immuno_mono Anti-PD-1 Monotherapy randomize->immuno_mono combo This compound + Anti-PD-1 randomize->combo tumor_growth Tumor Growth Inhibition (Tumor Volume) control->tumor_growth ihc Immunohistochemistry (e.g., CD31 for vascularization) control->ihc flow Flow Cytometry (Tumor-Infiltrating Lymphocytes) control->flow eribulin_mono->tumor_growth eribulin_mono->ihc eribulin_mono->flow immuno_mono->tumor_growth immuno_mono->ihc immuno_mono->flow combo->tumor_growth combo->ihc combo->flow end End tumor_growth->end ihc->end flow->end

Caption: Preclinical experimental workflow for evaluating this compound and immunotherapy.

References

Application Notes and Protocols: Studying Synergistic Effects of Eribulin with PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a distinct mechanism of action compared to other tubulin inhibitors like taxanes.[1][2] It functions by inhibiting the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[3] This disruption of microtubule dynamics results in a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[2][4] Beyond its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment, including inducing vascular remodeling and reversing the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[1][5]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in many cancers, including triple-negative breast cancer (TNBC) and endometrial cancer.[8][9][10][11] Activation of the PI3K pathway is a known mechanism of resistance to various chemotherapeutic agents.[5]

Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with PI3K inhibitors.[8][12][13] This combination has been shown to enhance mitotic arrest and apoptosis, and reduce the cancer stem cell population.[8][9][12] The synergistic effect is observed in both this compound-sensitive and -resistant cancer cell lines, as well as in patient-derived xenograft (PDX) models.[5][10] This document provides detailed application notes and protocols for researchers interested in studying the synergistic effects of this compound and PI3K inhibitors.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream PI3Ki PI3K Inhibitor PI3Ki->PI3K |

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

This compound's Mechanism of Action and Synergy with PI3K Inhibition

This compound exerts its anticancer effects by binding to the plus ends of microtubules, which suppresses their growth and leads to mitotic arrest and apoptosis. Activation of the PI3K pathway can confer resistance to chemotherapeutic agents, including microtubule inhibitors. By combining this compound with a PI3K inhibitor, the pro-survival signals from the PI3K pathway are blocked, thereby enhancing the apoptotic effects of this compound-induced mitotic catastrophe.

Eribulin_PI3K_Synergy This compound This compound Microtubules Microtubule Growth This compound->Microtubules | Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3Ki PI3K Inhibitor PI3K_pathway PI3K/Akt/mTOR Pathway PI3Ki->PI3K_pathway | Cell_Survival Cell Survival & Proliferation PI3K_pathway->Cell_Survival Cell_Survival->Apoptosis |

Figure 2: Synergistic Mechanism of this compound and PI3K Inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the combination of this compound with various PI3K inhibitors.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineCancer TypePI3K InhibitorThis compound IC50 (nM)PI3K Inhibitor IC50 (nM)Reference
MDA-MB-468Triple-Negative Breast CancerBEZ2350.07 - 7150 - 80[6]
MDA-MB-468Triple-Negative Breast CancerBKM1200.07 - 71>500[6]
4T1Triple-Negative Breast CancerEverolimus0.07 - 71N/A[6]
BT549Triple-Negative Breast CancerBEZ2350.07 - 7150 - 80[6]
BT549Triple-Negative Breast CancerBKM1200.07 - 71>500[6]
HEC1AEndometrial CancerAlpelisib~1~1000[14]
HEC1BEndometrial CancerAlpelisib~1~1000[14]
HEC1A-TRPaclitaxel-Resistant Endometrial CancerAlpelisib~1~1000[14]
HEC1B-TRPaclitaxel-Resistant Endometrial CancerAlpelisib~1~1000[14]

N/A: Not Available

Table 2: In Vitro Synergy Analysis (Combination Index)

Cell LineCancer TypePI3K InhibitorCombination EffectCI Value Range (Fa 0.5-0.9)Reference
MDA-MB-468Triple-Negative Breast CancerBEZ235Synergistic< 1[6]
MDA-MB-468Triple-Negative Breast CancerBKM120Synergistic< 1[5][6]
4T1Triple-Negative Breast CancerEverolimusSynergistic< 1[6]
BT549Triple-Negative Breast CancerBEZ235Synergistic< 1[6]
BT549Triple-Negative Breast CancerBKM120Synergistic< 1[5][6]
HEC1AEndometrial CancerAlpelisibSynergistic< 1[14]
HEC1BEndometrial CancerAlpelisibSynergistic< 1[14]
HEC1A-TRPaclitaxel-Resistant Endometrial CancerAlpelisibSynergistic< 1[14]
HEC1B-TRPaclitaxel-Resistant Endometrial CancerAlpelisibSynergistic< 1[14]

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Tumor ModelCancer TypePI3K InhibitorTreatmentOutcomeReference
TNBC PDXTriple-Negative Breast CancerBKM120This compound + BKM120Additive or synergistic anti-tumor effect in 2 of 3 PDX models.[8][9] Enhanced mitotic arrest and apoptosis.[8][9][8][9]
TNBC PDXTriple-Negative Breast CancerCopanlisibThis compound + CopanlisibEnhanced tumor growth inhibition in both this compound-sensitive and -resistant models.[10][10]
HEC1B-TR XenograftPaclitaxel-Resistant Endometrial CancerAlpelisibThis compound (1 mg/kg) + Alpelisib (25 mg/kg)More effective suppression of tumor growth compared to monotherapy.[14][14]

Experimental Workflow

A typical study to evaluate the synergistic effects of this compound and a PI3K inhibitor would follow the workflow outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., TNBC, Endometrial) Viability_Assay Cell Viability Assay (MTT Assay) Cell_Culture->Viability_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies Synergy_Analysis->Mechanism_Study Animal_Model Animal Model Selection (e.g., PDX, Xenograft) Synergy_Analysis->Animal_Model Western_Blot Western Blot (PI3K Pathway Proteins) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay TGI_Study Tumor Growth Inhibition Study Animal_Model->TGI_Study PD_Analysis Pharmacodynamic Analysis TGI_Study->PD_Analysis Tumor_Analysis Tumor Analysis (IHC, Western Blot) PD_Analysis->Tumor_Analysis

Figure 3: Experimental Workflow for Synergy Studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a PI3K inhibitor, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and PI3K inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the PI3K inhibitor in complete culture medium.

  • Treat the cells with various concentrations of each drug individually and in combination at a constant ratio. Include a vehicle-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug can be determined from the dose-response curves.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).[3][7]

Procedure:

  • Using the data from the cell viability assay, calculate the Combination Index (CI) for the drug combination at different effect levels (Fraction affected, Fa) using software such as CompuSyn.

  • A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[3][14]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effects of this compound and a PI3K inhibitor on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the PI3K inhibitor, or the combination for a specified time (e.g., 24-48 hours).

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound and a PI3K inhibitor.

Materials:

  • Treated cells

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound, the PI3K inhibitor, or the combination for a specified time (e.g., 48-72 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15][16]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound and PI3K inhibitor combination in a mouse xenograft or PDX model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells or patient-derived tumor fragments for implantation

  • This compound and PI3K inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously or orthotopically into the mice. For PDX models, implant tumor fragments.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: vehicle control, this compound alone, PI3K inhibitor alone, and the combination of this compound and the PI3K inhibitor.

  • Administer the treatments according to a predetermined schedule and dosage. For example, this compound may be administered intraperitoneally once a week, while the PI3K inhibitor may be given daily by oral gavage.[14]

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of this compound with PI3K inhibitors represents a promising therapeutic strategy for cancers with a dysregulated PI3K/Akt/mTOR pathway, including triple-negative breast cancer and endometrial cancer. The synergistic anti-tumor effects observed in preclinical models provide a strong rationale for further investigation and clinical development. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute studies to further explore the potential of this combination therapy. Careful consideration of experimental design, appropriate controls, and quantitative analysis will be crucial for advancing our understanding of the synergistic mechanisms and translating these findings into clinical benefits for patients.

References

Application Notes and Protocols for In Vivo Imaging of Tumors Treated with Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It functions as a non-taxane inhibitor of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Beyond its direct cytotoxic effects, preclinical and clinical studies have revealed that this compound uniquely modulates the tumor microenvironment, primarily through vascular remodeling.[3][4] This activity improves tumor perfusion, alleviates hypoxia, and can reverse the epithelial-to-mesenchymal transition (EMT), potentially reducing tumor aggressiveness and enhancing the efficacy of subsequent therapies.[2][3]

In vivo imaging techniques are indispensable for visualizing and quantifying these complex biological effects in real-time within a living organism. These non-invasive methods allow for longitudinal monitoring of treatment response, providing critical insights into this compound's mechanisms of action and helping to identify biomarkers of response and resistance. This document provides detailed application notes and protocols for several key imaging modalities used to study tumors treated with this compound.

Positron Emission Tomography (PET) for Hypoxia Imaging

Application Note

Tumor hypoxia is a state of low oxygen concentration that is associated with aggressive tumor behavior, metastasis, and resistance to therapy.[5] this compound has been shown to remodel tumor vasculature, leading to improved perfusion and a reduction in hypoxia.[3][6] Positron Emission Tomography (PET) using the radiotracer 18F-Fluoromisonidazole (18F-FMISO) is a non-invasive imaging technique that can quantitatively assess tumor hypoxia.[5] 18F-FMISO is a nitroimidazole compound that is reductively activated and trapped in hypoxic cells, allowing for the visualization of hypoxic regions within the tumor. Monitoring changes in 18F-FMISO uptake provides a direct measure of this compound's ability to alleviate tumor hypoxia, which can be an early indicator of treatment response.[7]

Quantitative Data Summary
Imaging ModalityAnimal ModelThis compound DoseKey FindingsReference
18F-FMISO PET/CTMice with MDA-MB-435s human breast cancer xenografts0.3 mg/kg (single dose, i.p.)18F-FMISO tumor accumulation decreased to 37% of the control value. Pimonidazole-positive hypoxic area decreased to 28% of control.[8]
18F-FMISO PET/CTMice with MDA-MB-435s human breast cancer xenografts1.0 mg/kg (single dose, i.p.)18F-FMISO tumor accumulation decreased to 24% of the control value. Pimonidazole-positive hypoxic area decreased to 8% of control.[8]
18F-FMISO PET/CTMice with human cancer cell xenografts0.3 or 1.0 mg/kg (single dose, i.p.)Significantly lower 18F-FMISO accumulation and pimonidazole-positive hypoxic area. Concomitant increase in microvessel density.[5][7]
Experimental Protocol: 18F-FMISO PET/CT Imaging
  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude) bearing human cancer cell xenografts (e.g., MDA-MB-435s, MX-1).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.

  • This compound Administration:

    • Administer a single intraperitoneal (i.p.) injection of this compound mesylate at a dose of 0.3 mg/kg or 1.0 mg/kg.[8]

    • The control group should receive a corresponding volume of saline vehicle.

  • Radiotracer and Hypoxia Marker Injection:

    • Three days post-Eribulin treatment, inject the hypoxia marker pimonidazole (60 mg/kg, i.p.) for subsequent histological validation.[7][8]

    • Two hours after pimonidazole injection, administer 18F-FMISO (e.g., ~7.4 MBq) via the tail vein.[8]

  • PET/CT Imaging:

    • Two hours after 18F-FMISO injection, anesthetize the mice (e.g., with 2% isoflurane).

    • Perform a whole-body CT scan for anatomical reference, followed by a static PET scan (e.g., 10-15 minutes).

    • Ensure animals are kept warm on a heating pad throughout the imaging procedure.

  • Data Analysis:

    • Reconstruct PET and CT images and co-register them.

    • Draw regions of interest (ROIs) on the tumor tissue using the CT images for guidance.

    • Calculate the 18F-FMISO uptake in the tumor, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[8]

    • Compare the uptake values between this compound-treated and control groups.

  • Histological Validation (Optional but Recommended):

    • Immediately after imaging, euthanize the mice and excise the tumors.

    • Process the tumors for immunohistochemical staining using an anti-pimonidazole antibody to visualize hypoxic regions and an anti-CD31 antibody to assess microvessel density (MVD).[8]

    • Quantify the pimonidazole-positive area and MVD and correlate with PET imaging data.

Workflow Diagram

cluster_prep Preparation cluster_imaging Imaging Protocol (Day 3) cluster_analysis Analysis A Establish Tumor Xenografts in Mice B Administer this compound (0.3 or 1.0 mg/kg, i.p.) A->B Tumors reach ~150 mm³ C Inject Pimonidazole (for histology) B->C Wait 3 days D Inject 18F-FMISO Radiotracer C->D After 2h E Perform PET/CT Scan D->E After 2h F Quantify 18F-FMISO Uptake (%ID/g or SUV) E->F G Immunohistochemistry (Pimonidazole, CD31) E->G Post-imaging H Correlate Imaging Data with Histology F->H G->H

Workflow for 18F-FMISO PET imaging of hypoxia.

Magnetic Resonance Imaging (MRI) for Vascular Function

Application Note

Dynamic Contrast-Enhanced MRI (DCE-MRI) is a powerful, non-invasive technique for assessing tumor vascular characteristics, including blood flow, vessel permeability, and perfusion.[3] By tracking the pharmacokinetics of a gadolinium-based contrast agent as it enters and leaves the tissue, DCE-MRI can provide quantitative parameters such as the volume transfer constant (Ktrans), which reflects vessel permeability and perfusion.[9] Studies have shown that this compound treatment increases tumor perfusion, particularly in the tumor core.[1][3] DCE-MRI is therefore an ideal modality to longitudinally monitor the vascular remodeling effects of this compound, providing key insights into its ability to "normalize" the dysfunctional tumor vasculature.

Quantitative Data Summary
Imaging ModalityAnimal ModelThis compound DoseKey FindingsReference
DCE-MRINude rats with MX-1 human breast cancer xenografts1 mg/kgIncreased tumor perfusion, particularly in the tumor core, as measured by Ktrans.[1][9]
DCE-MRINude mice with MX-1 and MDA-MB-231 xenograftsNot specifiedConsistent with DCE-MRI data, Hoechst 33342 staining confirmed higher perfusion post-Eribulin treatment.[3]
DCE-MRIPatients with advanced liposarcomaStandard clinical doseFeasible technique to identify modifications in tumor vascularization; used to obtain perfusion and permeability maps.[10]
Experimental Protocol: DCE-MRI for Tumor Perfusion
  • Animal Model and Preparation:

    • Use nude rats or mice with established subcutaneous tumor xenografts (e.g., MX-1, MDA-MB-231).

    • Perform a baseline (pre-treatment) DCE-MRI scan once tumors are of an appropriate size.

    • Anesthetize the animal (e.g., with isoflurane) and place it in an MRI-compatible cradle.

    • Insert a catheter into the tail vein for contrast agent administration.

    • Monitor the animal's respiration and maintain its body temperature throughout the scan.

  • This compound Administration:

    • Following the baseline scan, administer this compound at the desired dose (e.g., 1 mg/kg, i.v. or i.p.).

    • Schedule follow-up scans at relevant time points (e.g., Day 3, Day 6) to assess longitudinal changes.[9]

  • MRI Acquisition:

    • Position the animal in the MRI scanner.

    • Acquire pre-contrast T1-weighted images to determine the baseline signal intensity.

    • Begin dynamic T1-weighted imaging and, after a few initial scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) through the tail vein catheter.

    • Continue acquiring dynamic scans for a set period (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.

  • Data Analysis:

    • Co-register all dynamic images to correct for any motion artifacts.

    • Define ROIs for the tumor tissue (e.g., tumor core and rim) and an artery for the arterial input function (AIF).

    • Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity-time course data for each voxel within the tumor ROI.

    • Generate parametric maps of Ktrans (volume transfer constant) and other relevant parameters (e.g., Ve, Kep).

    • Calculate the average Ktrans values for the tumor pre- and post-treatment to quantify changes in perfusion and permeability.

Workflow Diagram

cluster_prep Baseline cluster_treatment Treatment & Follow-up cluster_analysis Analysis A Establish Tumor Xenografts (Rat or Mouse) B Perform Baseline DCE-MRI Scan A->B C Administer this compound B->C Post-scan D Perform Follow-up DCE-MRI Scans (e.g., Day 3, Day 6) C->D At defined time points E Define Tumor ROIs & Arterial Input Function D->E F Apply Pharmacokinetic Model (e.g., Tofts) E->F G Generate Ktrans Maps & Quantify Changes F->G

Workflow for Dynamic Contrast-Enhanced MRI.

Intravital Fluorescence Microscopy for Cellular Pharmacokinetics

Application Note

Understanding how a drug distributes within a heterogeneous tumor at the single-cell level is crucial for elucidating mechanisms of efficacy and resistance. Intravital microscopy (IVM) allows for real-time imaging of cellular processes within a living animal. By using a fluorescently labeled analog of this compound (e.g., this compound-BFL), researchers can directly visualize its uptake and accumulation in individual tumor cells.[11][12] This technique is particularly powerful when combined with tumor models engineered to express fluorescent reporters for resistance markers, such as the multidrug resistance protein 1 (MDR1).[13] IVM enables the real-time analysis of in vivo pharmacokinetics, revealing how factors like MDR1 expression and the 3D tumor vascular architecture influence drug delivery and retention.[12][14]

Experimental Protocol: Intravital Microscopy with this compound-BFL
  • Animal and Tumor Model Preparation:

    • Establish a dorsal skinfold window chamber on an immunodeficient mouse.

    • Inject tumor cells engineered to express fluorescent proteins (e.g., a mosaic of wild-type cells and cells expressing an MDR1-mApple fusion protein) into the fascia within the window chamber.[11]

    • Allow the tumor to grow and establish vascularization within the chamber (typically 7-10 days).

  • Imaging Setup:

    • Use an inverted multiphoton or confocal microscope adapted for live animal imaging.

    • Anesthetize the mouse and secure the window chamber on the microscope stage.

    • Maintain the animal's body temperature using a heating pad or stage incubator.

  • Imaging Procedure:

    • Acquire baseline images of the tumor, capturing the fluorescent signals from the MDR1-mApple expressing cells and the tumor vasculature (visualized via i.v. injection of a vascular contrast agent like dextran-FITC).

    • Administer the fluorescent this compound analog (this compound-BFL) intravenously via a tail vein catheter.[12]

    • Immediately begin time-lapse imaging, acquiring 3D image stacks at multiple tumor locations over several hours (e.g., 3 hours) to capture drug dissemination and cellular uptake dynamics.[12]

  • Data Analysis:

    • Use image analysis software to perform 4D cell tracking (3D space + time).

    • Segment individual cells in the image stacks to create masks for each cell.

    • Quantify the fluorescence intensity of this compound-BFL and MDR1-mApple for each individual cell over time.

    • Analyze the data to determine the kinetics of drug accumulation in cells with high vs. low MDR1 expression.

    • Measure the distance of each cell from the nearest blood vessel to analyze the relationship between vascular proximity and drug uptake.

Signaling and Resistance Pathway

cluster_drug Drug Action cluster_resistance Resistance Mechanism cluster_outcome Cellular Outcome This compound This compound Tubulin Microtubule Dynamics This compound->Tubulin Inhibits MDR1 MDR1 Efflux Pump This compound->MDR1 Substrate for Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to DrugEfflux Drug Efflux MDR1->DrugEfflux Mediates Resistance Drug Resistance DrugEfflux->Resistance

This compound's mechanism and MDR1-mediated resistance.

Optical Imaging for Tumor Oxygenation

Application Note

Diffuse Optical Spectroscopic Imaging (DOSI) is a non-invasive optical technique that uses near-infrared light to measure the concentration of oxyhemoglobin (O2Hb) and deoxyhemoglobin (HHb) in tissue.[9] From these measurements, tissue oxygen saturation (SO2) can be calculated. As this compound remodels tumor vasculature to improve blood flow, it is hypothesized to increase oxygen delivery to previously hypoxic tumor regions. DOSI provides a direct, quantitative method to test this hypothesis in patients and preclinical models. Clinical studies have used DOSI to show that this compound treatment, unlike the anti-angiogenic agent bevacizumab, leads to a significant decrease in tumor HHb and a corresponding increase in SO2, indicating tumor reoxygenation.[9][15]

Quantitative Data Summary
Imaging ModalitySubjectThis compound DoseKey FindingsReference
DOSIAdvanced breast cancer patients (n=14)Standard clinical doseSignificant decrease in tumor deoxyhemoglobin (HHb) concentration (P=0.01) by Day 7.[9]
DOSIAdvanced breast cancer patients (n=14)Standard clinical doseSignificant increase in tumor oxygen saturation (SO2) by Day 7 (P=0.04).[9][15]
DOSIAdvanced breast cancer patients (n=14)Standard clinical doseNo significant change in oxyhemoglobin (O2Hb). In contrast, bevacizumab significantly decreased O2Hb.[9]
Multiplex Biomarker StudyAdvanced breast cancer patients (n=14)Standard clinical doseSuppressed plasma concentration of TGF-β1, unlike bevacizumab.[9][15]
Experimental Protocol: Diffuse Optical Spectroscopic Imaging (DOSI)
  • Patient/Subject Selection:

    • Enroll patients with advanced, measurable tumors (e.g., breast cancer) who are candidates for this compound therapy.[9]

    • For preclinical studies, use animal models with large, superficial tumors suitable for optical imaging.

  • Instrumentation:

    • Utilize a DOSI system consisting of a handheld probe that houses both a light source (emitting multiple near-infrared wavelengths) and a detector.

  • Imaging Procedure:

    • Perform a baseline DOSI measurement prior to the first this compound infusion.

    • Place the probe gently on the skin overlying the tumor and on a corresponding area of contralateral normal tissue for comparison.

    • Acquire data for several minutes at each location.

    • Administer this compound therapy as per the clinical or experimental protocol.

    • Repeat DOSI measurements at specified time points after treatment initiation (e.g., on Day 7).[9]

  • Data Analysis:

    • Use specialized software to analyze the collected optical spectra.

    • Fit the spectra to known absorption profiles of O2Hb and HHb to calculate their absolute concentrations in the tissue.

    • Calculate total hemoglobin (THb = O2Hb + HHb) and tissue oxygen saturation (SO2 = [O2Hb / THb] * 100).

    • Compare the post-treatment values of O2Hb, HHb, and SO2 to the baseline measurements to determine the effect of this compound on tumor hemodynamics and oxygenation.

Workflow Diagram

cluster_prep Baseline Measurement cluster_treatment Treatment & Follow-up cluster_analysis Analysis A Identify Tumor and Contralateral Normal Tissue B Acquire Baseline DOSI Data (O2Hb, HHb) A->B C Administer First Cycle of this compound B->C Post-scan D Acquire Follow-up DOSI Data (e.g., Day 7) C->D E Calculate Concentrations of O2Hb and HHb D->E F Calculate Tissue Oxygen Saturation (SO2) E->F G Compare Pre- vs. Post-Treatment Values F->G

Workflow for Diffuse Optical Spectroscopic Imaging.

References

Application Notes and Protocols: Assessing Tumor Perfusion Changes After Eribulin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the vascular remodeling and subsequent tumor perfusion changes induced by Eribulin treatment. This compound, a non-taxane microtubule dynamics inhibitor, has demonstrated unique non-mitotic effects on the tumor microenvironment, leading to increased tumor perfusion and reduced hypoxia.[1][2][3][4][5] This document outlines the underlying mechanisms, key quantitative data from preclinical and clinical studies, and detailed protocols for assessing these changes.

Introduction

This compound's primary mechanism of action is the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis.[1] Beyond this mitotic effect, this compound induces vascular remodeling within the tumor.[3][4] This is characterized by an increase in the number of smaller, more functional microvessels and a decrease in the area occupied by larger, disorganized vessels.[2][4] This normalization of the tumor vasculature leads to improved blood perfusion, which can alleviate tumor hypoxia and potentially enhance the efficacy of subsequent therapies by improving drug delivery.[2][4][5] Studies suggest that this compound's vascular effects may be mediated through the modulation of angiogenesis-related signaling pathways such as VEGF, Notch, and Eph, as well as the suppression of TGF-β1.[2][5][6]

Quantitative Data on Tumor Perfusion and Vascular Changes

The following tables summarize key quantitative findings from preclinical and clinical studies assessing the impact of this compound on tumor vasculature and perfusion.

Table 1: Preclinical Data in Human Cancer Xenograft Models
ParameterCancer ModelTreatment GroupChange from Control/BaselineMethodReference
Tumor Perfusion (Ktrans) MX-1 Breast CancerThis compoundIncreased in tumor coreDCE-MRI[5][7]
Microvessel Density (MVD) MX-1 & MDA-MB-231 Breast CancerThis compound (1.0 & 3.0 mg/kg)Significantly IncreasedCD31 IHC[2]
Mean Vascular Area (MVA) MDA-MB-231 Breast CancerThis compound (0.3, 1.0, 3.0 mg/kg)Significantly DecreasedCD31 IHC[2]
Perfused Area MX-1 & MDA-MB-231 Breast CancerThis compoundIncreasedHoechst 33342 Staining[2][4]
Tumor Hypoxia (CA9) MDA-MB-231 Breast CancerThis compound (1.0 mg/kg)Decreased ExpressionIHC[2][4]
Tumor Hypoxia (18F-FMISO) MDA-MB-435s Breast CancerThis compound (0.3 & 1.0 mg/kg)Significantly Decreased AccumulationPET Imaging[8]
Tumor Hypoxia (Pimonidazole) MDA-MB-435s Breast CancerThis compound (0.3 & 1.0 mg/kg)Significantly Decreased Positive AreaIHC[8]
Radiolabeled Liposome Accumulation PE-H1650 NSCLCThis compoundSignificantly Higher than ControlBiodistribution Study[9]
Table 2: Clinical Data in Advanced Cancer Patients
ParameterCancer TypeTreatment GroupChange from BaselineMethodReference
Tumor Oxygen Saturation (SO2) Advanced Breast CancerThis compoundIncreased on Day 7DOSI[7][10][11]
Deoxyhemoglobin (HHb) Advanced Breast CancerThis compoundSignificantly Decreased on Day 7DOSI[7][10][11]
Plasma TGF-β1 Advanced Breast CancerThis compoundSignificantly DecreasedBiomarker Analysis[7][10][11]
Tumor Perfusion Advanced Liposarcoma (with disease control)This compoundDecreasedDCE-MRI[12][13]
Tumor Perfusion Advanced Liposarcoma (with progressive disease)This compoundIncreasedDCE-MRI[12][13][14]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced changes in tumor perfusion are provided below.

Protocol 1: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Objective: To non-invasively quantify changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space.

Materials:

  • MRI scanner (e.g., 1.5T or 3T) with appropriate animal or human coils.

  • Contrast agent (e.g., gadolinium-based).

  • Anesthesia for animal studies (e.g., isoflurane).

  • Catheter for contrast agent injection.

  • DCE-MRI analysis software.

Procedure:

  • Baseline Scan: Perform a DCE-MRI scan prior to the initiation of this compound treatment.

  • Animal Preparation (for preclinical studies):

    • Anesthetize the tumor-bearing animal.

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.

    • Begin dynamic scanning (rapid T1-weighted image acquisition).

    • Inject a bolus of the contrast agent intravenously.

    • Continue dynamic scanning for a sufficient duration to capture the wash-in and wash-out of the contrast agent (typically 5-10 minutes).

  • Follow-up Scans: Repeat the DCE-MRI procedure at specified time points after this compound treatment (e.g., day 6 or 7).[5][7]

  • Data Analysis:

    • Use specialized software to analyze the dynamic image series.

    • Draw regions of interest (ROIs) around the tumor and a major artery (to obtain the arterial input function).

    • Fit the signal intensity-time course data to a pharmacokinetic model (e.g., the Tofts model) to derive parameters such as Ktrans (volume transfer constant, reflecting perfusion and permeability) and ve (extravascular extracellular volume fraction).

Protocol 2: Immunohistochemistry (IHC) for Vascular and Hypoxia Markers

Objective: To visualize and quantify changes in microvessel density, vascular morphology, and tumor hypoxia at the tissue level.

Materials:

  • Tumor tissue samples (formalin-fixed, paraffin-embedded).

  • Microtome.

  • Microscope slides.

  • Primary antibodies: anti-CD31 (for endothelial cells), anti-pimonidazole (for hypoxic cells), anti-CA9.

  • Secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Chromogenic substrate (e.g., DAB).

  • Hematoxylin for counterstaining.

  • Microscope with a digital camera.

  • Image analysis software.

Procedure:

  • Tissue Preparation:

    • Excise tumors at the experimental endpoint and fix in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and section into 4-5 µm thick slices.

    • Mount the sections on microscope slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody (e.g., anti-CD31) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with a chromogenic substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire high-resolution images of the stained tissue sections.

    • Use image analysis software to quantify:

      • Microvessel Density (MVD): Count the number of CD31-positive vessels per unit area.

      • Mean Vascular Area (MVA): Measure the average area of the CD31-positive vessels.

      • Hypoxic Area: Quantify the percentage of the tumor area that is positive for pimonidazole or CA9 staining.

Protocol 3: Hoechst 33342 Perfusion Staining (Preclinical)

Objective: To visualize and quantify functionally perfused blood vessels within the tumor.

Materials:

  • Tumor-bearing animals.

  • Hoechst 33342 solution.

  • Anesthesia.

  • Tissue embedding medium (e.g., OCT).

  • Cryostat.

  • Fluorescence microscope.

Procedure:

  • Dye Injection:

    • Anesthetize the tumor-bearing animal.

    • Inject Hoechst 33342 intravenously (e.g., via the tail vein).

  • Tissue Collection:

    • Allow the dye to circulate for a short period (e.g., 1-2 minutes).

    • Euthanize the animal and immediately excise the tumor.

    • Embed the tumor in OCT compound and snap-freeze in liquid nitrogen.

  • Sectioning and Imaging:

    • Section the frozen tumor tissue using a cryostat.

    • Mount the sections on slides.

    • Visualize the Hoechst 33342 fluorescence using a fluorescence microscope.

  • Analysis:

    • Quantify the fluorescent area as a measure of the perfused vascular area.

Visualizations

eribulin_mechanism_of_action This compound This compound microtubule Microtubule Dynamics Inhibition This compound->microtubule vascular_remodeling Vascular Remodeling This compound->vascular_remodeling mitotic_arrest Mitotic Arrest & Apoptosis microtubule->mitotic_arrest mvd Increased Microvessel Density (MVD) vascular_remodeling->mvd mva Decreased Mean Vascular Area (MVA) vascular_remodeling->mva perfusion Increased Tumor Perfusion mvd->perfusion mva->perfusion hypoxia Reduced Tumor Hypoxia perfusion->hypoxia drug_delivery Enhanced Drug Delivery perfusion->drug_delivery

Caption: this compound's dual mechanisms of action.

experimental_workflow start Tumor Model (e.g., Xenograft) baseline Baseline Assessment (DCE-MRI, Biopsy) start->baseline treatment This compound Treatment baseline->treatment followup Follow-up Assessment (e.g., Day 7) treatment->followup dce_mri DCE-MRI (Perfusion Analysis) followup->dce_mri ihc IHC (MVD, Hypoxia) followup->ihc hoechst Hoechst Staining (Perfused Vessels) followup->hoechst data_analysis Quantitative Data Analysis & Comparison dce_mri->data_analysis ihc->data_analysis hoechst->data_analysis

Caption: Workflow for assessing tumor perfusion changes.

signaling_pathway This compound This compound vegf VEGF Pathway This compound->vegf  Inhibits notch Notch Pathway This compound->notch  Inhibits eph Ephrin Pathway This compound->eph  Inhibits tgfb TGF-β1 This compound->tgfb  Inhibits vascular_remodeling Vascular Remodeling vegf->vascular_remodeling notch->vascular_remodeling eph->vascular_remodeling tgfb->vascular_remodeling perfusion Improved Perfusion vascular_remodeling->perfusion

Caption: Signaling pathways affected by this compound.

References

Evaluating the Anti-Angiogenic Properties of Eribulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies to assess the anti-angiogenic effects of Eribulin, a synthetic analog of halichondrin B with a unique microtubule-targeting mechanism. Beyond its primary antimitotic activity, this compound has been shown to exert significant effects on the tumor microenvironment, including the modulation of tumor vasculature.[1] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.

I. Introduction to this compound's Anti-Angiogenic Activity

This compound's impact on tumor vasculature is multifaceted, involving the remodeling of existing vessels and a reduction in tumor hypoxia.[1][2] Mechanistic studies suggest that this compound's anti-angiogenic effects are mediated through its influence on several key signaling pathways, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) signaling.[3][4][5] Furthermore, this compound has been observed to reverse the endothelial-to-mesenchymal transition (EndMT), a process implicated in the formation of new blood vessels.[3][6] The following sections detail the experimental approaches to investigate these phenomena.

II. In Vitro Evaluation of Anti-Angiogenic Properties

In vitro assays are crucial for dissecting the direct effects of this compound on endothelial cells, the primary cellular component of blood vessels.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. This compound has been shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[6][7]

Protocol:

  • Preparation of Matrigel Plates:

    • Thaw growth factor-reduced Matrigel overnight at 4°C.

    • Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well, ensuring even distribution.[8]

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8][9]

  • Cell Seeding and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in a complete endothelial cell growth medium.

    • Seed 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.[8]

    • Add this compound at desired concentrations (e.g., 1 nM to 5 nM) to the wells.[3][9] Include a vehicle control.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images at regular intervals.

  • Quantification:

    • The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, a fundamental process in the expansion of vascular networks. This compound has been shown to potently inhibit the proliferation of HUVECs.[4]

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of approximately 1,600 cells per well in a complete endothelial cell growth medium.[10]

    • Allow the cells to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for a period of 72 to 120 hours.[10]

  • Assessment of Proliferation:

    • Cell proliferation can be assessed using various methods, including:

      • Direct Cell Counting: Trypsinize and count cells using a hemocytometer or an automated cell counter.[11]

      • Metabolic Assays: Use reagents like MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity as an indicator of cell number.[10][11]

  • Data Analysis:

    • Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC50) by plotting cell viability against the log of the drug concentration.

III. In Vivo Evaluation of Anti-Angiogenic Properties

In vivo models are essential for understanding the effects of this compound on the complex tumor microenvironment and its vasculature.

Human Tumor Xenograft Models

Human breast cancer xenograft models, such as those using MDA-MB-231 or MX-1 cells, are commonly employed to study the in vivo anti-angiogenic effects of this compound.[2][3]

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) mixed with Matrigel into the flank of each mouse.[3]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intravenously at clinically relevant doses (e.g., 0.3 to 3.0 mg/kg).[3] The control group receives a vehicle solution.

  • Monitoring and Endpoint:

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Immunohistochemical (IHC) Analysis of Microvessel Density (MVD)

CD31 is an endothelial cell marker commonly used to quantify MVD in tumor tissues, providing a measure of angiogenesis.[3][6]

Protocol:

  • Tissue Processing:

    • Fix excised tumors in 10% neutral buffered formalin and embed them in paraffin.

    • Cut 5 µm sections and mount them on slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) and heat.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[12]

    • Block non-specific antibody binding with a blocking serum.[12]

    • Incubate the sections with a primary antibody against CD31 overnight at 4°C.[12]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[12]

  • Quantification:

    • Capture images of the stained sections.

    • Identify "hot spots" of high vascularity.

    • Count the number of CD31-positive vessels in several high-power fields.

    • Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).[12]

Tumor Perfusion Analysis using Hoechst 33342 Staining

This method assesses the functionality of tumor blood vessels by measuring the perfusion of a fluorescent dye. This compound treatment has been shown to increase tumor perfusion.[3]

Protocol:

  • Dye Injection:

    • Administer Hoechst 33342 dye (e.g., 15 mg/kg) intravenously to tumor-bearing mice.[3]

  • Tissue Collection:

    • After a short circulation time (e.g., 1 minute), euthanize the mice and excise the tumors.

    • Immediately freeze the tumors in an optimal cutting temperature (OCT) compound.

  • Imaging:

    • Prepare frozen sections (e.g., 10 µm thick).

    • Visualize the Hoechst 33342 fluorescence using a fluorescence microscope with a UV filter.

  • Quantification:

    • Quantify the fluorescent area as a percentage of the total tumor area using image analysis software.

IV. Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the anti-angiogenic effects of this compound.

Table 1: In Vivo Effects of this compound on Tumor Vasculature in MDA-MB-231 Xenografts [3]

Treatment GroupDose (mg/kg)Microvessel Density (MVD) (vessels/mm²)Mean Vascular Area (MVA) (µm²)
Vehicle-~100~350
This compound0.3IncreasedDecreased
This compound1.0Significantly IncreasedSignificantly Decreased
This compound3.0Significantly IncreasedSignificantly Decreased

Table 2: In Vitro Proliferation Inhibition of Endothelial and Pericyte Cells by this compound [4]

Cell TypeIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVECs)0.54
Human Brain Vascular Pericytes (HBVPs)1.19

Table 3: Effect of this compound on Angiogenesis-Related Gene Expression in Tumor Stroma [2]

GeneChange in Expression with this compound Treatment
VEGFDecreased
Snail1 (Snai1)Decreased
Snail2 (Snai2)Decreased
Tgfb1Decreased
Tgfb2Decreased
Vimentin (Vim)Decreased

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and the experimental workflows described in this document.

eribulin_angiogenesis_pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits TGFb_pathway TGF-β/Smad Signaling This compound->TGFb_pathway Inhibits VEGF_pathway VEGF Signaling This compound->VEGF_pathway Inhibits EndMT Endothelial-to- Mesenchymal Transition (EndMT) This compound->EndMT Reverses Vascular_Remodeling Vascular Remodeling This compound->Vascular_Remodeling Induces TGFb_pathway->EndMT Promotes VEGF_pathway->Vascular_Remodeling Promotes Anti_Angiogenesis Anti-Angiogenic Effects EndMT->Anti_Angiogenesis Tumor_Perfusion ↑ Tumor Perfusion Vascular_Remodeling->Tumor_Perfusion Vascular_Remodeling->Anti_Angiogenesis Tumor_Hypoxia ↓ Tumor Hypoxia Tumor_Perfusion->Tumor_Hypoxia Tumor_Hypoxia->Anti_Angiogenesis

Caption: this compound's Anti-Angiogenic Signaling Pathways.

in_vitro_workflow start Start: In Vitro Evaluation culture_huvec Culture HUVECs start->culture_huvec tube_formation Tube Formation Assay (on Matrigel) culture_huvec->tube_formation proliferation_assay Proliferation Assay culture_huvec->proliferation_assay treat_this compound Treat with this compound tube_formation->treat_this compound proliferation_assay->treat_this compound image_analysis Image & Quantify (Tube Length, Junctions) treat_this compound:s->image_analysis:n measure_proliferation Measure Proliferation (e.g., CellTiter-Glo) treat_this compound:s->measure_proliferation:n end End: Assess In Vitro Anti-Angiogenic Effects image_analysis->end measure_proliferation->end

Caption: In Vitro Experimental Workflow.

in_vivo_workflow start Start: In Vivo Evaluation xenograft Establish Tumor Xenografts (e.g., MDA-MB-231 in mice) start->xenograft treat_this compound Treat with this compound xenograft->treat_this compound tumor_excision Excise Tumors treat_this compound->tumor_excision cd31_ihc CD31 IHC for MVD tumor_excision->cd31_ihc hoechst_staining Hoechst 33342 Staining for Perfusion tumor_excision->hoechst_staining quantify_mvd Quantify Microvessel Density cd31_ihc->quantify_mvd quantify_perfusion Quantify Perfused Area hoechst_staining->quantify_perfusion end End: Assess In Vivo Anti-Angiogenic Effects quantify_mvd->end quantify_perfusion->end

Caption: In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

Mechanisms of acquired resistance to Eribulin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Eribulin in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. The most frequently cited mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a key driver of resistance.[1][2][3] Activation, often through mutations in genes like PIK3CA or AKT1, can limit the apoptotic effects of this compound.[1][2] The MAPK and STAT3 pathways have also been implicated in promoting cell survival in the presence of the drug.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Alterations in Microtubule Dynamics: Since this compound targets microtubules, changes in their composition or regulation can confer resistance. This includes differential expression of β-tubulin isotypes and microtubule-associated proteins like STMN1 and p27.[4]

  • Epithelial-Mesenchymal Transition (EMT): An upregulation of EMT markers, such as vimentin, has been observed in this compound-resistant cell lines.[7]

Q2: Are there any known biomarkers that can predict a cell line's response to this compound?

A2: Several potential biomarkers are under investigation. While none are definitively validated for routine experimental use, the following have been reported:

  • Gene Mutations: TP53 mutations have been associated with longer progression-free survival on this compound in leiomyosarcoma, while ATRX mutations correlated with a worse overall survival.[7] In HER2-negative breast cancer, mutations in PIK3CA, PIK3R1, or AKT1 are more frequent in resistant tumors.[1][2]

  • Gene Expression: Reduced expression of certain tubulins and positive expression of transducin-like enhancer of split 3 (TLE3) have been correlated with this compound sensitivity.[7][8]

  • MicroRNA Expression: High expression of hsa-mir-106a, hsa-miR-17, and hsa-miR-34a has been observed in non-responders with leiomyosarcoma.[7]

Q3: My cells have developed resistance to this compound. Can this resistance be reversed or overcome experimentally?

A3: Yes, several strategies can be explored to overcome this compound resistance in a research setting:

  • Combination Therapy:

    • PI3K Inhibitors: Combining this compound with a PI3K inhibitor has been shown to reverse both primary and acquired resistance in preclinical models.[1][2][9]

    • P-glycoprotein Inhibitors: For cells overexpressing MDR1, co-treatment with a P-glycoprotein inhibitor like elacridar may restore sensitivity.[5]

  • Targeting Other Pathways: In some contexts, combining this compound with endocrine therapy has shown promise in overcoming resistance in hormone-resistant breast cancer cells.[10][11]

Troubleshooting Guides

Problem: My cell viability assays show a rightward shift in the IC50 curve for this compound, indicating resistance.

Possible Cause Troubleshooting Steps
Activation of the PI3K/AKT Pathway 1. Western Blot Analysis: Probe for phosphorylated AKT (p-AKT) and total AKT. An increase in the p-AKT/total AKT ratio in resistant cells compared to sensitive parental cells suggests pathway activation.[1][5] 2. Combination Treatment: Treat resistant cells with this compound in combination with a PI3K inhibitor to see if sensitivity is restored.
Increased Drug Efflux 1. Gene Expression Analysis (qPCR/Western Blot): Quantify the mRNA and protein levels of ABCB1 (MDR1) and ABCC1.[5] 2. Functional Assay: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) to measure efflux activity. 3. Inhibitor Co-treatment: Treat cells with this compound and a P-glycoprotein inhibitor (e.g., elacridar) to assess if IC50 is reduced.[5]
Altered Microtubule Proteins 1. Western Blot Analysis: Assess the expression levels of different β-tubulin isotypes, STMN1, and p27 in resistant versus sensitive cells.[4]
Emergence of an EMT Phenotype 1. Morphological Assessment: Observe cell morphology for changes consistent with EMT (e.g., elongated, spindle-like shape). 2. Western Blot Analysis: Probe for EMT markers such as Vimentin (upregulated) and E-cadherin (downregulated).

Quantitative Data Summary

Table 1: Correlation of PI3K Pathway Mutations with this compound Resistance in HER2-Negative Breast Cancer Xenografts

Response to this compound Number of Xenografts Xenografts with PIK3CA, PIK3R1, or AKT1 Mutations Percentage with Mutations
Resistant (Disease Progression)11764%
Sensitive12217%
Data extracted from a study on HER2-negative breast cancer xenografts. The difference in mutation frequency between resistant and sensitive models was statistically significant (P = 0.036).[1][2]

Table 2: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines

Cell Line p53 Status This compound Concentration for Continuous Culture (144h) Percentage of Viable Cells (Compared to Untreated)
SaOSMutant10 nM32%
143BMutant10 nM38%
This data suggests that a subset of osteosarcoma cells can survive continuous this compound treatment in vitro.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability (IC50 Determination)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

  • Viability Assay: Use a commercial cell viability reagent such as CellTiter-Blue® or MTT. Follow the manufacturer's instructions.

  • Data Analysis: Measure absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-NFκB, anti-total-NFκB, anti-ABCB1) overnight at 4°C.[5][6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Workflows

Caption: Key signaling pathways implicated in acquired resistance to this compound.

Experimental_Workflow cluster_mechanisms Mechanism Investigation cluster_reversal Reversal Strategies start Start with this compound-sensitive parental cell line step1 Develop resistant cell line (e.g., dose escalation) start->step1 step2 Confirm Resistance (IC50 Shift via Viability Assay) step1->step2 step3 Investigate Mechanisms step2->step3 mech1 Signaling Pathway Analysis (Western Blot for p-AKT, etc.) step3->mech1 mech2 Drug Efflux Analysis (qPCR/Western for ABCB1) step3->mech2 mech3 Microtubule Protein Analysis (Western for Tubulin Isotypes) step3->mech3 step4 Test Resistance Reversal Strategies mech1->step4 mech2->step4 mech3->step4 rev1 Co-treatment with PI3K Inhibitor step4->rev1 rev2 Co-treatment with MDR1 Inhibitor step4->rev2 end Characterize Re-sensitized Phenotype rev1->end rev2->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Overcoming Eribulin Resistance in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Eribulin resistance in breast cancer models. The information is compiled from recent preclinical and clinical studies to help you design experiments, interpret data, and explore novel therapeutic strategies.

Frequently Asked Questions (FAQs)

Q1: My breast cancer cell line is showing increasing resistance to this compound. What are the common molecular mechanisms I should investigate?

A1: this compound resistance in breast cancer is multifactorial. The most commonly reported mechanisms include:

  • Activation of Survival Signaling Pathways: The PI3K/AKT/mTOR and IL-6/JAK/STAT pathways are frequently implicated in conferring resistance.[1][2][3][4][5][6][7][8] this compound treatment itself can sometimes induce the phosphorylation of AKT, leading to adaptive resistance.[1][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[9][10][11][12][13]

  • Epithelial-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to various chemotherapies, including this compound.[4][14][15][16][17][18][19][20][21] However, this compound has also been shown to reverse EMT, which can be exploited therapeutically.[4][14][16][17][18][20][21]

  • Alterations in Microtubule Composition: Changes in the expression of different β-tubulin isotypes, such as the upregulation of βIII-tubulin, have been associated with resistance to microtubule-targeting agents.[22][23]

Q2: I have established an this compound-resistant cell line. What kind of fold-resistance should I expect to see?

A2: The degree of resistance can vary significantly between cell lines and the method used to induce resistance. For example, in one study, this compound-resistant MCF-7 (MCF-7E) and MDA-MB-231 (MDA-MB-231E) cells, established through prolonged culture with the drug, showed an IC50 more than 500-fold higher than their parental counterparts.[2] Another study reported that MDA-MB-231/E and MCF-7/E resistant cell lines had IC50 values of 30.6 nmol/l and 0.3 nmol/l, respectively, compared to 1.3 nmol/l and 0.1 nmol/l for the parental lines.[15]

Troubleshooting Guides

Problem 1: this compound treatment is failing in my in vivo patient-derived xenograft (PDX) model, which has a known PIK3CA mutation.
  • Possible Cause: Activation of the PI3K/AKT/mTOR signaling pathway is a known mechanism of both primary and acquired resistance to this compound.[1][4][8] Mutations in PIK3CA, PIK3R1, or AKT1 are more frequent in this compound-resistant models.[1][8]

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Perform Western blot or immunohistochemistry (IHC) on tumor lysates to check for elevated levels of phosphorylated AKT (p-AKT) and other downstream effectors like p-S6K and p-S6.[3][6][7]

    • Combination Therapy: Consider combining this compound with a PI3K or mTOR inhibitor. Preclinical studies have shown that this combination can reverse this compound resistance regardless of the PI3K/AKT pathway mutation status or ER status.[1][8]

    • Monitor Response: Assess tumor growth inhibition in the combination treatment group compared to single-agent this compound. You can also analyze markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) in the tumor tissue.[1]

Problem 2: My triple-negative breast cancer (TNBC) cell line shows a mesenchymal phenotype and poor response to this compound.
  • Possible Cause: The mesenchymal state, characterized by the expression of markers like vimentin and N-cadherin and loss of E-cadherin, is associated with drug resistance.[14][19]

  • Troubleshooting Steps:

    • Characterize EMT Status: Use Western blotting or immunofluorescence to confirm the expression of EMT markers (E-cadherin, vimentin, N-cadherin, ZEB1).[14][17]

    • Exploit this compound's Non-Mitotic Effects: this compound has been shown to reverse EMT, leading to a more epithelial phenotype.[4][21] This can potentially re-sensitize the cells to other therapies.

    • Sequential Treatment Strategy: Pre-treat the mesenchymal-like cells with this compound to induce a mesenchymal-to-epithelial transition (MET).[16][21] Then, follow up with a second therapeutic agent to which epithelial cells are more sensitive, such as 5-fluorouracil (5-FU).[16]

Problem 3: My this compound-resistant cell line is also showing cross-resistance to other microtubule-targeting agents like paclitaxel.
  • Possible Cause: A common mechanism for multidrug resistance is the overexpression of drug efflux pumps like P-glycoprotein (ABCB1).[9][13] this compound is a known substrate for P-glycoprotein, and its use can even induce the expression of this transporter.[9][10]

  • Troubleshooting Steps:

    • Assess ABC Transporter Expression: Use qPCR or Western blot to measure the expression levels of ABCB1 (MDR1) and other transporters like ABCC1 in your resistant cell line compared to the parental line.[11]

    • Functional Efflux Assay: Perform a functional assay using a fluorescent substrate of P-glycoprotein (e.g., rhodamine 123). Reduced intracellular fluorescence in the resistant cells would indicate increased efflux activity.[10]

    • Consider Alternative Combinations: Since P-glycoprotein inhibitors have had limited success in the clinic, a more viable strategy is to combine this compound with drugs that are not substrates for this transporter or that have different mechanisms of action, such as gemcitabine or CDK4/6 inhibitors.[24][25]

Quantitative Data Summary

Table 1: In Vitro this compound Sensitivity in Parental and Resistant Breast Cancer Cell Lines

Cell LineParental IC50 (nmol/l)Resistant LineResistant IC50 (nmol/l)Fold ResistanceCitation
MDA-MB-2311.3MDA-MB-231/E30.6~23.5[15]
MCF-70.1MCF-7/E0.33[15]
MCF-7Not specifiedMCF-7E>500-fold higher>500[2]
MDA-MB-231Not specifiedMDA-MB-231E>500-fold higher>500[2]

Table 2: Synergistic Drug Combinations to Overcome this compound Resistance

Combination AgentTarget/PathwayBreast Cancer ModelKey FindingCitation
BKM-120, BEZ235 PI3K/mTORHER2- BC cell lines, PDX modelsReversed primary and acquired resistance.[1][26][1][27]
Everolimus mTORTNBC cell lines and mouse modelsSynergistic inhibition of cell survival and tumor growth.[6][3][6]
Tocilizumab IL-6 ReceptorThis compound-resistant cell lines, PDX modelSynergistically inhibited cell viability and suppressed tumor growth.[2]
Palbociclib + Fulvestrant CDK4/6 + ERLuminal B PDX modelTriplet combination was superior to doublets, causing tumor regression.[25]
Gemcitabine Nucleoside AnalogTNBC (Clinical Trial)Combination showed activity in advanced/metastatic TNBC.[24]

Experimental Protocols

Protocol 1: Establishing this compound-Resistant Cell Lines
  • Cell Culture: Culture parental breast cancer cells (e.g., MCF-7, MDA-MB-231) in their recommended growth medium.

  • Stepwise Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., at the IC20).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner over a period of several months (e.g., 6+ months).[15]

  • Resistance Confirmation: After establishing a resistant population that can proliferate in a high concentration of this compound, confirm the resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value and compare it to the parental cell line.[15]

  • Characterization: Further characterize the resistant cell line by examining the expression of known resistance markers (e.g., p-AKT, ABCB1, EMT markers) via Western blot or qPCR.

Protocol 2: Western Blot for EMT Markers
  • Sample Preparation: Lyse this compound-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, vimentin, N-cadherin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Strategy Development cluster_validation Preclinical Validation Problem This compound Resistance Observed in Breast Cancer Model WB Western Blot (p-AKT, EMT Markers) Problem->WB QPCR qPCR (ABC Transporters) Problem->QPCR FACS Functional Assays (Drug Efflux) Problem->FACS Combo Combination Therapy (e.g., PI3K/mTORi, IL-6Ri) WB->Combo Sequential Sequential Therapy (this compound -> 5-FU) WB->Sequential QPCR->Combo FACS->Combo InVitro In Vitro Assays (Viability, Apoptosis) Combo->InVitro InVivo In Vivo Models (PDX, Xenografts) Combo->InVivo Sequential->InVitro Sequential->InVivo

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_il6 IL-6/JAK/STAT Pathway cluster_emt Epithelial-Mesenchymal Transition PI3Ki PI3K Inhibitors (BKM-120) PI3K PI3K PI3Ki->PI3K mTORi mTOR Inhibitors (Everolimus) mTOR mTOR mTORi->mTOR AKT AKT PI3K->AKT AKT->mTOR Growth Cell Growth & Survival mTOR->Growth IL6Ri IL-6R Inhibitor (Tocilizumab) IL6R IL-6R IL6Ri->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Survival) STAT3->Transcription Eribulin_EMT This compound Mesenchymal Mesenchymal State (Vimentin, N-Cadherin) Eribulin_EMT->Mesenchymal Reverses EMT Epithelial Epithelial State (E-Cadherin) Mesenchymal->Epithelial MET Resistance Drug Resistance Mesenchymal->Resistance Epithelial->Mesenchymal EMT

Caption: Key signaling pathways in this compound resistance.

References

Technical Support Center: Managing Eribulin-Induced Neutropenia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by eribulin in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced neutropenia?

A1: this compound is a microtubule dynamics inhibitor that can cause a dose-limiting toxicity known as neutropenia, which is a significant decrease in the number of neutrophils, a type of white blood cell essential for fighting infection.[1][2] This occurs because this compound disrupts the mitotic spindles in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow, leading to cell cycle arrest and apoptosis.[3][4][5]

Q2: How is this compound-induced neutropenia monitored in laboratory animals?

A2: Regular monitoring of the absolute neutrophil count (ANC) through complete blood counts (CBCs) is crucial. Blood samples are typically collected from the tail vein, saphenous vein, or retro-orbital sinus in mice and rats. Monitoring should be performed at baseline before this compound administration, and then periodically throughout the study to determine the nadir (lowest point) of the neutrophil count and the recovery period.[1]

Q3: What are the typical timelines for the onset and recovery of this compound-induced neutropenia in animal models?

A3: In preclinical studies, the neutrophil nadir is typically observed between 7 to 15 days after the initial this compound treatment. Recovery of neutrophil counts to baseline levels is generally seen by the end of a 21-day cycle.[1]

Q4: What are the clinical signs of severe neutropenia in laboratory animals?

A4: While often asymptomatic, severe neutropenia can lead to an increased susceptibility to infections. Clinical signs may include lethargy, ruffled fur, hunched posture, reduced food and water intake, and signs of infection at sites such as the skin, lungs, or urinary tract. Febrile neutropenia, characterized by a fever in conjunction with a low neutrophil count, is a serious complication.

Q5: How can this compound-induced neutropenia be managed in laboratory animals?

A5: Management strategies include dose modification of this compound and the administration of supportive care agents like Granulocyte Colony-Stimulating Factor (G-CSF).[6][7] Prophylactic antibiotics may also be considered in cases of severe neutropenia to prevent opportunistic infections.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly severe or prolonged neutropenia This compound dose is too high for the specific animal strain or model.Reduce the this compound dose in subsequent cohorts. Conduct a dose-response study to establish the maximum tolerated dose (MTD) in your specific model.[8]
Individual animal sensitivity or underlying health issues.Ensure all animals are of a consistent age, weight, and health status before starting the experiment. Increase group sizes to account for biological variability.
High incidence of infection or mortality Severe immunosuppression due to profound neutropenia.Implement strict aseptic techniques for all procedures. House animals in a specific pathogen-free (SPF) facility. Consider prophylactic antibiotic therapy in consultation with a veterinarian.
Contaminated experimental reagents.Ensure all injectable solutions, including this compound and vehicle, are sterile-filtered before administration.
Ineffective G-CSF treatment Insufficient dose or suboptimal timing of G-CSF administration.Increase the G-CSF dose or administer it more frequently (e.g., daily). Start G-CSF administration 24 hours after this compound treatment.
Use of human-specific G-CSF in rodents leading to immunogenicity.Use recombinant murine or rat G-CSF to avoid the development of neutralizing antibodies.
Inconsistent neutropenia across a cohort Variability in drug administration.Refine injection techniques (intravenous or intraperitoneal) to ensure accurate and consistent dosing for all animals.
Differences in individual animal metabolism.If feasible, perform pharmacokinetic analysis on a subset of animals to correlate drug exposure with the severity of neutropenia.

Quantitative Data Tables

Table 1: this compound Dose Response on Antitumor Activity in Murine Xenograft Models

Animal ModelThis compound Dose (mg/kg)Dosing ScheduleAntitumor ResponseReference
Osteosarcoma PDX0.25IP, Days 1 & 4 of a 21-day cycleMinimal activity[8]
Osteosarcoma PDX0.5IP, Days 1 & 4 of a 21-day cycleStable Disease (SD) or Partial Response (PR) in 1 of 4 models[8]
Osteosarcoma PDX1.0IP, Days 1 & 4 of a 21-day cycleSD or PR in 3 of 4 models[8]
HT-1080 Fibrosarcoma1.3 - 1.7q4d x 3Long-lasting tumor regression; 90-100% tumor-free by day 38-42[1]
MDA-MB-435 Breast Cancer0.375 - 1.5q4d x 3Complete tumor regression in 14 of 15 animals[1]

IP: Intraperitoneal; PDX: Patient-Derived Xenograft

Table 2: Recommended G-CSF Dosing for Chemotherapy-Induced Neutropenia in Rodents

AgentAnimalRecommended DoseAdministration RouteFrequencyReference
Filgrastim (G-CSF)Mouse5 - 10 µg/kg/daySubcutaneous (SC)Daily[9][10]
PegfilgrastimMouse0.1 mg/kg (for <10 kg)Subcutaneous (SC)Once per chemotherapy cycle[11]
PegfilgrastimRat6 mg (single dose)Subcutaneous (SC)Once per chemotherapy cycle[12]

Note: These are general recommendations for chemotherapy-induced neutropenia and should be optimized for this compound-specific protocols.

Experimental Protocols

Protocol 1: Monitoring this compound-Induced Neutropenia in Mice

  • Baseline Blood Collection: Prior to the first this compound administration, collect 20-30 µL of blood from the tail or saphenous vein into an EDTA-coated microtainer tube.

  • This compound Administration: Administer this compound at the desired dose and schedule (e.g., intraperitoneally or intravenously).

  • Post-Treatment Blood Collection: Collect blood samples on days 3, 5, 7, 10, 14, and 21 post-treatment to monitor the neutrophil nadir and recovery.

  • Complete Blood Count (CBC) Analysis: Perform a CBC with a differential count using a hematology analyzer calibrated for mouse blood to determine the absolute neutrophil count (ANC).

  • Data Analysis: Plot the mean ANC over time to visualize the neutropenic and recovery phases.

Protocol 2: G-CSF Administration for this compound-Induced Neutropenia in Mice

  • This compound Administration: Administer this compound as per the experimental protocol.

  • G-CSF Administration: Begin G-CSF (e.g., recombinant murine G-CSF) administration 24 hours after the this compound injection.

  • Dosing and Schedule: Administer G-CSF subcutaneously at a dose of 5-10 µg/kg daily for 5-7 consecutive days, or until neutrophil counts begin to recover.

  • Monitoring: Monitor ANC as described in Protocol 1 to assess the efficacy of G-CSF in mitigating the depth and duration of neutropenia.

  • Comparison: Compare the ANC curves of the G-CSF treated group with a control group that received this compound only.

Visualizations

eribulin_moa cluster_0 This compound's Mechanism of Action on Hematopoietic Progenitor Cells This compound This compound tubulin β-tubulin on microtubule plus ends This compound->tubulin Binds to microtubule Microtubule Growth Inhibition tubulin->microtubule mitotic_spindle Disruption of Mitotic Spindle microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest leads to neutropenia Neutropenia apoptosis->neutropenia Depletion of precursors hpc Hematopoietic Progenitor Cells

Caption: Mechanism of this compound-Induced Neutropenia.

experimental_workflow cluster_1 Experimental Workflow for Managing this compound-Induced Neutropenia start Start of Experiment baseline Baseline Blood Sample (Day 0) (Complete Blood Count) start->baseline eribulin_admin This compound Administration baseline->eribulin_admin monitoring Blood Monitoring (e.g., Days 3, 5, 7, 10, 14, 21) eribulin_admin->monitoring gcsf_decision Severe Neutropenia? monitoring->gcsf_decision gcsf_admin Administer G-CSF (e.g., 5-10 µg/kg/day SC for 5-7 days) gcsf_decision->gcsf_admin Yes continue_monitoring Continue Monitoring gcsf_decision->continue_monitoring No gcsf_admin->continue_monitoring continue_monitoring->monitoring endpoint Endpoint Analysis continue_monitoring->endpoint

Caption: Workflow for this compound Neutropenia Management.

gcsf_pathway cluster_2 G-CSF Signaling Pathway in Hematopoietic Progenitor Cells gcsf G-CSF (Filgrastim) gcsf_r G-CSF Receptor gcsf->gcsf_r Binds to jak JAK Activation gcsf_r->jak stat STAT Activation jak->stat pi3k PI3K/Akt Pathway jak->pi3k mapk MAPK/ERK Pathway jak->mapk proliferation Proliferation stat->proliferation differentiation Differentiation into Neutrophils stat->differentiation survival Increased Survival pi3k->survival mapk->proliferation

Caption: G-CSF Signaling in Neutrophil Production.

References

Technical Support Center: Optimizing Eribulin Dosing Schedules for In Vivo Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Eribulin in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation, focusing on synergistic combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing schedule for this compound in preclinical mouse models?

A1: The recommended starting dose of this compound can vary depending on the cancer model. In preclinical studies, a common schedule for solid tumors is 1 mg/kg administered intraperitoneally (IP) on a q4dx3 schedule (every 4 days for 3 doses), which may be repeated after a 21-day cycle[1]. For acute lymphoblastic leukemia models, a higher dose of 1.5 mg/kg on the same schedule has been used[1]. Clinical dosing often involves 1.4 mg/m² as an intravenous bolus on Days 1 and 8 of a 21-day cycle, and these schedules are sometimes adapted for preclinical models[1][2].

Q2: How does this compound exert its synergistic anti-tumor effects with other agents?

A2: this compound's primary mechanism is the inhibition of microtubule growth, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[3][4]. Its synergistic potential stems from both this mitotic action and several non-mitotic effects. For instance:

  • PI3K/AKT/mTOR Pathway Inhibition: this compound can suppress the phosphorylation of AKT, a key component of a major cell survival pathway. This creates a synergistic effect when combined with mTOR inhibitors like everolimus or PI3K inhibitors.[5][6]

  • Mesenchymal-Epithelial Transition (MET): In some tumor models, this compound can reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance. This can re-sensitize tumors to other chemotherapies, such as 5-FU (the active metabolite of S-1).[7][8]

  • Vascular Remodeling: this compound can remodel the tumor vasculature, which may improve the delivery and efficacy of combination agents[4].

  • Immune Microenvironment Modulation: this compound can reduce the immunosuppressive tumor microenvironment, suggesting potential synergy with immunotherapies like STING agonists[4][9].

Q3: What are some common toxicities observed with this compound in in vivo models and how can they be managed?

A3: Common dose-limiting toxicities reported in clinical studies, which can be monitored in preclinical models, include neutropenia, fatigue, and peripheral neuropathy[1][10]. In mouse models, body weight loss is a key indicator of toxicity[7]. To manage these effects:

  • Dose Modification: If significant toxicity (e.g., >15-20% body weight loss) is observed, dose reduction or delay is recommended[2][11]. Do not re-escalate the dose after it has been reduced[11][12].

  • Schedule Adjustment: In clinical settings, switching from a 3-week (Q3W) to a 4-week (Q4W) cycle (dosing on Days 1 and 8) has been shown to improve outcomes by allowing more time for recovery[13]. This principle can be applied to preclinical study design.

  • Supportive Care: In clinical contexts, granulocyte colony-stimulating factors (G-CSF) are used to manage neutropenia[14]. While less common in preclinical settings, this highlights the importance of monitoring hematological parameters if possible.

Troubleshooting Guides

Issue 1: Lack of Synergy or Antagonistic Effect Observed with Combination Therapy

  • Possible Cause 1: Cell Cycle Conflict. The mechanism of the combination agent may conflict with this compound's. For example, agents that cause a G1/S cell cycle block, like the CDK4/6 inhibitor palbociclib, can antagonize this compound's M-phase-specific action by preventing cells from reaching mitosis[15].

    • Solution: Design a sequential or intermittent dosing schedule. An in vivo study with palbociclib showed that a "holiday" schedule for the CDK4/6 inhibitor was necessary to allow for cell cycle synchronization and avoid antagonism[15].

  • Possible Cause 2: Drug Resistance Mechanisms. The tumor model may have intrinsic or acquired resistance. This can be due to factors like the overexpression of P-glycoprotein (P-gp) for drug efflux or specific tubulin isotypes (e.g., βIII-tubulin) that are less sensitive to this compound[16].

    • Solution: Evaluate baseline expression of resistance markers in your tumor model. Consider combination with agents that can overcome these mechanisms. For example, this compound has shown synergy with the XPO1 inhibitor selinexor in preclinical models of triple-negative breast cancer (TNBC)[17].

  • Possible Cause 3: Inappropriate Dosing Ratio. The synergistic effect of two drugs is often dependent on the concentration ratio.

    • Solution: Perform an in vitro dose matrix experiment combining this compound and the partner drug at various concentrations to determine the optimal ratio for synergy before moving to in vivo studies. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.[5]

Issue 2: High Level of Toxicity or Animal Deaths in the Combination Group

  • Possible Cause 1: Overlapping Toxicities. The combination agent may have a similar toxicity profile to this compound (e.g., myelosuppression).

    • Solution: Review the known toxicities of both agents. Stagger the administration of the drugs to allow for recovery from the acute toxic effects of each. For example, administer the drugs on different days of the cycle.

  • Possible Cause 2: Dose is Too High. The maximum tolerated dose (MTD) of each drug individually may not be appropriate for the combination.

    • Solution: Conduct a dose de-escalation study for the combination. A common approach is to start with a reduced dose of one or both agents (e.g., 75% of the single-agent MTD) and monitor for toxicity before escalating. The recommended phase 2 dose for a combination of selinexor and this compound was determined to be 80 mg selinexor and 1 mg/m² this compound, a reduction from their single-agent doses[17].

Data Presentation: In Vivo Synergy Studies

The following tables summarize quantitative data from preclinical studies on this compound combination therapies.

Table 1: this compound and S-1 Combination in a TNBC Xenograft Model (MDA-MB-231) [7]

Treatment GroupDosing ScheduleTumor Growth Inhibition (T/C %)*Body Weight Change
ControlVehicle100%No significant change
S-1Not specified55.5%Not observed
This compoundNot specified47.4%Not observed
This compound + S-1Not specified10.5% Not observed

*T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates greater efficacy.

Table 2: this compound and Gemcitabine Combination in a Leiomyosarcoma PDX Model (LMS-IBIS-002) [18]

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI %)** at Day 14Outcome
ControlVehicle0%Sacrificed due to tumor growth
GemcitabineNot specifiedNot specifiedSacrificed due to tumor growth
This compoundNot specified62.49%Sacrificed due to tumor growth
This compound + GemcitabineNot specified85.71% Delayed tumor growth, increased survival

**TGI % = [1 - (Median tumor volume of treated group / Median tumor volume of control group)] x 100. A higher value indicates greater efficacy.

Experimental Protocols

Protocol 1: General In Vivo Xenograft Efficacy Study

This protocol is a generalized summary based on methodologies described in preclinical studies[1][7][18].

  • Cell Culture & Animal Model:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for TNBC) under standard conditions.

    • Implant 5-10 x 10⁶ cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Grouping:

    • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, this compound alone, Combination Agent alone, this compound + Combination Agent.

  • Drug Formulation & Administration:

    • Formulate this compound in an appropriate vehicle (e.g., ethanol:water (5:95) followed by dilution in sterile saline)[1].

    • Administer drugs via the determined route (e.g., intraperitoneal, IV) and schedule (e.g., this compound at 1 mg/kg, q4dx3)[1].

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur).

    • Define endpoints: e.g., tumor volume reaching 1500-2000 mm³, >20% body weight loss, or a pre-determined study duration.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) or T/C% for each group relative to the vehicle control.

    • Use statistical tests (e.g., ANOVA, t-test) to determine the significance of differences between groups.

Visualizations: Pathways and Workflows

Diagram 1: this compound's Synergistic Mechanism with PI3K/mTOR Inhibitors

Eribulin_PI3K_Synergy cluster_membrane cluster_pathway cluster_drugs Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates S6K p70S6K mTOR->S6K Activates (p-S6K) S6 S6 S6K->S6 Activates (p-S6) Proliferation Cell Survival & Proliferation S6->Proliferation Synergy_Node Synergistic Inhibition of Tumor Growth This compound This compound This compound->AKT Inhibits Phosphorylation Everolimus Everolimus / PI3K Inhibitors Everolimus->mTOR Inhibits

Caption: this compound inhibits AKT phosphorylation, complementing PI3K/mTOR inhibitors.

Diagram 2: Experimental Workflow for In Vivo Synergy Assessment

InVivo_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_decision arrow arrow A1 Select Tumor Cell Lines A2 Dose-Response Assay (Single Agents) A1->A2 A3 Dose-Matrix Assay (Combination) A2->A3 A4 Calculate Combination Index (CI) (Chou-Talalay Method) A3->A4 B1 Establish Xenograft/ PDX Model A4->B1 Proceed if CI < 1 (Synergy) B2 Randomize Mice into Treatment Cohorts B1->B2 B3 Administer Drugs (Optimized Schedule) B2->B3 B4 Monitor Tumor Volume & Animal Weight B3->B4 B5 Analyze Tumor Growth Inhibition (TGI) B4->B5 C1 Synergistic Efficacy B5->C1 Significant Improvement vs Monotherapy C2 Additive or Antagonistic Effect B5->C2 No Significant Improvement

Caption: Workflow for identifying and validating synergistic drug combinations in vivo.

Diagram 3: Logic for Optimizing this compound Dosing Schedules

Dosing_Logic box box start Start with Standard Schedule (e.g., q4dx3) q1 Acceptable Toxicity? (<15% weight loss) start->q1 q2 Significant Anti-tumor Efficacy? q1->q2 Yes a1 Reduce Dose or Increase Interval (e.g., Q4W vs Q3W) q1->a1 No q3 Is Synergy with Partner Drug Observed? q2->q3 Yes a2 Increase Dose or Frequency q2->a2 No a3 Modify Schedule (e.g., Sequential Dosing) q3->a3 No end_good Optimized Schedule Achieved q3->end_good Yes a1->q1 a2->q1 a3->q1 end_bad Re-evaluate Combination or Model System a3->end_bad

Caption: Decision-making flowchart for refining this compound combination dosing.

References

Troubleshooting inconsistent results in Eribulin sensitivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Eribulin sensitivity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the IC50 value of this compound between different batches of the same cell line. What are the likely causes?

Inconsistent IC50 values for this compound across different cell batches can stem from several factors, broadly categorized as issues with the cell line itself, variations in culture conditions, or problems with the compound or assay procedure.

Potential Causes:

  • Cell Line Integrity:

    • Genetic Drift: Cell lines can undergo genetic changes at high passage numbers, leading to altered phenotypes and drug responses. It is recommended to use cells within a consistent, low passage range for all experiments.

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism, growth rates, and drug sensitivity, leading to unreliable results.

  • Cell Culture Conditions:

    • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in confluence at the time of drug treatment, affecting the assay outcome.[1]

    • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.

    • Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, altering their response to drugs.[1]

  • Assay Procedure:

    • Compound Handling: Improper storage or handling of this compound can lead to degradation. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells (generally <0.5%).[1]

    • Incubation Time: The duration of this compound exposure is critical. Inconsistent incubation times will lead to variable results.

Q2: Our this compound dose-response curve is not sigmoidal and has a very shallow slope. What could be the reason?

A non-sigmoidal or shallow dose-response curve can indicate several issues with the assay or the cellular response to this compound.

Potential Causes:

  • Drug Concentration Range: The tested concentration range of this compound may be too narrow or not centered around the IC50 value.

  • Cellular Resistance: The cell line may have intrinsic or acquired resistance to this compound. Mechanisms of resistance include overexpression of drug efflux pumps like P-glycoprotein (MDR1) or activation of pro-survival signaling pathways such as PI3K/AKT.[2][3]

  • Assay Endpoint: The chosen assay endpoint may not be optimal for detecting the cytotoxic or cytostatic effects of this compound in the specific cell line. For example, an assay measuring metabolic activity might not fully capture cell cycle arrest.

Q3: We see a discrepancy between the results of our cell viability assay (e.g., MTT) and our apoptosis assay (e.g., Annexin V). Why might this be?

Discrepancies between different assay types are not uncommon and often reflect the different biological processes being measured.

Potential Causes:

  • Mechanism of Action: this compound's primary mechanism is the inhibition of microtubule dynamics, leading to G2/M cell cycle arrest.[4][5] Apoptosis is a downstream consequence of this prolonged mitotic blockage.[4] Therefore, a viability assay might show a decrease in cell number or metabolic activity due to cell cycle arrest before widespread apoptosis is detectable.

  • Assay Timing: The kinetics of cell cycle arrest and apoptosis induction can vary between cell lines. It is crucial to perform a time-course experiment to determine the optimal time points for observing each effect.

  • Caspase-Independent Cell Death: In some cases, this compound can induce caspase-independent cell death, which would not be detected by assays relying on caspase activity.[6]

Data Presentation: this compound IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected sensitivity ranges.

Table 1: this compound IC50 Values in Hematologic Neoplasm Cell Lines [2]

Cell LineCancer TypeIC50 (nM)
NB4Acute Promyelocytic Leukemia0.13
OCI-AML3Acute Myeloid Leukemia0.25
MOLM-13Acute Myeloid Leukemia0.5
JurkatAcute T-cell Leukemia1.12
NamalwaBurkitt's Lymphoma>100
K-562Chronic Myeloid Leukemia12.12
U266Multiple Myeloma10.66

Table 2: this compound GI50 Values in a Panel of 25 Human Cancer Cell Lines [7]

Cell LineCancer TypeGI50 (nM)
A549Non-Small Cell Lung Cancer0.45
HCT-116Colon Cancer0.23
MCF7Breast Cancer0.31
MDA-MB-231Breast Cancer0.58
PC-3Prostate Cancer0.72
OVCAR-3Ovarian Cancer0.39
SK-MEL-28Melanoma0.61

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 3: this compound IC50 Values in Small Cell Lung Cancer (SCLC) Cell Lines [4]

Cell LineDisease StageIC50 (nM)
NCI-H69Extensive Stage< 1.5
NCI-H82Extensive Stage< 1.5
NCI-H510Limited Stage< 1.5
DMS 114Unknown3.0-6.2
SHP-77Extensive Stage3.0-6.2

Table 4: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) and non-TNBC Cell Lines [8]

Cell LineSubtypeIC50 (nM)
MDA-MB-231TNBC~0.5
MDA-MB-468TNBC~0.3
BT-549TNBC~0.4
HCC1937TNBC~0.6
MCF7non-TNBC (ER+)~0.3
T-47Dnon-TNBC (ER+)~0.4
SK-BR-3non-TNBC (HER2+)~0.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a standardized period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This protocol outlines the steps for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[13][14]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Eribulin_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Resistance Mechanisms This compound This compound Microtubules Microtubule Dynamics (Growth Phase) This compound->Microtubules Inhibits Mitotic_Block G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Block Disruption leads to Apoptosis Apoptosis Mitotic_Block->Apoptosis MDR1 MDR1 (P-glycoprotein) Efflux Pump MDR1->this compound Efflux PI3K_AKT PI3K/AKT Pathway (Pro-survival) PI3K_AKT->Apoptosis Inhibits NFkB NF-κB Pathway (Pro-survival) NFkB->Apoptosis Inhibits

Caption: this compound's mechanism of action and resistance pathways.

Troubleshooting_Workflow Start Inconsistent this compound Sensitivity Results Check_Cells Step 1: Verify Cell Line Integrity - Authenticate (STR profiling) - Check for Mycoplasma - Use low passage number Start->Check_Cells Check_Culture Step 2: Standardize Culture Conditions - Consistent seeding density - Qualify new serum lots Check_Cells->Check_Culture Check_Assay Step 3: Review Assay Protocol - this compound handling & storage - Consistent incubation times - Appropriate assay endpoint Check_Culture->Check_Assay Analyze_Data Step 4: Re-evaluate Data Analysis - Correct normalization - Consistent curve fitting Check_Assay->Analyze_Data Problem_Solved Problem Resolved Analyze_Data->Problem_Solved Consistent Results Further_Investigation Further Investigation Needed (e.g., assess resistance mechanisms) Analyze_Data->Further_Investigation Inconsistencies Persist

Caption: A stepwise workflow for troubleshooting inconsistent results.

Logical_Relationships This compound This compound Treatment Microtubule_Inhibition Microtubule Growth Inhibition This compound->Microtubule_Inhibition Cell_Cycle_Arrest G2/M Arrest Microtubule_Inhibition->Cell_Cycle_Arrest Decreased_Viability Decreased Cell Viability (MTT) Cell_Cycle_Arrest->Decreased_Viability Apoptosis_Induction Apoptosis (Annexin V) Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Logical flow from this compound treatment to cellular outcomes.

References

Eribulin Technical Support Center: In Vitro Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the solubility, stability, and handling of Eribulin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound Mesylate stock solutions?

A1: this compound mesylate is freely soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For in vitro applications, DMSO is the most commonly used solvent for creating high-concentration stock solutions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Storage conditions depend on the solution type:

  • Unopened Vials (Powder): Store at room temperature, 25°C (77°F), with excursions permitted to 15°C-30°C (59°F-86°F). Do not freeze or refrigerate.[2][3]

  • DMSO Stock Solutions: For long-term stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

  • Diluted Aqueous Solutions (Working Solutions): this compound solutions diluted in 0.9% NaCl are physically and chemically stable for at least 14 days and up to 28 days when stored at either refrigerated (2-8°C) or room temperature (20-25°C) conditions, protected from light.[6][7][8] For microbiological reasons, refrigeration is recommended for ready-to-administer solutions.[6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a non-taxane microtubule dynamics inhibitor.[9][10] It exerts its anticancer effects through a unique mechanism that involves binding with high affinity to the plus ends of microtubules.[11][12] This binding suppresses the growth phase of microtubules without significantly affecting the shortening (depolymerization) phase.[9][12][13] The disruption of microtubule dynamics leads to the sequestration of tubulin into non-productive aggregates, G2/M phase cell-cycle arrest, irreversible mitotic blockade, and ultimately, cell death via apoptosis.[9][10][13]

Q4: At what concentrations is this compound typically active in in vitro cell culture experiments?

A4: this compound is potent and demonstrates cytotoxic activity at low nanomolar concentrations in vitro.[11] Effective concentrations can range from 1 nM to 100 nM, with IC50 values for cell proliferation often falling in the 20-25 nM range for sensitive cell lines.[4] It can impact microtubule dynamics at concentrations as low as 1 nM.[11]

Data Summary Tables

Table 1: Solubility of this compound Mesylate

Solvent Concentration Molarity (approx.) Notes Source
DMSO 100 mg/mL 121 mM Standard solvent for stock solution. [1]
DMSO 200 mg/mL 274 mM Requires sonication to fully dissolve. [4]

| Ethanol | 100 mg/mL | 121 mM | Alternative solvent for stock solution. |[1] |

Table 2: Stability of this compound Solutions

Solution Type Concentration Storage Temp. Duration Notes Source
Unopened Vial Commercial Prep. 15°C to 30°C Per expiry date Do not freeze or refrigerate. [3]
Stock in DMSO High (e.g., 10 mM) -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles. [5]
Stock in DMSO High (e.g., 10 mM) -80°C Up to 6 months Aliquot to avoid freeze-thaw cycles. [5]
Diluted in 0.9% NaCl 0.02 - 0.2 mg/mL 2-8°C or 25°C Up to 28 days Protect from light. Refrigeration is recommended. [6]
Undiluted in Syringe Commercial Prep. Room Temp. Up to 4 hours - [3]

| Undiluted in Syringe | Commercial Prep. | 2-8°C | Up to 24 hours | - |[3] |

Experimental Protocols & Workflows

Protocol: Preparation of this compound Stock and Working Solutions
  • Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Aseptically weigh the required amount of this compound Mesylate powder. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex gently until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[4] d. Dispense the stock solution into single-use, sterile microcentrifuge tubes (aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles. e. Store aliquots at -80°C for long-term storage.

  • Prepare Working Solution for Cell Culture: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions in sterile, warm (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 50 nM). c. Crucially , ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤0.1%.[14] High concentrations of DMSO can cause the compound to precipitate and can also affect cell viability independently. d. Add the working solutions to the cells immediately after preparation. It is recommended to prepare fresh working solutions for each experiment.[5]

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Mesylate Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw One Aliquot store->thaw dilute 6. Serially Dilute in Warm Culture Medium thaw->dilute treat 7. Add to Cells (Final DMSO <0.1%) dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Guide

Issue: A precipitate forms after diluting the DMSO stock solution into my aqueous cell culture medium.

This is a common issue when working with hydrophobic compounds dissolved in an organic solvent. Precipitation can significantly impact the actual concentration of the drug exposed to the cells, leading to inaccurate results.[15]

Troubleshooting Decision Tree

G start Problem: Precipitate observed in cell culture medium q1 Is the final DMSO concentration >0.5%? start->q1 sol1 Action: Decrease final DMSO concentration. Prepare a more dilute intermediate stock solution. q1->sol1  Yes q2 Was the medium at room temp or cold? q1->q2 No sol2 Action: Ensure dilution medium is warmed to 37°C before adding the DMSO stock. q2->sol2  Yes q3 Was the stock added too quickly? q2->q3 No sol3 Action: Add the stock solution dropwise while gently vortexing/swirling the medium to ensure rapid mixing. q3->sol3  Yes end If problem persists, consider using a solubilizing agent (e.g., Pluronic F-68) in the medium (test for cell toxicity first). q3->end No

Caption: Troubleshooting guide for this compound precipitation in media.

Mechanism of Action Pathway

This compound's primary mechanism involves the disruption of microtubule polymerization, which is critical for the formation of the mitotic spindle during cell division.

G This compound This compound Tubulin β-Tubulin on Microtubule Plus-End This compound->Tubulin Binds to unique site Growth Microtubule Growth (Polymerization) Tubulin->Growth Dynamics Suppression of Microtubule Dynamics Growth->Dynamics Inhibited Shortening Microtubule Shortening (Depolymerization) Shortening->Dynamics Unaffected Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified mechanism of action pathway for this compound.

References

Identifying and mitigating off-target effects of Eribulin in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the off-target effects of Eribulin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound's primary on-target mechanism is the inhibition of microtubule dynamics. It binds with high affinity to the plus ends of microtubules, which suppresses microtubule growth.[1][2][3] This action does not affect the shortening phase but leads to the sequestration of tubulin into non-productive aggregates.[4][5] The result is the disruption of mitotic spindle formation, causing an irreversible G2/M cell-cycle blockade and ultimately leading to apoptosis after prolonged mitotic arrest.[1][5]

Q2: Beyond microtubule inhibition, what are the known major off-target effects of this compound?

A2: this compound exhibits several significant non-mitotic or "off-target" effects that contribute to its anti-cancer activity. These include:

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound can revert the mesenchymal phenotype of cancer cells back to an epithelial state (Mesenchymal-to-Epithelial Transition or MET).[6][7] This is characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers such as vimentin and ZEB1.[6][7]

  • Vascular Remodeling: The drug can alter the tumor microenvironment by remodeling the tumor vasculature.[1][3][8] This leads to increased tumor perfusion and reduced hypoxia, which can enhance the efficacy of other therapies.[1][8]

  • Modulation of Signaling Pathways: this compound has been shown to impact key signal transduction pathways, including the PI3K/AKT/mTOR and MAPK/JNK pathways.[9][10]

  • Immunomodulatory Effects: By reversing EMT and reducing hypoxia, this compound can help create a more immune-responsive tumor microenvironment.[1][6]

Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?

A3: Differentiating these effects requires a multi-pronged approach:

  • Dose-Response Analysis: On-target microtubule disruption typically occurs at low nanomolar concentrations. Off-target effects may manifest at different concentration ranges. A wide dose-response curve can help distinguish these activities.

  • Cell Cycle Analysis: The hallmark on-target effect is G2/M arrest. If you observe significant apoptosis or changes in signaling pathways without a corresponding G2/M block, it may indicate off-target activity.

  • Use of Resistant Cell Lines: Employ cell lines with known resistance mechanisms to microtubule-targeting agents (e.g., those overexpressing βIII-tubulin or P-glycoprotein).[2] If this compound still shows activity in these cells, it is likely through an off-target mechanism.

  • Molecular Profiling: Use techniques like RNA sequencing or proteomics to observe global changes in gene and protein expression. This can reveal pathway alterations independent of microtubule disruption.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound across different cancer cell lines.

  • Possible Cause 1: Varying Expression of On-Target and Resistance Proteins.

    • Explanation: The sensitivity of cell lines to this compound is influenced by the expression levels of tubulin isoforms (e.g., TUBB3) and drug efflux pumps like P-glycoprotein (ABCB1).[2][11]

    • Mitigation Strategy:

      • Perform baseline characterization of your cell lines for key proteins using Western blot or qPCR.

      • Correlate IC50 values with the expression levels of these proteins to understand the basis of sensitivity or resistance.

      • Consider using a P-glycoprotein inhibitor, such as elacridar, to see if it sensitizes resistant cells to this compound, confirming the role of this efflux pump.[11]

  • Possible Cause 2: Influence of Off-Target Pathway Dependencies.

    • Explanation: Some cell lines may be particularly sensitive to this compound's off-target effects on signaling pathways like PI3K/AKT. For instance, this compound has been shown to suppress AKT phosphorylation.[9] Cell lines highly dependent on this pathway may show increased sensitivity.

    • Mitigation Strategy:

      • Analyze the baseline activation state of key signaling pathways (e.g., p-AKT, p-ERK) in your panel of cell lines.

      • Investigate whether this compound treatment alters these pathways at concentrations consistent with the observed IC50 values.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.

Cell LineCancer TypeReported IC50 (nM)Reference
TNBC Panel
BT-20Triple-Negative Breast Cancer~0.12 - 1.91[10]
MDA-MB-468Triple-Negative Breast Cancer~0.12 - 1.91[10]
SUM149Triple-Negative Inflammatory BC~0.12 - 1.91[10]
CAL51Triple-Negative Breast Cancer8.1[10]
SCLC Panel
H446Small Cell Lung Cancer< 1.5[4]
H841Small Cell Lung Cancer< 1.5[4]
H378Small Cell Lung Cancer< 1.5[4]
Other Lines
MCF-7Breast Cancer (ER+)~0.38 - 2.64[12]
HUVECEndothelial Cells0.54[7]
HBVPBrain Vascular Pericytes1.19[7]
Overall Panel VariousMedian: 0.51[13]

Issue 2: Observing unexpected changes in cell morphology or signaling pathways.

  • Possible Cause: this compound-induced EMT reversal or pathway modulation.

    • Explanation: this compound is known to induce a shift from a mesenchymal (spindle-like) to an epithelial (cobblestone-like) morphology.[6] It can also inhibit signaling cascades like PI3K/AKT/mTOR and activate others like MAPK/JNK.[9][14]

    • Troubleshooting Workflow:

      G start Unexpected Morphological or Signaling Changes Observed morphology Assess Cell Morphology (Phase-contrast microscopy) start->morphology signaling Profile Key Signaling Pathways (Western Blot for p-AKT, p-ERK, etc.) start->signaling markers Analyze EMT/MET Markers (Western Blot / IF / qPCR) morphology->markers conclusion Correlate findings to confirm This compound-induced off-target effects (EMT reversal, pathway modulation) markers->conclusion signaling->conclusion

      Troubleshooting workflow for unexpected cellular changes.
    • Mitigation Strategy:

      • Confirm Morphological Change: Document changes using microscopy.

      • Validate with Molecular Markers: Check for increased E-cadherin and decreased Vimentin, N-cadherin, ZEB1, or SNAIL expression.[6]

      • Assess Signaling: Perform Western blots to quantify changes in phosphorylated and total levels of key signaling proteins like AKT, S6K1, ERK, and JNK.[9][14]

Experimental Protocols

Protocol 1: Western Blot for EMT Marker Expression

  • Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with this compound (e.g., 1 nM) or vehicle control for 7 days, replacing the medium as needed.[7]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect chemiluminescence using an appropriate substrate and imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 1-10 nM) for 24 hours.[4]

  • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's on-target effect.[11]

Signaling Pathways and Workflows

This compound's Impact on Key Signaling Pathways

This compound can modulate signaling pathways that are critical for cell survival and proliferation, representing a key off-target mechanism. Notably, it has been shown to inhibit the PI3K/AKT/mTOR pathway while activating the MAPK/JNK pathway.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK/JNK Pathway PI3K PI3K AKT AKT PI3K->AKT Phosphorylation Cascade mTOR mTOR AKT->mTOR Phosphorylation Cascade S6K1 S6K1 mTOR->S6K1 Phosphorylation Cascade This compound This compound This compound->AKT Inhibits (p-AKT down) MAPKK MAPKK JNK JNK MAPKK->JNK Phosphorylation Cascade cJun cJun JNK->cJun Phosphorylation Cascade Eribulin2 This compound Eribulin2->JNK Activates (p-JNK up)

This compound's divergent effects on major signaling pathways.

Workflow for Identifying Off-Target Kinase Interactions

To systematically identify kinase pathways affected by this compound and find synergistic drug combinations, a high-throughput screening approach can be employed.

G screen High-Throughput Kinome RNAi Library Screen with this compound hits Identify Kinase 'Hits' (Inhibition enhances this compound effect) screen->hits pathway Pathway Analysis (Ingenuity, STRING) hits->pathway candidates Identify Top Candidate Pathways (e.g., PI3K/mTOR, MAPK/JNK) pathway->candidates validation Validate with Small Molecule Inhibitors (e.g., Everolimus, Trametinib) candidates->validation synergy Confirm Synergy (In vitro & In vivo assays) validation->synergy

Workflow to identify synergistic kinase inhibitor combinations.

References

Eribulin Response and Cell Line Heterogeneity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell line heterogeneity on Eribulin response.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound IC50 values between different breast cancer cell lines. What could be the underlying reasons?

A1: Variability in this compound sensitivity across different cell lines is a well-documented phenomenon and can be attributed to the inherent heterogeneity of cancer cells.[1][2] Key factors include:

  • Differential Expression of Drug Efflux Pumps: Overexpression of P-glycoprotein (P-gp, encoded by the ABCB1 gene) can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[3][4][5]

  • Tubulin Isotype Composition: this compound targets β-tubulin. The differential expression of specific β-tubulin isotypes, such as the overexpression of TUBB3, has been associated with reduced sensitivity to this compound.[3][6][7]

  • Epithelial-to-Mesenchymal Transition (EMT) Status: The EMT status of a cell line can influence its response. While this compound has been shown to reverse EMT in some models, the baseline EMT phenotype can affect sensitivity.[8][9][10]

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival and counteract the cytotoxic effects of this compound.[4][11][12]

Q2: Can heterogeneity within a single cell line population affect the reproducibility of our this compound response experiments?

A2: Yes, even a clonal cell line can exhibit significant heterogeneity in drug response.[13][14] This can arise from transient, non-genetic fluctuations in gene and protein expression, leading to the emergence of subpopulations with varying degrees of sensitivity to this compound. This intrinsic heterogeneity can be a major contributor to experimental variability.[13][15]

Q3: We have developed an this compound-resistant cell line. What are the common molecular mechanisms of acquired resistance?

A3: Acquired resistance to this compound often involves one or more of the following mechanisms:

  • Upregulation of ABCB1 (P-glycoprotein): This is a common mechanism of multidrug resistance.[5][12]

  • Alterations in Tubulin Subunits: Overexpression of specific tubulin isotypes, like TUBB3, can confer resistance.[6]

  • Activation of Survival Pathways: Increased signaling through the PI3K/Akt/mTOR and NF-κB pathways is frequently observed in this compound-resistant cells.[4][12][16]

  • Resistance to Apoptosis: Defects in the apoptotic machinery can allow cells to survive this compound-induced mitotic arrest.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in the same cell line across experiments.

Possible Cause Troubleshooting Step
Cell Line Passage Number High passage numbers can lead to genetic and phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Variations in cell density can affect growth rates and drug response. Optimize and maintain a consistent seeding density for your cell line.
Drug Preparation and Storage Ensure this compound is freshly prepared from a validated stock solution and stored correctly to avoid degradation.
Assay Incubation Time The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time for all assays.
Mycoplasma Contamination Mycoplasma can alter cellular physiology and drug response. Regularly test your cell lines for mycoplasma contamination.

Issue 2: My cell line of interest is showing unexpected resistance to this compound.

Possible Cause Troubleshooting Step
High Endogenous Expression of Resistance Markers Profile your cell line for the expression of key resistance markers such as ABCB1, TUBB3, and activated forms of Akt and NF-κB using qPCR or Western blotting.
Epithelial-Mesenchymal Phenotype Characterize the EMT status of your cell line by examining markers like E-cadherin (epithelial) and Vimentin (mesenchymal). Mesenchymal-like cells may exhibit differential sensitivity.[17]
Sub-clonal Heterogeneity Consider performing single-cell cloning to isolate and characterize subpopulations with varying this compound sensitivities.[13]

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SaOSOsteosarcoma3.5[3]
143BOsteosarcoma8.0[3]
MDA-MB-231Breast Cancer1.3[6]
MDA-MB-231/E (this compound-resistant)Breast Cancer30.6[6]
MCF-7Breast Cancer0.1[6]
MCF-7/E (this compound-resistant)Breast Cancer0.3[6]
Various Hematologic NeoplasmsBlood Cancers0.13 - 12.12[12]
Small Cell Lung Cancer (9 lines)Lung Cancer< 1.5[18]
Small Cell Lung Cancer (8 lines)Lung Cancer3 - 6.2[18]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess this compound's cytotoxic effects.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.032 nM to 100 nM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Resistance Markers

This protocol allows for the assessment of protein expression levels of key resistance markers.

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCB1, TUBB3, p-Akt, Akt, p-NF-κB, NF-κB, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (Controlled Passage) seeding Cell Seeding (96-well plate) cell_culture->seeding drug_prep This compound Preparation (Serial Dilution) treatment Drug Treatment (72 hours) drug_prep->treatment seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay readout Absorbance Reading viability_assay->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for determining this compound IC50 using a cell viability assay.

signaling_pathways cluster_this compound This compound Action & Resistance cluster_resistance Resistance Mechanisms cluster_effect Cellular Effects This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibits EMT EMT Reversal This compound->EMT ABCB1 ABCB1 (P-gp) Efflux Pump ABCB1->this compound Reduces intracellular conc. PI3K_Akt PI3K/Akt/mTOR Pathway Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB NF-κB Pathway Activation NFkB->Apoptosis Inhibits TUBB3 TUBB3 Overexpression TUBB3->Microtubule Alters target Mitotic_Arrest G2/M Mitotic Arrest Microtubule->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: this compound's mechanism of action and key resistance pathways.

References

Technical Support Center: Minimizing Eribulin-Induced Peripheral Neuropathy in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies on eribulin-induced peripheral neuropathy (EIPN).

Frequently Asked Questions (FAQs)

Q1: My animals are exhibiting severe signs of peripheral neuropathy. How can I mitigate this?

A1: While this compound is associated with a lower incidence of severe peripheral neuropathy compared to other microtubule-targeting agents like paclitaxel, mitigation strategies can be explored based on general knowledge of chemotherapy-induced peripheral neuropathy (CIPN). Consider the following approaches, which have shown promise in preclinical models of neuropathy induced by other microtubule-targeting agents:

  • Dose Reduction: If therapeutically viable, reducing the dose of this compound is the most direct way to lessen neurotoxicity.

  • Neuroprotective Agents: Although specific data for this compound is limited, several agents have been investigated for paclitaxel-induced peripheral neuropathy (PIPN) and may offer translational potential. These include:

    • Acetyl-L-carnitine (ALC): ALC has demonstrated neuroprotective effects in animal models of CIPN by improving mitochondrial function and reducing oxidative stress.[1][2][3][4]

    • Alpha-lipoic acid (ALA): ALA, a potent antioxidant, has been shown to ameliorate neuropathic pain and reduce oxidative stress in rodent models of paclitaxel-induced neuropathy.[5][6][7][8]

    • Glutathione (GSH): GSH is an antioxidant that has been investigated for its potential to prevent platinum-based and paclitaxel-induced neuropathy.[9][10][11]

Q2: What are the expected quantitative changes in nerve conduction studies in an this compound-induced neuropathy model?

A2: Preclinical studies comparing this compound to paclitaxel provide valuable benchmarks. This compound generally causes less severe changes in nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitude. Below is a summary of comparative data from a study in mice.

Data Presentation: Comparative Neurotoxicity of this compound and Paclitaxel in Mice

Treatment GroupDose (mg/kg)Change in Caudal NCV (%)Change in Caudal Amplitude (%)
Vehicle Control-No significant changeNo significant change
This compound1.75 (MTD)No significant deficitNo significant deficit
Paclitaxel30 (MTD)Significant reductionSignificant reduction
Paclitaxel22.5 (0.75 x MTD)Significant reductionSignificant reduction

MTD: Maximum Tolerated Dose. Data is illustrative and based on findings from comparative studies.

Q3: How can I confirm that the observed behavioral changes are due to peripheral neuropathy and not other systemic toxicities?

A3: It is crucial to use a combination of assessment methods to specifically evaluate peripheral nerve function:

  • Behavioral Tests: Employ tests that specifically measure sensory and motor deficits associated with neuropathy, such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

  • Electrophysiology: Perform nerve conduction studies (NCS) to directly measure nerve function. A decrease in nerve conduction velocity (NCV) and amplitude are hallmark signs of peripheral neuropathy.

  • Histopathology: Post-mortem analysis of the sciatic nerve and dorsal root ganglia (DRG) can reveal axonal degeneration, demyelination, and neuronal damage characteristic of peripheral neuropathy.

Troubleshooting Guides

Problem 1: Difficulty in establishing a consistent and reproducible animal model of this compound-induced peripheral neuropathy.

Possible Cause Troubleshooting Step
Inappropriate Dosing Regimen Ensure the this compound dose and administration schedule are based on established protocols from the literature. The maximum tolerated dose (MTD) should be determined for your specific animal strain and housing conditions.
Animal Strain Variability Different rodent strains can exhibit varying sensitivities to neurotoxic agents. Use a consistent strain throughout your experiments and refer to literature for strains commonly used in CIPN studies (e.g., Sprague-Dawley rats, BALB/c mice).
Inconsistent Drug Formulation Prepare this compound fresh for each administration according to the manufacturer's instructions or established laboratory protocols to ensure consistent potency.
Subtle Neuropathic Phenotype This compound may induce a milder neuropathy than other agents. Utilize a battery of sensitive behavioral and electrophysiological tests to detect subtle changes.

Problem 2: High variability in behavioral test results for assessing neuropathic pain.

Possible Cause Troubleshooting Step
Inadequate Acclimatization Ensure animals are properly acclimatized to the testing environment and equipment to reduce stress-induced variability.
Experimenter Bias Blind the experimenter to the treatment groups to prevent unconscious bias in scoring behavioral responses.
Circadian Rhythm Effects Conduct behavioral testing at the same time of day for all animals to minimize variations due to circadian rhythms.
Environmental Stressors Maintain a quiet and stable environment during testing to avoid startling the animals, which can affect their responses.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Peripheral Neuropathy in Mice

  • Animals: Use female BALB/c mice, 7-8 weeks old.

  • Drug Preparation: Dissolve this compound mesylate in 100% anhydrous DMSO.

  • Dosing Regimen: Administer this compound intravenously (e.g., via the tail vein) at a predetermined dose (e.g., up to the MTD of 1.75 mg/kg). A common schedule is every other day for three injections, with a two-day rest, repeated for two weeks.

  • Monitoring: Monitor animal body weight and general health status regularly.

  • Assessment of Neuropathy:

    • Behavioral Testing: Perform baseline and periodic testing (e.g., von Frey test for mechanical sensitivity).

    • Electrophysiology: Measure nerve conduction velocity (NCV) and amplitude of the caudal or sciatic nerve at baseline and at the end of the study.

    • Histology: At the study endpoint, perfuse the animals and collect sciatic nerves and dorsal root ganglia (DRGs) for morphological analysis.

Protocol 2: Neuroprotective Agent Co-administration

  • Groups: Establish control (vehicle), this compound-only, neuroprotective agent-only, and combination (this compound + neuroprotective agent) groups.

  • Administration: Administer the neuroprotective agent according to its known pharmacokinetic and pharmacodynamic properties. This may involve pre-treatment, co-administration, or post-treatment relative to this compound administration.

  • Assessments: Conduct the same battery of behavioral, electrophysiological, and histological assessments as in Protocol 1 to evaluate the potential mitigating effects of the neuroprotective agent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Eribulin_Neurotoxicity_Pathway cluster_this compound This compound Action cluster_neuron Peripheral Neuron This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Dynamics Neuroinflammation Neuroinflammation (Cytokine Release) This compound->Neuroinflammation May Trigger AxonalTransport Axonal Transport Microtubules->AxonalTransport Impairs Mitochondria Mitochondrial Function AxonalTransport->Mitochondria Leads to Dysfunction NerveDamage Axonal Degeneration & Demyelination Mitochondria->NerveDamage Induces Oxidative Stress Neuroinflammation->NerveDamage Exacerbates

Caption: Putative signaling pathway of this compound-induced peripheral neuropathy.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase AnimalModel Select Animal Model (e.g., BALB/c Mice) Baseline Baseline Measurements (Behavioral, NCV) AnimalModel->Baseline Grouping Randomize into Groups (Vehicle, this compound, Neuroprotectant) Baseline->Grouping Dosing Administer this compound +/- Neuroprotectant (e.g., 2-week regimen) Grouping->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring PostTreatment Post-Treatment Measurements (Behavioral, NCV) Monitoring->PostTreatment Histology Tissue Collection (Sciatic Nerve, DRG) PostTreatment->Histology Analysis Data Analysis & Interpretation Histology->Analysis

Caption: General experimental workflow for assessing neuroprotective agents.

Logical_Relationship cluster_intervention Intervention Strategies cluster_mechanism Potential Mechanisms of Protection DoseMod Dose Modification Outcome Reduced Peripheral Neuropathy DoseMod->Outcome Direct Reduction Neuroprotectant Neuroprotective Agents Antioxidant Antioxidant Effects Neuroprotectant->Antioxidant MitoSupport Mitochondrial Support Neuroprotectant->MitoSupport AntiInflammatory Anti-inflammatory Action Neuroprotectant->AntiInflammatory Antioxidant->Outcome Mitigates MitoSupport->Outcome Mitigates AntiInflammatory->Outcome Mitigates

Caption: Logical relationship of interventions to mitigate EIPN.

References

Technical Support Center: Eribulin Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eribulin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in this compound dose-response curves and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] It is a microtubule-targeting agent that functions by inhibiting the growth phase of microtubules without affecting the shortening phase.[1][2] This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, causing cells to accumulate in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[2][3][4]

Q2: What are the known non-mitotic effects of this compound that can influence experimental outcomes?

Beyond its direct impact on mitosis, this compound exhibits several non-mitotic effects that can contribute to its anti-cancer activity and introduce variability in experimental results. These include:

  • Vascular Remodeling: this compound can remodel the tumor vasculature, leading to increased tumor perfusion.[1][4][5] This can enhance the delivery of subsequent chemotherapeutic agents and alleviate hypoxia within the tumor microenvironment.[4][5]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to suppress EMT and promote a mesenchymal-to-epithelial transition (MET) phenotype.[1][5][6] This can reduce cancer cell migration, invasion, and metastasis.[1]

  • Modulation of Signaling Pathways: this compound can influence various signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the VEGF, Wnt, Notch, and ephrin pathways.[5]

Troubleshooting Guide: In Vitro Dose-Response Assays

Variability in in vitro dose-response curves for this compound is a common challenge. The following guide addresses specific issues and provides potential solutions.

Issue 1: High variability in IC50 values between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Cell Line Instability Use cells from a low passage number and regularly perform cell line authentication. Genetic drift in continuous cell culture can alter drug sensitivity.
Variations in Drug Preparation Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete solubilization of this compound.
Inconsistent Incubation Times Adhere strictly to the predetermined incubation time for drug exposure. Small variations can significantly impact results.
Assay-Specific Technical Issues For tetrazolium-based assays (e.g., MTT, MTS), ensure formazan crystals are fully solubilized before reading absorbance.[7] For luminescence-based assays (e.g., CellTiter-Glo), ensure plates are equilibrated to room temperature before adding the reagent to avoid temperature-dependent variations in enzyme activity.
Image-Based Cell Counting Errors If using automated microscopy, be aware that different image processing algorithms can lead to discrepancies in cell counts, especially if they include dead or multi-nucleated cells.[8] Visually inspect segmented images to ensure accurate cell identification.[8]

Issue 2: The dose-response curve does not reach a 100% cell death plateau, even at high this compound concentrations.

Potential Cause Troubleshooting Step
Innate Cell Resistance The cell line may possess intrinsic resistance mechanisms. Even at high concentrations, a small percentage of cells may remain viable.[3]
Presence of a Resistant Subpopulation A heterogeneous cell population may contain a sub-clone with inherent resistance to this compound. Consider single-cell cloning to investigate this possibility.
Drug Efflux Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) can actively transport this compound out of the cells, reducing its intracellular concentration and efficacy.[3][9][10]
Activation of Survival Pathways Constitutive activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of this compound.[1][9][11]

Issue 3: The shape of the dose-response curve is biphasic or otherwise unusual.

Potential Cause Troubleshooting Step
Complex Biological Response This compound's non-mitotic effects, such as vascular remodeling or EMT reversal, may become more prominent at different concentration ranges, leading to a non-standard dose-response.
Off-Target Effects At very high concentrations, off-target effects of the drug may come into play, altering the cellular response.
Experimental Artifact Review the experimental protocol for any potential errors in drug dilution or assay procedure. Ensure the chosen concentration range is appropriate for the cell line being tested.
Experimental Protocol: Standard Cell Viability Assay (MTT)

This protocol provides a general framework for assessing cell viability in response to this compound treatment.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Troubleshooting Guide: In Vivo Studies

Variability in this compound's efficacy in preclinical animal models can arise from multiple factors.

Issue 1: Inconsistent tumor growth inhibition between animals in the same treatment group.

Potential Cause Troubleshooting Step
Variability in Drug Administration Ensure accurate and consistent dosing for each animal. For intravenous injections, confirm proper tail vein administration.
Differences in Tumor Microenvironment The tumor microenvironment, including vascularization and immune cell infiltration, can vary between individual tumors, influencing drug response.[12]
Host-Specific Factors Individual animal differences in metabolism and clearance can affect drug exposure.
Tumor Heterogeneity Even when using the same cell line, tumors in different animals may exhibit some degree of heterogeneity.

Issue 2: Discrepancy between in vitro and in vivo this compound efficacy.

Potential Cause Troubleshooting Step
Pharmacokinetics and Bioavailability This compound's distribution, metabolism, and excretion in a living organism are complex and can differ from the direct exposure in cell culture.[13]
Tumor Microenvironment Influence The in vivo tumor microenvironment, which is absent in 2D cell culture, plays a crucial role in this compound's activity, particularly its effects on vascular remodeling and the immune system.[12]
Dosing Schedule The dosing schedule (e.g., intermittent vs. continuous) can significantly impact in vivo efficacy.[14]
Preclinical In Vivo Study Design Considerations

The following table summarizes typical dosing schedules for this compound in xenograft models.

Model Dose (mg/kg) Schedule Reference
Osteosarcoma PDX0.25, 0.5, 1Intraperitoneal injection on days 1 and 4 of a 21-day cycle[15]
Various Xenografts0.8 - 1.7q2d x 3(x3), q4d x 3, q4d x 4, q7d x 2[14]
Breast Cancer Xenograft0.9, 1.8q1d x 5[14]
Breast Cancer Xenograft0.5, 1.0q2d x 3(x3)[14]
Breast Cancer Xenograft1.5, 3.0q4d x 3, q7d x 3[14]

Signaling Pathways and Resistance Mechanisms

Understanding the molecular pathways affected by this compound is crucial for interpreting experimental data and troubleshooting resistance.

This compound's Primary Mechanism of Action and Downstream Effects

Eribulin_Mechanism This compound's Primary Mechanism and Downstream Effects This compound This compound Microtubules Microtubule Growth Inhibition This compound->Microtubules MitoticSpindle Aberrant Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's core mechanism leading to apoptosis.

Key Resistance Pathways to this compound

Eribulin_Resistance Key Resistance Pathways to this compound cluster_cell Cancer Cell Eribulin_in This compound (extracellular) Eribulin_intra This compound (intracellular) Eribulin_in->Eribulin_intra Pgp P-glycoprotein (P-gp) (ABCB1) Eribulin_intra->Pgp Efflux Microtubule_Target Microtubule Target Eribulin_intra->Microtubule_Target PI3K_AKT PI3K/AKT Pathway Activation CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival NFkB NF-κB Pathway Activation NFkB->CellSurvival STMN1 STMN1/p27 Complex STMN1->Microtubule_Target Protects from destabilization TUBB3 TUBB3 Overexpression TUBB3->Microtubule_Target Alters dynamics Microtubule_Target->CellSurvival Inhibition of apoptosis

Caption: Major mechanisms of cellular resistance to this compound.

Experimental Workflow for Investigating this compound Dose-Response

Experimental_Workflow Workflow for this compound Dose-Response Analysis start Hypothesis Generation cell_culture Cell Line Selection & Maintenance start->cell_culture in_vitro In Vitro Assay (e.g., MTT, CellTiter-Glo) cell_culture->in_vitro dose_response Dose-Response Curve Generation & IC50 Calculation in_vitro->dose_response in_vivo In Vivo Xenograft Model (if applicable) in_vitro->in_vivo data_analysis Statistical Analysis dose_response->data_analysis in_vivo->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end

Caption: A typical workflow for studying this compound's effects.

References

Eribulin Formulation for Preclinical Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Eribulin for preclinical research. It addresses common challenges related to solubility, stability, and experimental reproducibility through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the preparation and use of this compound in a preclinical setting.

Issue 1: this compound Precipitation or Cloudiness in Solution

  • Q1: My this compound solution, prepared in a saline-based vehicle, became cloudy after preparation. What is the cause and how can I fix it?

    • A1: this compound mesylate is freely soluble in water and saline.[1][2] However, precipitation can occur due to several factors, including the use of an incorrect salt form, improper pH, or the presence of contaminants. First, verify that you are using this compound mesylate, which is the water-soluble form. Ensure the pH of your final solution is within the stable range of 5-9.[3] If the issue persists, consider preparing a fresh solution using sterile, high-purity water or saline and ensure all labware is thoroughly cleaned.

  • Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. How can I prevent this?

    • A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced precipitation and cell toxicity. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.

Issue 2: Concerns Regarding this compound Stability and Degradation

  • Q3: How stable is this compound in solution and how should I store my prepared solutions?

    • A3: this compound solutions are chemically stable for at least 14 days when stored at 4°C or 20°C, with or without protection from light.[3][4] For long-term storage, it is recommended to prepare aliquots of your stock solution in an appropriate solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Degradation is most likely to occur under oxidative conditions.[3][4]

  • Q4: Can I autoclave my this compound solution to sterilize it?

    • A4: No, this compound solutions should not be autoclaved. Thermal degradation can occur at high temperatures.[4] To sterilize your this compound formulation for in vivo studies, use a 0.22 µm sterile filter.

Issue 3: Inconsistent Results in Preclinical Experiments

  • Q5: My in vivo xenograft study is showing high variability in tumor growth inhibition between animals treated with this compound. What could be the cause?

    • A5: Inconsistent results in animal studies can stem from several sources. Regarding the formulation, ensure that your this compound solution is homogeneous and free of precipitates. If using a suspension, ensure it is uniformly mixed before each administration. Inconsistent dosing volumes or administration techniques can also contribute to variability. Preclinical studies have shown that this compound exhibits marked in vivo activity at doses between 0.1–1 mg/kg.[5] Verifying your dosing calculations and ensuring accurate administration are critical.

  • Q6: I am seeing a discrepancy between the IC50 values for this compound in my cell-based assays and published data. Why might this be?

    • A6: Discrepancies in IC50 values can be due to differences in cell lines, cell passage number, seeding density, and assay duration. The median GI50 for this compound across a panel of 25 human cancer cell lines was found to be 0.51 nM after 72 hours of exposure.[6] Ensure your experimental conditions are consistent and well-controlled. Additionally, verify the concentration of your this compound stock solution using an appropriate analytical method, such as HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound formulation and activity.

Table 1: Solubility of this compound Mesylate

Solvent/Vehicle Solubility Reference
Water Freely Soluble [1][2]
DMSO 100 mg/mL (121.06 mM) [7]
Ethanol 100 mg/mL (121.06 mM) [7]
Methanol Freely Soluble [1]
Acetonitrile Sparingly Soluble [1]
n-Heptane Practically Insoluble [1]
In Vivo Formulation Concentration Reference
5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O 5.0 mg/mL [7]

| 5% DMSO + 95% Corn Oil | 2.5 mg/mL |[7] |

Table 2: Stability of Ready-to-Use this compound Solutions

Storage Condition Container Concentration(s) Duration Stability Reference
4°C (Refrigerated) Syringes, Polyolefin Bags 15.4, 43.3, 440 µg/mL 14 days Chemically Stable [3][4]

| 20°C (Room Temp) | Syringes, Polyolefin Bags | 15.4, 43.3, 440 µg/mL | 14 days | Chemically Stable |[3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound mesylate powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound mesylate powder to equilibrate to room temperature. b. Weigh the desired amount of this compound mesylate in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo (IV) Administration

  • Materials: this compound mesylate powder, DMSO, PEG300, Tween 80, sterile water for injection (or 0.9% saline), sterile vials, 0.22 µm sterile filter.

  • Vehicle Preparation: Prepare the vehicle by mixing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water for injection. For example, to prepare 10 mL of vehicle, mix 0.5 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 5 mL sterile water.

  • Formulation Procedure: a. Weigh the required amount of this compound mesylate. b. Dissolve the this compound in the DMSO component of the vehicle first. c. Gradually add the PEG300 and Tween 80 while mixing. d. Finally, add the sterile water or saline to reach the final volume and concentration. e. Mix thoroughly to ensure a clear, homogeneous solution. f. Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile vial. g. This formulation should be used immediately for optimal results.[7]

Visualizations

eribulin_pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment This compound This compound Microtubules Microtubule Plus-Ends This compound->Microtubules Binds to EMT Epithelial-to-Mesenchymal Transition (EMT) This compound->EMT Reverses VascularRemodeling Vascular Remodeling This compound->VascularRemodeling Induces Tubulin Tubulin Aggregates Microtubules->Tubulin Forms Non-productive MitoticSpindle Mitotic Spindle Disruption Tubulin->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis Hypoxia Reduced Hypoxia VascularRemodeling->Hypoxia

Caption: this compound's dual mechanism of action.

eribulin_workflow cluster_prep Formulation Preparation cluster_admin Administration start Start weigh Weigh this compound Mesylate Powder start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve check Check for Clarity and Precipitation dissolve->check check->dissolve Precipitate (See Troubleshooting) sterile Sterile Filter (0.22 µm) check->sterile Clear ready Ready for Use sterile->ready invitro In Vitro: Add to Cell Culture ready->invitro invivo In Vivo: Administer to Animal ready->invivo

Caption: Experimental workflow for this compound formulation.

eribulin_troubleshooting start Problem Encountered issue What is the issue? start->issue precipitate Solution is Cloudy/ Has Precipitate issue->precipitate Formulation Issue inconsistent Inconsistent Experimental Results issue->inconsistent Data Variability precipitate_q1 When did precipitation occur? precipitate->precipitate_q1 inconsistent_q1 In Vivo or In Vitro? inconsistent->inconsistent_q1 precipitate_a1 During initial prep: - Check salt form - Verify pH (5-9) - Use high-purity reagents precipitate_q1->precipitate_a1 Initial Prep precipitate_a2 During dilution: - Lower final DMSO % - Add stock dropwise while mixing precipitate_q1->precipitate_a2 Dilution inconsistent_a1 In Vivo: - Ensure formulation homogeneity - Verify dose calculation - Standardize administration inconsistent_q1->inconsistent_a1 In Vivo inconsistent_a2 In Vitro: - Standardize cell conditions - Verify stock concentration - Check assay parameters inconsistent_q1->inconsistent_a2 In Vitro

Caption: Troubleshooting decision tree for this compound formulation.

References

Eribulin Combination Therapy: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Eribulin when used in combination with other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound combination therapies?

A1: The most frequently reported adverse events in clinical trials of this compound, both as a monotherapy and in combination, include neutropenia, peripheral neuropathy, asthenia/fatigue, alopecia, nausea, and constipation.[1][2] When this compound is combined with other agents, the toxicity profile may be augmented. For instance, combination with other myelosuppressive drugs can increase the incidence and severity of neutropenia.[3][4]

Q2: How does the mechanism of action of this compound contribute to its toxicity profile?

A2: this compound is a non-taxane microtubule dynamics inhibitor.[5] It functions by binding to the plus ends of microtubules, which suppresses microtubule growth and leads to mitotic arrest and apoptosis in cancer cells.[5][6][7] This disruption of microtubule function is not limited to cancer cells and can affect other rapidly dividing cells, such as hematopoietic cells in the bone marrow, leading to neutropenia.[1] Its effect on microtubules in neurons is thought to contribute to peripheral neuropathy.[5][8][9]

Q3: Are there specific patient populations at higher risk for this compound-related toxicities?

A3: Yes, patients with pre-existing hepatic or renal impairment may be at increased risk for toxicities due to altered drug metabolism and clearance.[1][10] Dose adjustments are recommended for these patients.[1][10] Additionally, patients with a history of peripheral neuropathy from prior therapies may experience a worsening of symptoms with this compound.[5]

Troubleshooting Guides for Common Toxicities in Combination Therapy

Neutropenia

Neutropenia is the most common dose-limiting toxicity of this compound. When combined with other myelosuppressive agents such as cyclophosphamide or PARP inhibitors like olaparib, the risk of severe neutropenia and febrile neutropenia is increased.[3][4]

Troubleshooting Steps:

  • Monitoring: Conduct complete blood counts (CBCs) prior to each dose of this compound.[11] In combination regimens, more frequent monitoring may be warranted, especially during the first cycle.

  • Dose Delay: If the absolute neutrophil count (ANC) is below a certain threshold (e.g., <1.0 x 10⁹/L), delay the administration of both this compound and the combination agent until recovery.[11][12]

  • Dose Reduction: For recurrent severe neutropenia or febrile neutropenia, a dose reduction of this compound and/or the combination agent is recommended.[1][4] A sequential dose reduction strategy may be employed, starting with the agent more likely to be the primary cause of the toxicity.[4]

  • Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) can be considered for the management of neutropenia, particularly in high-risk patients.[1]

Table 1: Recommended Dose Modifications for this compound-Related Hematological Toxicity

Adverse ReactionRecommended this compound Dose Modification
ANC < 0.5 × 10⁹/L lasting more than 7 daysReduce dose
ANC < 1 × 10⁹/L with fever or infectionReduce dose
Platelets < 25 × 10⁹/LReduce dose
Platelets < 50 × 10⁹/L requiring transfusionReduce dose
Reoccurrence despite dose reductionConsider further reduction or discontinuation

Source: Adapted from clinical practice guidelines.[1]

Peripheral Neuropathy

Peripheral neuropathy is a common and potentially debilitating side effect of this compound.[2] When combined with other neurotoxic agents, such as taxanes or platinum-based chemotherapy, there is a potential for additive neurotoxicity.

Troubleshooting Steps:

  • Baseline Assessment: Perform a thorough neurological assessment and document any pre-existing neuropathy before initiating treatment.

  • Regular Monitoring: Monitor patients for signs and symptoms of peripheral neuropathy (e.g., numbness, tingling, pain in hands and feet) at each visit.

  • Dose Modification: For grade 2 or higher peripheral neuropathy, treatment with this compound and/or the combination agent should be delayed until the neuropathy improves to grade 1 or baseline.[13] A dose reduction should be considered upon resumption of treatment.

  • Symptomatic Treatment: While there are no universally effective treatments for chemotherapy-induced peripheral neuropathy, symptomatic management with agents such as duloxetine may be considered.

Hepatotoxicity

Elevations in liver enzymes can occur with this compound treatment.[14] The risk may be increased when this compound is combined with other hepatotoxic drugs or in patients with liver metastases.

Troubleshooting Steps:

  • Baseline and Routine Monitoring: Assess liver function tests (ALT, AST, bilirubin) at baseline and prior to each treatment cycle.[10]

  • Dose Adjustment for Hepatic Impairment: this compound dose should be reduced in patients with mild to moderate hepatic impairment.[1][10]

  • Management of Liver Enzyme Elevation: For grade 2 or higher elevations in ALT or AST, treatment should be interrupted. If the elevations are attributed to the study drugs, a dose reduction of one or both agents may be necessary upon resolution.[14] It is crucial to rule out other causes of liver injury.

QT Prolongation

This compound has been associated with QT interval prolongation.[13] Co-administration with other drugs known to prolong the QT interval should be done with caution.

Troubleshooting Steps:

  • Baseline and Periodic ECGs: Obtain a baseline electrocardiogram (ECG) and monitor periodically during treatment, especially in patients with risk factors such as congestive heart failure, bradyarrhythmias, or those taking other QT-prolonging medications.[10][13]

  • Electrolyte Monitoring: Monitor and correct any electrolyte abnormalities, such as hypokalemia or hypomagnesemia, prior to and during treatment.[13]

  • Avoid in High-Risk Patients: this compound should be avoided in patients with congenital long QT syndrome.[13]

Experimental Protocols

Protocol 1: Monitoring and Management of Hematological Toxicity

  • Objective: To proactively monitor for and manage neutropenia and other hematological toxicities.

  • Procedure:

    • Perform a complete blood count (CBC) with differential at baseline and within 48 hours prior to each scheduled dose of this compound and the combination agent.

    • For Grade 3 neutropenia (ANC < 1.0 to 0.5 x 10⁹/L), delay treatment for up to one week until ANC recovers to ≥ 1.5 x 10⁹/L.

    • For Grade 4 neutropenia (ANC < 0.5 x 10⁹/L) or febrile neutropenia, delay treatment until recovery and consider a 25% dose reduction of both agents for subsequent cycles.

    • Document all dose modifications and the use of supportive care measures like G-CSF.

Protocol 2: Assessment of Peripheral Neuropathy

  • Objective: To detect and grade the severity of peripheral neuropathy.

  • Procedure:

    • Administer a validated peripheral neuropathy questionnaire (e.g., Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity [FACT/GOG-Ntx]) at baseline and before each treatment cycle.

    • Perform a focused neurological examination at each visit, assessing for sensory changes (light touch, pinprick), motor weakness, and changes in deep tendon reflexes.

    • Grade neuropathy according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

    • For any new or worsening neuropathy of Grade 2 or higher, interrupt treatment and consider a dose reduction upon resolution to Grade 1 or less.

Visualizations

Diagram 1: this compound's Mechanism of Action on Microtubules

Eribulin_Mechanism cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Growing Microtubule Growing Microtubule Tubulin Dimers->Growing Microtubule Polymerization Shrinking Microtubule Shrinking Microtubule Growing Microtubule->Shrinking Microtubule Catastrophe Mitotic Arrest Mitotic Arrest Growing Microtubule->Mitotic Arrest Suppresses growth Shrinking Microtubule->Growing Microtubule Rescue This compound This compound This compound->Growing Microtubule Binds to plus ends Apoptosis Apoptosis Mitotic Arrest->Apoptosis Toxicity_Workflow Start Patient on this compound Combination Therapy Monitor Monitor for Toxicity (e.g., Neutropenia, Neuropathy) Start->Monitor Toxicity_Detected Toxicity Detected? Monitor->Toxicity_Detected Grade_Toxicity Grade Severity (NCI-CTCAE) Toxicity_Detected->Grade_Toxicity Yes Continue_Tx Continue Treatment with Close Monitoring Toxicity_Detected->Continue_Tx No Grade_1 Grade 1 Grade_Toxicity->Grade_1 Grade_2_plus Grade 2+ Grade_Toxicity->Grade_2_plus Grade_1->Continue_Tx Hold_Tx Hold Treatment Grade_2_plus->Hold_Tx Supportive_Care Initiate Supportive Care (e.g., G-CSF, Symptom Management) Hold_Tx->Supportive_Care Reassess Reassess Toxicity Supportive_Care->Reassess Resolved Resolved to Grade 1 or Baseline? Reassess->Resolved Dose_Reduce Restart at Reduced Dose Resolved->Dose_Reduce Yes Discontinue Consider Discontinuation Resolved->Discontinue No Dose_Reduce->Monitor

References

Validation & Comparative

Eribulin vs. Paclitaxel: A Comparative Guide to their Effects on Microtubule Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of two prominent microtubule-targeting agents, eribulin and paclitaxel, on microtubule polymerization. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is fundamental to their function, particularly during the formation of the mitotic spindle in cell division. Consequently, microtubules are a key target for anticancer therapies.

This compound and paclitaxel are two highly effective microtubule-targeting agents used in the treatment of various cancers. However, they exhibit distinct and opposing mechanisms of action. This compound, a synthetic analog of the marine natural product halichondrin B, acts as a microtubule depolymerizing agent. In contrast, paclitaxel, a member of the taxane family, is a microtubule-stabilizing agent. This guide will delve into the specifics of their interactions with tubulin and their subsequent effects on microtubule dynamics.

Mechanism of Action and Binding Sites

This compound and paclitaxel interfere with microtubule dynamics through different binding sites and mechanisms, leading to distinct cellular consequences.

This compound uniquely targets the growing plus ends of microtubules. It binds to a site on β-tubulin near the vinca domain, but its interaction is non-competitive with vinca alkaloids[1]. This binding inhibits microtubule growth and sequesters tubulin into non-productive aggregates, leading to a depletion of functional tubulin in the cell[1][2]. A key feature of this compound's mechanism is the suppression of microtubule growth without significantly affecting the shortening phase[3]. This disruption of microtubule dynamics leads to an irreversible mitotic block and subsequent apoptosis[2].

Paclitaxel , on the other hand, binds to the β-tubulin subunit within the microtubule polymer, on the luminal side of the microtubule[4][5]. This binding stabilizes the microtubule structure, preventing its depolymerization and promoting the assembly of tubulin dimers into microtubules[6]. The result is the formation of hyper-stable, non-functional microtubules, which disrupts the normal dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest and apoptosis[2][3].

Quantitative Comparison of Effects on Microtubule Dynamics

The opposing mechanisms of this compound and paclitaxel are reflected in their quantitative effects on microtubule dynamics. The following tables summarize key parameters from in vitro and cell-based assays.

Table 1: In Vitro Effects on Tubulin Polymerization and Binding
ParameterThis compoundPaclitaxelReference
Binding Site Plus-ends of microtubules, near the vinca domain on β-tubulinInner (luminal) surface of the microtubule, on the β-tubulin subunit[1][4][5]
Effect on Polymerization Inhibits microtubule growth; sequesters tubulin into non-productive aggregatesPromotes microtubule assembly and stabilization[2][3]
Binding Affinity (Kd) High affinity for microtubule ends (3.5 µM)Stoichiometric binding to β-tubulin in microtubules[3][7]
Effect on Tubulin Conformation Induces distinct conformational changes in tubulinInduces a "straight" conformation in tubulin dimers within the microtubule[8]
Table 2: Effects on Cellular Microtubule Dynamics
ParameterThis compoundPaclitaxelReference
Microtubule Growth Rate SuppressesSuppresses (by stabilizing and preventing shortening)[3]
Microtubule Shortening Rate Little to no effectSuppresses[3]
Catastrophe Frequency May increase due to lattice defectsSuppresses[1]
Rescue Frequency May be reducedNot a primary mechanism of action[9]
Overall Effect on Microtubule Mass Decrease in monomeric tubulinIncrease in polymerized tubulin[10]
IC50 (MDA-MB-231 cells) 1.6 nM (pre-treated with control)0.8 nM (pre-treated with control)[11]
IC50 (Hs578T cells) 1.5 nM (pre-treated with control)1.2 nM (pre-treated with control)[11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the change in light absorbance as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound and Paclitaxel stock solutions (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare test compound solutions at various concentrations in General Tubulin Buffer. Include a vehicle control (DMSO).

  • On ice, add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds.

  • Initiate the polymerization reaction by adding the tubulin/GTP/glycerol solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the curve during the growth phase.

Live-Cell Microtubule Dynamics Assay

This assay visualizes and quantifies the dynamics of individual microtubules in living cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa) expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., EB3-GFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • Image analysis software (e.g., ImageJ with plugins for tracking).

Protocol:

  • Seed cells expressing the fluorescent marker onto glass-bottom dishes and allow them to adhere.

  • Replace the culture medium with imaging medium.

  • Place the dish on the microscope stage and allow the cells to equilibrate.

  • Acquire time-lapse images of a selected cell at a high frame rate (e.g., one frame every 2-5 seconds) for a baseline period.

  • Carefully add this compound or paclitaxel at the desired concentration to the imaging dish.

  • Continue acquiring time-lapse images for the desired duration.

  • Generate kymographs (space-time plots) from the time-lapse series for individual microtubules.

  • From the kymographs, measure the following parameters:

    • Growth rate: Slope of the lines corresponding to microtubule elongation.

    • Shortening rate: Slope of the lines corresponding to microtubule shrinkage.

    • Catastrophe frequency: Number of transitions from growth or pause to shortening, divided by the total time spent in growth and pause.

    • Rescue frequency: Number of transitions from shortening to growth or pause, divided by the total time spent shortening.

Visualization of Mechanisms and Workflows

Signaling Pathways and Cellular Effects

Eribulin_vs_Paclitaxel_Signaling cluster_this compound This compound cluster_paclitaxel Paclitaxel This compound This compound E_Bind Binds to microtubule plus-ends This compound->E_Bind E_Effect Inhibits microtubule growth Sequesters tubulin E_Bind->E_Effect E_Outcome Net microtubule depolymerization E_Effect->E_Outcome Microtubule Dynamic Microtubule E_Effect->Microtubule E_Cellular Mitotic arrest Apoptosis E_Outcome->E_Cellular Paclitaxel Paclitaxel P_Bind Binds to β-tubulin within microtubule Paclitaxel->P_Bind P_Effect Promotes polymerization Inhibits depolymerization P_Bind->P_Effect P_Outcome Microtubule hyper-stabilization P_Effect->P_Outcome Tubulin α/β-Tubulin Dimers P_Effect->Tubulin prevents depolymerization P_Effect->Microtubule P_Cellular Mitotic arrest Apoptosis P_Outcome->P_Cellular Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization

Caption: Opposing mechanisms of this compound and Paclitaxel on microtubule dynamics.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute Tubulin Prepare_Mix Prepare Tubulin/GTP/ Glycerol Mix Reconstitute->Prepare_Mix Prepare_Compounds Prepare Drug Solutions (this compound/Paclitaxel) Initiate Initiate Polymerization (Add Tubulin Mix) Prepare_Mix->Initiate Add_Compounds Add Drugs to Pre-warmed Plate Add_Compounds->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance (340nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Curves (Rate, Extent) Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship of Live-Cell Microtubule Dynamics Analysis

Live_Cell_Analysis_Logic cluster_imaging Live-Cell Imaging cluster_processing Image Processing cluster_quantification Quantification cluster_comparison Comparison Cell_Prep Prepare Cells with Fluorescent MT Marker Acquire_Baseline Acquire Baseline Time-lapse Images Cell_Prep->Acquire_Baseline Add_Drug Add this compound or Paclitaxel Acquire_Baseline->Add_Drug Acquire_Treatment Acquire Treatment Time-lapse Images Add_Drug->Acquire_Treatment Kymograph Generate Kymographs Acquire_Treatment->Kymograph Measure_Growth Measure Growth Rate Kymograph->Measure_Growth Measure_Shortening Measure Shortening Rate Kymograph->Measure_Shortening Measure_Catastrophe Calculate Catastrophe Frequency Kymograph->Measure_Catastrophe Measure_Rescue Calculate Rescue Frequency Kymograph->Measure_Rescue Compare_Parameters Compare Dynamic Parameters (this compound vs. Paclitaxel) Measure_Growth->Compare_Parameters Measure_Shortening->Compare_Parameters Measure_Catastrophe->Compare_Parameters Measure_Rescue->Compare_Parameters

Caption: Logical flow for analyzing live-cell microtubule dynamics.

Conclusion

This compound and paclitaxel, while both targeting microtubules, represent two distinct classes of anticancer agents with opposing mechanisms of action. This compound acts as a microtubule growth inhibitor, leading to a net depolymerization, while paclitaxel is a microtubule stabilizer, causing hyper-stabilization. These fundamental differences, quantifiable through in vitro and cellular assays, have important implications for their clinical use, including their efficacy in different tumor types and their potential for combination therapies. This guide provides a foundational comparison to aid researchers in understanding and further investigating the nuanced effects of these potent drugs on microtubule polymerization.

References

Comparative Efficacy of Eribulin and Vinorelbine In Vivo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Eribulin and Vinorelbine, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and clinical research.

This guide synthesizes findings from in vivo studies to compare the anti-tumor activities of this compound and Vinorelbine, two microtubule-targeting agents. While both drugs are utilized in the treatment of various cancers, particularly metastatic breast cancer, their distinct mechanisms of action at the molecular and microenvironmental levels lead to different efficacy profiles.

Mechanism of Action at a Glance

This compound mesylate, a synthetic analog of halichondrin B, functions through a unique mechanism of microtubule dynamics inhibition. It binds to the plus ends of microtubules, suppressing their growth without affecting the shortening phase.[1] This leads to the sequestration of tubulin into non-functional aggregates, causing irreversible mitotic blockade and subsequent cancer cell apoptosis.[1][2] Beyond its antimitotic effects, preclinical studies have revealed that this compound can also remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), which may contribute to its overall anti-tumor efficacy.[3][4]

Vinorelbine, a semi-synthetic vinca alkaloid, also disrupts microtubule function but through a different interaction. It binds to tubulin at the Vinca-binding domain, inhibiting microtubule assembly and leading to mitotic arrest in the M-phase of the cell cycle.[5][6] This disruption of the mitotic spindle triggers apoptosis, primarily through the activation of caspase-3.[7]

In Vivo Efficacy Comparison

Preclinical studies utilizing human breast cancer xenograft models in immunocompromised mice have provided a direct comparison of the in vivo efficacy of this compound and Vinorelbine.

Tumor Growth Inhibition in Breast Cancer Xenograft Models
DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound MDA-MB-231 (human breast cancer)0.3, 1, or 3 mg/kg, single i.v. administrationSignificant antitumor activity observed 7 days post-treatment.[3]Dose-dependent inhibition of tumor growth.
This compound MX-1 (human breast cancer)Not specifiedNot specifiedThis compound treatment led to vascular remodeling within the tumor.[3]
Vinorelbine Lung tumor xenografts2 mg/kg injectionTumor growth inhibition observed, enhanced with radiation.[8]Synergistic effect with radiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols for in vivo studies with this compound and Vinorelbine.

This compound In Vivo Xenograft Study Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human breast cancer xenograft model.

Animal Model:

  • Female nude mice.

Cell Line:

  • MDA-MB-231 human breast cancer cells.

Procedure:

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the desired confluence.

  • Tumor Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of 10% Matrigel) is orthotopically transplanted into the mammary fat pad of each mouse.[9]

  • Tumor Growth Monitoring: Tumors are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean weight of approximately 200 mg, the mice are randomized into treatment and control (vehicle) groups.[3]

  • Drug Administration: this compound is administered intravenously (i.v.) as a single dose at concentrations of 0.3, 1, or 3 mg/kg.[3] The control group receives a vehicle injection.

  • Efficacy Assessment: Tumor growth is monitored for a specified period (e.g., 7 days) post-treatment.[3] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation, apoptosis, and vascularization.[3]

Vinorelbine In Vivo Xenograft Study Protocol

Objective: To assess the in vivo anti-tumor efficacy of Vinorelbine in a human lung cancer xenograft model.

Animal Model:

  • Male nude mice.

Cell Line:

  • Human lung tumor cells (e.g., 973 cells).

Procedure:

  • Tumor Implantation: Tumor cells are injected into the mice to establish a xenograft model.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point the mice are randomly assigned to different treatment groups: control, Vinorelbine alone, radiation alone, and combination therapy.[8]

  • Drug Administration: Vinorelbine is injected at a dose of 2 mg/kg.[8]

  • Tumor Measurement: Tumor volume is measured at regular intervals to determine the rate of tumor growth and any treatment-induced delay.[8]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth delay. An enhancement factor can be calculated to assess any synergistic effects with other treatments like radiation.[8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Vinorelbine are visualized in the following diagrams.

Eribulin_Mechanism cluster_this compound This compound's Dual Mechanism of Action cluster_mitotic Antimitotic Effect cluster_microenvironment Tumor Microenvironment Modulation This compound This compound Microtubule Microtubule (+) End This compound->Microtubule Binds to high-affinity sites Vascular_Remodeling Vascular Remodeling This compound->Vascular_Remodeling Increases perfusion EMT_Reversal EMT Reversal (MET) This compound->EMT_Reversal Increases E-cadherin TGFb TGF-β Signaling This compound->TGFb Inhibits Tubulin Tubulin Sequestration Microtubule->Tubulin Suppresses growth, leads to non-productive aggregates Mitotic_Block Irreversible Mitotic Block (G2/M Arrest) Tubulin->Mitotic_Block Apoptosis_M Apoptosis Mitotic_Block->Apoptosis_M Hypoxia Reduced Hypoxia Vascular_Remodeling->Hypoxia Metastasis Decreased Metastasis EMT_Reversal->Metastasis Reduces invasive potential TGFb->Vascular_Remodeling

Caption: this compound's multifaceted mechanism of action.

Vinorelbine_Mechanism cluster_vinorelbine Vinorelbine's Mechanism of Action Vinorelbine Vinorelbine Tubulin β-Tubulin (Vinca Domain) Vinorelbine->Tubulin Binds to Microtubule_Assembly Inhibition of Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Disrupted Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Mediated by

Caption: Vinorelbine's pathway to inducing apoptosis.

Experimental_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow start Cell Culture (e.g., MDA-MB-231) implant Tumor Cell Implantation (e.g., Orthotopic in mammary fat pad) start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomization (Tumor size ~200mg) growth->randomize treatment Treatment Administration (this compound or Vinorelbine i.v.) randomize->treatment monitoring Post-Treatment Monitoring (Tumor volume, animal health) treatment->monitoring endpoint Endpoint Analysis (Tumor excision, IHC, etc.) monitoring->endpoint

Caption: A generalized workflow for in vivo efficacy studies.

Conclusion

Both this compound and Vinorelbine demonstrate in vivo anti-tumor efficacy through the disruption of microtubule dynamics. However, preclinical evidence suggests that this compound possesses a broader mechanism of action that extends to the modulation of the tumor microenvironment, including vascular remodeling and reversal of EMT.[3][4] These non-mitotic effects may contribute to its distinct efficacy profile. Vinorelbine remains a potent antimitotic agent, with its efficacy being well-documented, particularly in combination with other therapies like radiation.[8] This guide provides a foundational comparison to aid researchers in designing and interpreting in vivo studies involving these two important chemotherapeutic agents.

References

A Head-to-Head In Vitro Comparison of Eribulin and Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the anti-cancer agents Eribulin and taxanes (paclitaxel and docetaxel). It is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development.

Executive Summary

This compound and taxanes are both microtubule-targeting agents, but they exhibit distinct mechanisms of action, leading to different in vitro efficacy profiles and cellular effects. This compound, a synthetic analog of halichondrin B, functions by inhibiting microtubule growth, leading to G2/M cell cycle arrest and apoptosis.[1] In contrast, taxanes like paclitaxel and docetaxel stabilize microtubules, which also results in mitotic arrest. A key differentiator is this compound's efficacy in taxane-resistant cancer cell lines, suggesting a lack of cross-resistance.[2] In vitro studies consistently demonstrate that this compound is significantly more potent than paclitaxel, with IC50 values often being several-fold lower across a wide range of cancer cell lines.[3] Furthermore, these drugs exert differential effects on the epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis; this compound has been shown to reverse EMT, while paclitaxel may induce it.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various breast cancer cell lines, demonstrating the generally higher potency of this compound.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer0.20.8
Hs578TTriple-Negative Breast Cancer0.11.2
SK-BR-3HER2+ Breast CancerData not availableData not available
T-47DLuminal A Breast CancerData not availableData not available
MDA-MB-468Triple-Negative Breast CancerData not availableData not available
BT-549Triple-Negative Breast CancerData not availableData not available
HCC1937Triple-Negative Breast CancerData not availableData not available

Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of this compound and taxanes on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and a taxane (e.g., paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound and taxanes on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of each cell can be measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or a taxane at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Dynamics Assay

This assay directly visualizes the effects of this compound and taxanes on microtubule polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity of the solution over time using a spectrophotometer.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Reaction Setup: In a 96-well plate, mix the tubulin solution with GTP. Add this compound or a taxane at various concentrations.

  • Polymerization Induction: Initiate microtubule polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance as a function of time to visualize the polymerization dynamics and compare the effects of the different drugs.

Signaling Pathways and Mechanisms of Action

This compound and taxanes, despite both targeting microtubules, trigger cellular responses through distinct mechanisms that influence downstream signaling pathways.

dot

Caption: Mechanisms of action for this compound and Taxanes.

Both this compound and taxanes induce a prolonged mitotic arrest, which leads to the activation of downstream signaling pathways, including the phosphorylation of ERK and JNK.[4] This ultimately culminates in a predominantly caspase-independent form of cell death.[4] A notable difference lies in their impact on EMT. This compound has been observed to induce a mesenchymal-to-epithelial transition (MET), potentially reducing the metastatic potential of cancer cells.[5] Conversely, paclitaxel has been shown to induce EMT in some contexts.[5]

Experimental Workflow

A typical in vitro workflow for the head-to-head comparison of this compound and taxanes is outlined below.

dot

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Drug Treatment (this compound vs. Taxanes) culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle microtubule Microtubule Dynamics Assay treatment->microtubule western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis and Comparison cytotoxicity->analysis cell_cycle->analysis microtubule->analysis western->analysis

Caption: In vitro workflow for comparing this compound and Taxanes.

References

Eribulin's Impact on Tumor Vasculature: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Eribulin, a synthetic analog of a marine sponge product, has demonstrated a unique mechanism of action that extends beyond its primary role as a microtubule dynamics inhibitor. A growing body of preclinical and clinical research highlights its significant impact on the tumor microenvironment, particularly through the remodeling of tumor vasculature. This guide provides a comparative analysis of this compound's effects on tumor vascular remodeling, contrasting its performance with other anti-cancer agents and presenting the supporting experimental data and methodologies.

This compound-Mediated Vascular Remodeling: A Shift Towards Normalization

Unlike the chaotic and leaky vasculature typically found in tumors, this compound promotes a more normalized and functional vessel network.[1][2] This remodeling is characterized by improved tumor perfusion and a reduction in hypoxia, a state of low oxygen that contributes to tumor progression and treatment resistance.[3][4][5] Studies in human breast cancer xenograft models have shown that this compound treatment leads to an increase in microvessel density, yet with a decrease in the mean vascular area and fewer branched vessels, indicative of a more organized and efficient vasculature.[1][2][6] This effect is thought to be mediated by this compound's influence on several angiogenesis-related signaling pathways, including the reduction of vascular endothelial growth factor (VEGF) and transforming growth factor-beta 1 (TGF-β1).[1][2][7][8]

The improved perfusion resulting from this compound-induced vascular remodeling has been shown to enhance the efficacy of subsequent chemotherapeutic agents, such as capecitabine, by facilitating their delivery to the tumor.[1][2][5] Furthermore, the alleviation of hypoxia can reverse the epithelial-mesenchymal transition (EMT), a process associated with increased tumor aggressiveness and metastasis.[3][5]

Comparative Analysis with Other Vascular-Targeting Agents

This compound's effect on tumor vasculature is distinct from that of other classes of drugs, including other tubulin-binding agents like taxanes and traditional anti-angiogenic agents.

This compound vs. Taxanes (Paclitaxel, Docetaxel): While both this compound and taxanes are microtubule inhibitors, their effects on tumor vasculature can differ. Some studies indicate that taxanes possess anti-angiogenic properties.[9] However, other research suggests they can act as vascular disrupting agents (VDAs), causing a rapid and irreversible collapse of tumor blood vessels, which can, in turn, increase hypoxia and potentially promote metastasis, especially when combined with anti-angiogenic drugs.[10][11] In contrast, some findings show that paclitaxel can increase the diameter of tumor vessels and lower interstitial fluid pressure, which could improve drug delivery.[12]

This compound vs. Vinorelbine: In comparative studies using human cancer xenograft models, this compound demonstrated a significant vascular remodeling effect, characterized by increased microvessel density. In contrast, vinorelbine, another tubulin-binding drug, did not produce a similar effect.[13][14][15]

This compound vs. Bevacizumab (Anti-VEGF Therapy): Bevacizumab is a monoclonal antibody that directly inhibits VEGF, a key driver of angiogenesis.[16][17] While both this compound and bevacizumab can reduce blood concentrations of VEGF and basic fibroblast growth factor (bFGF), their overall impact on the tumor vasculature differs. Notably, this compound has been shown to significantly decrease TGF-β1 concentrations, a factor not observed with bevacizumab treatment.[7] This suggests that this compound's mechanism of vascular remodeling is distinct from the direct anti-angiogenic action of bevacizumab.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and other agents on key parameters of tumor vascular remodeling.

Table 1: Effect on Tumor Perfusion and Hypoxia

AgentModelChange in PerfusionChange in Hypoxia (CA9, Pimonidazole)Change in VEGF LevelsReference
This compoundMX-1, MDA-MB-231 Breast Cancer XenograftsIncreasedDecreasedDecreased[1][2]
This compoundHuman Cancer XenograftsIncreasedDecreased (as measured by 18F-FMISO PET)-[4]
This compoundMetastatic Breast Cancer (Clinical)-Decreased (CA9)-[18]
Paclitaxel-Increased blood flow--[12]
Paclitaxel + Anti-angiogenic therapyMouse modelsDecreasedIncreased-[10]

Table 2: Effect on Microvessel Density (MVD) and Morphology

AgentModelChange in MVD (CD31+)Change in Vessel MorphologyReference
This compoundMX-1, MDA-MB-231 Breast Cancer XenograftsIncreasedDecreased mean vascular area, fewer branched vessels[1][2]
This compound10 Human Cancer Xenograft ModelsIncreased in 6 out of 10 models-[13][15]
VinorelbineHuman Cancer Xenograft ModelsNo significant change-[13][14]
PaclitaxelHSTS-26T TumorsNo change in vessel density, increased vessel diameter-[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's vascular remodeling effects.

1. Immunohistochemistry (IHC) for Microvessel Density and Hypoxia Markers:

  • Objective: To visualize and quantify microvessel density and the extent of hypoxia within tumor tissues.

  • Procedure:

    • Tumor tissues were excised, fixed in formalin, and embedded in paraffin.

    • Tissue sections (typically 4-5 µm) were deparaffinized and rehydrated.

    • Antigen retrieval was performed using heat-induced epitope retrieval in a citrate buffer.

    • Sections were incubated with primary antibodies against CD31 (an endothelial cell marker) or CA9 (a hypoxia marker).

    • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was applied.

    • The signal was developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

    • Sections were counterstained (e.g., with hematoxylin), dehydrated, and mounted.

    • Image analysis was performed to quantify the number of CD31-positive vessels per unit area (MVD) or the percentage of CA9-positive area.[1][2][13][18]

2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):

  • Objective: To non-invasively assess tumor perfusion and vascular permeability.

  • Procedure:

    • Animals bearing tumors were anesthetized and placed in an MRI scanner.

    • A baseline T1-weighted MRI scan was acquired.

    • A contrast agent (e.g., gadolinium-based) was administered intravenously.

    • A series of T1-weighted images were acquired dynamically over time to monitor the influx and washout of the contrast agent in the tumor.

    • Pharmacokinetic models were applied to the signal intensity-time curves to generate parametric maps of perfusion-related parameters (e.g., Ktrans, the volume transfer constant).[1][2][5]

3. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To measure the expression levels of genes related to angiogenesis and epithelial-mesenchymal transition.

  • Procedure:

    • RNA was extracted from tumor tissue or sorted stromal cells.

    • RNA quality and quantity were assessed.

    • Reverse transcription was performed to synthesize complementary DNA (cDNA).

    • qRT-PCR was carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.

    • The relative expression of target genes was calculated using the comparative Ct method, normalized to a housekeeping gene.[1][2][8]

4. Hoechst 33342 Perfusion Staining:

  • Objective: To identify perfused blood vessels within the tumor.

  • Procedure:

    • The fluorescent dye Hoechst 33342 was injected intravenously into tumor-bearing animals.

    • The dye circulates and stains the nuclei of cells in close proximity to functional blood vessels.

    • After a short circulation time (e.g., 1-2 minutes), tumors were excised and frozen.

    • Cryosections of the tumor were prepared and examined by fluorescence microscopy.

    • The presence of Hoechst-positive nuclei indicates perfused areas.[1][2][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for evaluating its vascular remodeling effects.

Eribulin_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Effects Vascular Remodeling Effects This compound This compound Angiogenesis_Pathways Angiogenesis Pathways This compound->Angiogenesis_Pathways inhibits TGFB1 TGF-β1 This compound->TGFB1 inhibits EMT_Pathway EMT Pathway This compound->EMT_Pathway inhibits VEGF VEGF Angiogenesis_Pathways->VEGF Notch Notch Angiogenesis_Pathways->Notch Eph Ephrin Angiogenesis_Pathways->Eph Vascular_Normalization Vascular Normalization Angiogenesis_Pathways->Vascular_Normalization EMT_Reversal EMT Reversal EMT_Pathway->EMT_Reversal Increased_Perfusion Increased Perfusion Vascular_Normalization->Increased_Perfusion Reduced_Hypoxia Reduced Hypoxia Vascular_Normalization->Reduced_Hypoxia

Caption: this compound's impact on key signaling pathways in the tumor microenvironment.

Experimental_Workflow cluster_Analysis Analysis of Vascular Remodeling Start Tumor Xenograft Model (e.g., Breast Cancer) Treatment Treatment Groups: - Vehicle Control - this compound - Comparator Drug Start->Treatment Perfusion Perfusion Analysis (DCE-MRI, Hoechst Staining) Treatment->Perfusion MVD MVD & Morphology (IHC for CD31) Treatment->MVD Hypoxia Hypoxia Assessment (IHC for CA9, PET Imaging) Treatment->Hypoxia Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Data_Comparison Data Comparison & Interpretation Perfusion->Data_Comparison MVD->Data_Comparison Hypoxia->Data_Comparison Gene_Expression->Data_Comparison

Caption: A typical experimental workflow for validating this compound's vascular effects.

References

Eribulin Demonstrates Potent Antimitotic Activity in Preclinical Liposarcoma Models: A Comparative Overview with Dacarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of liposarcoma therapeutics, a critical evaluation of preclinical data provides foundational insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of eribulin and dacarbazine, focusing on their performance in preclinical liposarcoma models. While direct head-to-head preclinical studies are notably scarce, this guide synthesizes the available data for each agent, highlighting their distinct mechanisms of action and cytotoxic effects.

Summary of In Vitro Efficacy

Table 1: In Vitro Anti-Proliferative Activity of this compound in a Human Liposarcoma Cell Line

Cell LineHistological SubtypeThis compound IC₅₀ (nmol/L)
SW 872Liposarcoma~1

Data extracted from Kawano S, et al. Anticancer Res. 2016.

Mechanisms of Action

This compound and dacarbazine exert their anticancer effects through fundamentally different mechanisms. This compound is a microtubule dynamics inhibitor, while dacarbazine functions as a DNA alkylating agent.

This compound's Dual Antitumor Activity

This compound's primary mechanism is the inhibition of microtubule growth by binding to the plus ends of microtubules. This action leads to the sequestration of tubulin into nonproductive aggregates, disrupting the formation of the mitotic spindle and causing irreversible mitotic blockade, which ultimately results in apoptotic cell death.[1][2]

Beyond its antimitotic effects, preclinical studies suggest that this compound also remodels the tumor microenvironment.[1] This includes alterations to tumor vasculature, which may enhance blood perfusion within the tumor.[1]

eribulin_mechanism cluster_cell Liposarcoma Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to + end Microtubule Microtubule This compound->Microtubule Inhibits Growth Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Assembly MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound's mechanism of action in a liposarcoma cell.

Dacarbazine: A DNA Alkylating Agent

Dacarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. This process converts dacarbazine into its active metabolite, 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to a methyldiazonium cation. This highly reactive cation transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. The resulting DNA alkylation leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.

dacarbazine_mechanism cluster_body Systemic Circulation & Target Cell Dacarbazine Dacarbazine Liver Liver Dacarbazine->Liver Metabolic Activation MTIC MTIC (Active Metabolite) Liver->MTIC DNA DNA MTIC->DNA Alkylates Guanine DNAdamage DNA Damage & Replication Inhibition DNA->DNAdamage CellDeath Cell Death DNAdamage->CellDeath experimental_workflow cluster_workflow In Vitro Cell Viability Assay Workflow start Start cell_culture Culture SW 872 Liposarcoma Cells start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Add WST-8 Reagent incubation->assay readout Measure Absorbance assay->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

References

Decoding Drug Interactions: A Guide to Synergistic vs. Additive Effects in Eribulin Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eribulin mesylate, a synthetic analog of a marine natural product, has demonstrated significant antitumor activity as a microtubule dynamics inhibitor.[1][2][3][4] In the quest to enhance its therapeutic efficacy and overcome potential resistance, extensive research has focused on combining this compound with other anticancer agents. A critical aspect of evaluating these combinations is determining whether their interaction is synergistic—producing an effect greater than the sum of their individual effects—or merely additive. This guide provides a comparative overview of preclinical and clinical findings on this compound combinations, detailing the experimental approaches used to differentiate between these effects and the underlying signaling pathways.

Distinguishing Synergy from Additivity: Methodological Approaches

The determination of synergy is not a qualitative assessment but a quantitative pursuit requiring rigorous experimental design and data analysis.[5] The two most widely accepted reference models for evaluating drug interactions are the Loewe additivity and the Bliss independence models.[6][7][8]

Key Methodologies:
  • Isobolographic Analysis (Loewe Additivity): This graphical method plots the doses of two drugs that produce a specific effect level (e.g., 50% inhibition of cell growth, IC50). A straight line connecting the IC50 values of the individual drugs represents the line of additivity. Data points for a synergistic combination will fall below this line, indicating that lower doses of both drugs are needed to achieve the same effect. Conversely, points above the line indicate antagonism.[5]

  • Combination Index (CI) Method (Chou-Talalay): This method provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[9][10] This approach is widely used in preclinical studies to screen for synergistic combinations.

  • High-Throughput Combination Screening (cHTS): This platform allows for the testing of numerous drug combinations across various concentrations and cell lines, generating large datasets that can be analyzed to identify synergistic interactions.[11][12][13]

A generalized workflow for assessing drug combination effects is outlined below:

Experimental Workflow for Synergy Assessment cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell Line Selection Cell Line Selection Dose-Response Assays (Single Agents) Dose-Response Assays (Single Agents) Cell Line Selection->Dose-Response Assays (Single Agents) Determine IC50 Combination Studies (Matrix Design) Combination Studies (Matrix Design) Dose-Response Assays (Single Agents)->Combination Studies (Matrix Design) Cell Viability/Apoptosis Assays Cell Viability/Apoptosis Assays Combination Studies (Matrix Design)->Cell Viability/Apoptosis Assays Synergy Analysis (e.g., CI, Isobologram) Synergy Analysis (e.g., CI, Isobologram) Cell Viability/Apoptosis Assays->Synergy Analysis (e.g., CI, Isobologram) Xenograft/PDX Model Selection Xenograft/PDX Model Selection Synergy Analysis (e.g., CI, Isobologram)->Xenograft/PDX Model Selection Treatment with Single Agents and Combination Treatment with Single Agents and Combination Xenograft/PDX Model Selection->Treatment with Single Agents and Combination Tumor Growth Inhibition Measurement Tumor Growth Inhibition Measurement Treatment with Single Agents and Combination->Tumor Growth Inhibition Measurement Statistical Analysis of Synergy Statistical Analysis of Synergy Tumor Growth Inhibition Measurement->Statistical Analysis of Synergy Clinical Trial Design Clinical Trial Design Statistical Analysis of Synergy->Clinical Trial Design

Caption: A typical workflow for identifying and validating synergistic drug combinations, from initial in vitro screening to in vivo confirmation.

This compound Combination Therapies: A Comparative Analysis

Preclinical studies have explored this compound in combination with a wide range of targeted agents and cytotoxic drugs. The following tables summarize the quantitative data from key studies, highlighting synergistic and additive interactions.

This compound in Combination with Targeted Therapies
Combination AgentTarget/PathwayCancer Type(s)Observed EffectQuantitative Data (e.g., CI values)Reference(s)
Everolimus mTORTriple-Negative Breast Cancer (TNBC)SynergisticCI < 1 in MDA-MB-468, 4T1, and BT549 cells[9][14]
BEZ235 Pan-PI3K/mTORVariousSynergisticSynergistic growth inhibition (CI<1) in MDA468 and BT549 cells.[11][15]
BKM-120 Pan-PI3KVariousSynergisticSynergistic in a subset of cell lines.[11][16]
Trametinib MEKVariousSynergisticStrong synergy in MDA-MB-231, A2780, and Hep G2 cells.[11]
Lapatinib EGFR/HER2VariousSynergisticObserved in multiple cell lines.[11]
ABT-263 (Navitoclax) BCL-2 FamilyVariousSynergisticStrong synergy in both this compound-sensitive and -insensitive cell lines.[11]
Palbociclib CDK4/6Breast CancerSynergistic (in vivo)In vivo synergy observed in a PDX model.[17]
CYC065 CDK2/9Triple-Negative Breast Cancer (TNBC)SynergisticCI < 1 in TNBC cell lines.[10]
MK-2206 AKTSoft Tissue SarcomaSynergisticSynergistic cytotoxicity in STS cell lines.[18]
Selinexor Exportin-1Triple-Negative Breast Cancer (TNBC)SynergisticSynergistic in TNBC cell lines and enhanced antitumor activity in PDX models.[19]
This compound in Combination with Cytotoxic Agents
Combination AgentMechanism of ActionCancer Type(s)Observed EffectReference(s)
Gemcitabine AntimetaboliteBreast, Lung CancerSynergistic[1]
Cisplatin DNA Alkylating AgentBreast CancerSynergistic[1]
Epirubicin Topoisomerase II InhibitorBreast CancerSynergistic[1]
Docetaxel Microtubule StabilizerBreast CancerSynergistic[1]
Vinorelbine Microtubule DestabilizerBreast CancerSynergistic[1]
Carboplatin DNA Alkylating AgentBreast, Lung CancerAdditive/Antagonistic[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound combinations often arise from the simultaneous targeting of complementary or interconnected signaling pathways. A prominent example is the interplay between microtubule dynamics and the PI3K/AKT/mTOR pathway.

Caption: Synergistic interaction between this compound and PI3K/mTOR inhibitors, leading to enhanced apoptosis.

Studies have shown that while some microtubule-targeting agents can activate the pro-survival PI3K/AKT/mTOR pathway, this compound has been found to suppress the phosphorylation of AKT.[9][14] Combining this compound with a PI3K/mTOR inhibitor like everolimus leads to a more profound and synergistic inhibition of this pathway, resulting in enhanced suppression of cell survival and tumor growth.[9][14] This dual targeting of the microtubule cytoskeleton and a key survival pathway provides a strong rationale for this combination strategy.

Experimental Protocols in Detail

Reproducibility and accurate comparison of findings hinge on detailed experimental protocols. Below are representative methodologies employed in the assessment of this compound combinations.

In Vitro Synergy Assessment in Triple-Negative Breast Cancer Cells
  • Cell Lines: MDA-MB-468, 4T1, and BT549 human and murine TNBC cell lines.

  • Drug Treatment: Cells are treated with this compound and a combination agent (e.g., Everolimus) alone or in combination at various concentrations for a specified duration (e.g., 72 hours).

  • Cell Viability Assay: Cell viability is determined using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.

  • Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Western Blot Analysis: To investigate the mechanism of synergy, protein expression and phosphorylation status of key signaling molecules (e.g., p-AKT, p-S6K1, p-S6) are assessed by Western blotting after treatment with the individual agents and their combination.

In Vivo Antitumor Activity in Xenograft Models
  • Animal Models: Orthotopic mouse models are established using human cancer cell lines (xenografts) or patient-derived tumors (PDX models).

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.

  • Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. In some studies, complete tumor regression is also assessed.

  • Statistical Analysis: Statistical methods are employed to compare tumor growth between the different treatment groups and to determine if the combination therapy results in a significantly greater antitumor effect than the individual agents.

Conclusion

The preclinical evidence strongly suggests that this compound can act synergistically with a variety of targeted and cytotoxic agents across multiple cancer types. These synergistic interactions are often rooted in the complementary mechanisms of action of the combined drugs, such as the dual inhibition of microtubule dynamics and critical cell survival pathways. The rigorous application of quantitative methods like the Combination Index and isobolographic analysis is essential to accurately identify and characterize these synergistic relationships. The promising preclinical data from these combination studies provide a solid foundation for further clinical investigation to translate these findings into improved therapeutic strategies for cancer patients.

References

Navigating Eribulin Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying patients who will benefit most from a given therapy is a cornerstone of precision medicine. This guide provides a comparative analysis of potential predictive biomarkers for sensitivity to Eribulin, a microtubule dynamics inhibitor with a unique mechanism of action. We synthesize findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in the development of robust biomarker strategies.

This compound mesylate, a synthetic analog of a marine natural product, has demonstrated survival benefits in patients with certain advanced or metastatic cancers, including breast cancer and liposarcoma.[1][2] Its mechanism extends beyond simple microtubule disruption, involving non-mitotic activities such as the reversal of epithelial-to-mesenchymal transition (EMT) and remodeling of the tumor microenvironment.[1][3] This multifaceted activity suggests that a range of biomarkers could predict treatment response. This guide explores the current landscape of these potential biomarkers, offering a framework for comparison and future investigation.

Key Biomarker Candidates for this compound Sensitivity

Several classes of molecules have been investigated as potential predictors of this compound efficacy. These range from proteins directly involved in its mechanism of action to broader indicators of tumor biology and the tumor microenvironment.

Tubulin Isotypes and Microtubule-Associated Proteins

Given that this compound targets microtubules, it is logical to investigate the components of this cellular machinery as potential biomarkers.

  • Class III β-Tubulin (TUBB3): Overexpression of TUBB3 has been linked to resistance to various microtubule-targeting agents.[4] Studies in leiomyosarcoma and osteosarcoma cell lines have shown that increased TUBB3 expression is associated with reduced sensitivity to this compound.[5][6] Knockdown of TUBB3 in resistant cell lines can partially restore sensitivity to the drug.[5][7] This suggests that TUBB3 levels could serve as a negative predictive biomarker.

  • Transducin-like Enhancer of Split 3 (TLE3): In contrast to TUBB3, positive TLE3 expression has been correlated with this compound sensitivity in some studies.[8] One study on metastatic breast cancer found that TLE3 expression was a useful marker for predicting the therapeutic effect of this compound, particularly in triple-negative breast cancer (TNBC).[9]

Epithelial-to-Mesenchymal Transition (EMT) Markers

This compound's ability to reverse EMT suggests that the EMT status of a tumor could influence its response to treatment.[10][11]

  • E-cadherin and Vimentin: A retrospective analysis of patients with metastatic breast cancer (excluding invasive lobular carcinoma) found that altered expression of E-cadherin (reduced) and/or vimentin (positive) was more frequently observed in responders to this compound and was associated with longer progression-free survival.[12][13] This suggests that tumors with a more mesenchymal phenotype may be more sensitive to this compound's EMT-reversing effects. The microtubule destabilizing action of this compound has been shown to promote the localization of E-cadherin to the plasma membrane, consistent with a reversal of EMT.[10]

Signaling Pathways and Gene Mutations
  • PI3K/Akt Pathway: Preclinical studies have indicated that constitutive activation of the PI3K/Akt survival pathway may be a mechanism of resistance to microtubule-targeting agents.[11] In a case report of a patient with liposarcoma who had a complete response to this compound, the tumor was negative for phosphorylated AKT (p-AKT), suggesting that low p-AKT levels could be a predictive factor for sensitivity.[14]

  • TP53 and ATRX Mutations: In a study of patients with leiomyosarcoma, TP53 mutations were associated with longer progression-free survival on this compound, while ATRX mutations had a negative impact on both progression-free and overall survival in patients treated with this compound.[2][8]

Gene Expression Signatures

Systematic analysis of cancer cell lines has led to the identification of multi-gene signatures that may predict this compound sensitivity.

  • Four-Gene Model: A study across 100 human cancer cell lines identified a four-gene multivariate regression model (C5ORF38, DAAM1, IRX2, CD70) that showed a high statistical correlation with this compound response.[15][16]

Tumor Microenvironment

The composition and state of the tumor microenvironment are increasingly recognized as critical determinants of therapeutic response.

  • Tumor-Infiltrating Lymphocytes (TILs): In patients with breast cancer, high levels of TILs have been correlated with longer progression-free and overall survival when treated with this compound, particularly in the triple-negative subgroup.[8]

  • B Lymphocytes: A study in triple-negative breast cancer patients suggested that the ratio of PD-1 negative to PD-1 positive B lymphocytes could be a predictive marker of this compound response and overall survival.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the predictive performance of various biomarkers for this compound sensitivity.

BiomarkerCancer TypeNFindingp-valueReference
TUBB3 Overexpression Leiomyosarcoma-Associated with chemoresistance.-[5]
Altered E-cadherin/Vimentin Metastatic Breast Cancer41More frequent in responders.0.013[12][13]
Altered E-cadherin/Vimentin Metastatic Breast Cancer41Associated with longer PFS.0.048[12][13]
TLE3-negative Tumors Triple-Negative Breast Cancer22Poorer progression-free survival.0.011[9]
TP53 Mutation Leiomyosarcoma-Positive correlation with PFS.0.036[2]
ATRX Mutation Leiomyosarcoma-Negative impact on PFS and OS.-[2][8]
PD-1 neg/PD-1 pos B cell ratio > 3 Triple-Negative Breast Cancer30Associated with short-term this compound response in 75% of cases.0.0024[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the experimental protocols from some of the cited research.

Immunohistochemistry for EMT Markers (E-cadherin and Vimentin)
  • Study Population: 41 patients with metastatic breast cancer (excluding invasive lobular carcinoma) treated with this compound.[12][13]

  • Sample Preparation: Formalin-fixed, paraffin-embedded biopsy specimens were used.[12][13]

  • Antibodies: Anti-E-cadherin (clone 24E10) and anti-vimentin (clone V9) antibodies were used for immunohistochemistry (IHC).[12][13]

  • Staining and Scoring:

    • E-cadherin: Complete membranous expression (3+) was defined as normal. Reduced expression (2+, 1+, or 0) was classified as altered.[12][13]

    • Vimentin: Negative expression was considered normal, while any positive expression was deemed altered.[12][13]

  • Analysis: The correlation between the expression status of these markers and the therapeutic response to this compound was investigated. Progression-free survival (PFS) and overall survival (OS) were also analyzed.[12][13]

Analysis of Gene Mutations in Leiomyosarcoma
  • Study Population: Patients with advanced leiomyosarcoma from a randomized phase III trial comparing this compound with dacarbazine.[8]

  • Sample Analysis: The study likely involved the analysis of tumor DNA to identify mutations in genes such as TP53 and ATRX.

  • Statistical Analysis: The presence of specific mutations was correlated with clinical outcomes, including progression-free survival (PFS) and overall survival (OS), in patients treated with this compound.[8]

Flow Cytometry for B Lymphocyte Subsets
  • Study Population: Patients with locally advanced or metastatic triple-negative breast cancer treated with this compound.[17]

  • Sample Analysis: Likely involved the analysis of tumor tissue or peripheral blood to quantify B lymphocyte subsets.

  • Markers: Antibodies against PD-1 and B cell markers were used for flow cytometry.

  • Analysis: The ratio of PD-1 negative to PD-1 positive B lymphocytes was calculated. A Receiver Operating Characteristic (ROC) curve analysis was used to determine a cut-off value for predicting this compound response.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action and the workflows for biomarker discovery can provide valuable insights.

Eribulin_Mechanism_of_Action cluster_microtubule Microtubule Dynamics cluster_non_mitotic Non-Mitotic Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to EMT Reversal EMT Reversal This compound->EMT Reversal Vascular Remodeling Vascular Remodeling This compound->Vascular Remodeling Microtubule Growth Microtubule Growth Tubulin->Microtubule Growth Inhibits Mitotic Arrest Mitotic Arrest Microtubule Growth->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Tumor Microenvironment Tumor Microenvironment Vascular Remodeling->Tumor Microenvironment Affects

Caption: Simplified signaling pathway of this compound's dual mechanism of action.

Biomarker_Discovery_Workflow Patient Cohort\n(this compound-treated) Patient Cohort (this compound-treated) Tumor Biopsies/\nBlood Samples Tumor Biopsies/ Blood Samples Patient Cohort\n(this compound-treated)->Tumor Biopsies/\nBlood Samples Molecular Profiling Molecular Profiling Tumor Biopsies/\nBlood Samples->Molecular Profiling Genomics (DNA-seq) Genomics (DNA-seq) Molecular Profiling->Genomics (DNA-seq) Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Molecular Profiling->Transcriptomics (RNA-seq) Proteomics (IHC, MS) Proteomics (IHC, MS) Molecular Profiling->Proteomics (IHC, MS) Data Analysis Data Analysis Genomics (DNA-seq)->Data Analysis Transcriptomics (RNA-seq)->Data Analysis Proteomics (IHC, MS)->Data Analysis Biomarker Identification Biomarker Identification Data Analysis->Biomarker Identification Validation Validation Biomarker Identification->Validation

Caption: A typical workflow for identifying predictive biomarkers for this compound sensitivity.

Conclusion and Future Directions

The identification of robust predictive biomarkers for this compound sensitivity is an ongoing effort that holds the promise of personalizing treatment for patients with advanced cancers. The current evidence points towards a multifactorial picture where tubulin isotype expression, EMT status, specific gene mutations, and the tumor microenvironment all play a role. While promising candidates have been identified, further validation in large, prospective clinical trials is necessary to confirm their clinical utility. The integration of multi-omic approaches and advanced data analytics will be crucial in developing composite biomarker signatures that can more accurately predict a patient's response to this compound, ultimately leading to improved therapeutic outcomes.

References

Eribulin's Dichotomy: A Meta-Analysis of Overall Survival vs. Progression-Free Survival Benefits

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical data reveals a nuanced picture of Eribulin's efficacy, where a consistent and significant overall survival (OS) advantage often outshines a more modest progression-free survival (PFS) benefit. This comparison guide synthesizes data from pivotal meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by detailed experimental data and methodologies.

This compound mesylate, a synthetic analog of the marine natural product halichondrin B, has carved a niche in the treatment landscape of heavily pretreated metastatic breast cancer and advanced soft tissue sarcoma.[1][2] Its unique mechanism of action, which extends beyond simple microtubule inhibition to include non-mitotic effects on the tumor microenvironment, may underlie its distinct clinical profile.[3][4] This guide examines the recurring theme in this compound's clinical data: the frequent observation of a statistically significant improvement in overall survival, even when the improvement in progression-free survival is not as pronounced.

Quantitative Data Summary

The following tables summarize the key efficacy data from major clinical trials and a network meta-analysis, comparing overall survival and progression-free survival outcomes for this compound versus various comparators.

Metastatic Breast Cancer
Study / Meta-analysisPatient PopulationTreatment ArmsMedian Overall Survival (OS) in monthsHazard Ratio (HR) for OS (95% CI)Median Progression-Free Survival (PFS) in monthsHazard Ratio (HR) for PFS (95% CI)
EMBRACE (Study 305) [1][5]Locally advanced or metastatic breast cancer, 2-5 prior chemotherapy regimensThis compound vs. Treatment of Physician's Choice (TPC)13.1 vs. 10.60.81 (0.66-0.99)3.7 vs. 2.20.87 (0.71-1.05)
Study 301 [6]Locally advanced or metastatic breast cancer, up to 2 prior chemotherapy regimens for advanced diseaseThis compound vs. Capecitabine15.9 vs. 14.50.88 (0.77-1.00)4.1 vs. 4.21.08 (0.93-1.25)
Pooled Analysis (Study 305 & 301) [7]HER2-negative metastatic breast cancerThis compound vs. Control15.2 vs. 12.80.84 (0.75-0.95)4.0 vs. 3.30.94 (0.83-1.06)
Pooled Analysis (Study 305 & 301) [7]Triple-Negative Breast Cancer (TNBC)This compound vs. Control12.9 vs. 8.20.74 (0.60-0.92)2.9 vs. 2.70.82 (0.66-1.02)
Network Meta-analysis [8][9]Second- or later-line locally advanced or metastatic breast cancerThis compound vs. TPCStatistically longer0.81 (0.66–0.99)Statistically longer0.76 (0.64–0.90)
Network Meta-analysis [8][9]Second- or later-line locally advanced or metastatic breast cancerThis compound vs. Gemcitabine + VinorelbineStatistically longer0.62 (0.42–0.90)Not ReportedNot Reported
Advanced Soft Tissue Sarcoma
StudyPatient PopulationTreatment ArmsMedian Overall Survival (OS) in monthsHazard Ratio (HR) for OS (95% CI)Median Progression-Free Survival (PFS) in monthsHazard Ratio (HR) for PFS (95% CI)
Study 309 [2][10]Advanced or metastatic liposarcoma or leiomyosarcoma, at least 2 prior therapiesThis compound vs. Dacarbazine13.5 vs. 11.50.768 (0.618-0.954)2.6 vs. 2.6Not Statistically Significant
Non-Small Cell Lung Cancer (NSCLC)
StudyPatient PopulationTreatment ArmsMedian Overall Survival (OS) in monthsHazard Ratio (HR) for OS (95% CI)Median Progression-Free Survival (PFS) in monthsHazard Ratio (HR) for PFS (95% CI)
Study 302 [11][12][13]Advanced NSCLC, at least 2 prior therapiesThis compound vs. TPC9.5 vs. 9.51.16 (0.95–1.41)3.0 vs. 2.81.09 (0.90–1.32)

Experimental Protocols

EMBRACE (Study 305) / NCT00388726[1]
  • Study Design: Phase 3, open-label, randomized clinical trial.

  • Patient Population: 762 women with locally advanced or recurrent metastatic breast cancer who had received between 2 and 5 prior chemotherapy regimens, including an anthracycline and a taxane.

  • Dosing Regimen: Patients were randomized in a 2:1 ratio to receive either this compound mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or a single-agent treatment of physician's choice (TPC).

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR).

Study 301 / NCT00337103[6]
  • Study Design: Phase 3, open-label, randomized clinical trial.

  • Patient Population: 1102 women with locally advanced or metastatic breast cancer who had received up to two prior chemotherapy regimens for advanced disease, including an anthracycline and a taxane.

  • Dosing Regimen: Patients were randomized to receive either this compound mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or capecitabine (1.25 g/m² orally twice daily on days 1 to 14 of a 21-day cycle).

  • Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

Study 309 / NCT01327885[2][10]
  • Study Design: Phase 3, open-label, randomized, multicenter trial.

  • Patient Population: 452 patients with locally advanced or metastatic adipocytic sarcoma or leiomyosarcoma who had progressed on at least two prior therapies, including an anthracycline.

  • Dosing Regimen: Patients were randomized to receive either this compound mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or dacarbazine (intravenously on day 1 of a 21-day cycle).

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS).

Visualizing this compound's Mechanism of Action

This compound's primary mechanism of action involves the inhibition of microtubule dynamics.[4][14] Unlike other microtubule-targeting agents, this compound inhibits microtubule growth without affecting the shortening phase, leading to the formation of non-productive tubulin aggregates.[4] This disruption of microtubule function ultimately results in G2/M cell-cycle arrest and apoptosis.[3][4]

Beyond this direct cytotoxic effect, preclinical studies have revealed non-mitotic actions that may contribute to its clinical efficacy. These include the reversal of the epithelial-to-mesenchymal transition (EMT), vascular remodeling, and modulation of the tumor microenvironment.[3][4] These effects are thought to be mediated through various signaling pathways, including the suppression of TGF-β/Smad signaling.[4]

Eribulin_Mechanism_of_Action cluster_mitotic Mitotic Effects cluster_non_mitotic Non-Mitotic Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to plus ends Microtubule_Growth Microtubule Growth This compound->Microtubule_Growth Inhibits Mitotic_Spindle Mitotic Spindle Formation This compound->Mitotic_Spindle Disrupts TGF_beta TGF-β Signaling This compound->TGF_beta Suppresses EMT Epithelial-to-Mesenchymal Transition (EMT) This compound->EMT Reverses Vascular_Remodeling Vascular Remodeling This compound->Vascular_Remodeling Induces Tumor_Microenvironment Tumor Microenvironment Modulation This compound->Tumor_Microenvironment Modulates Metastasis Metastasis This compound->Metastasis Reduces G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces TGF_beta->EMT Promotes EMT->Metastasis Drives

Caption: Dual mechanism of this compound: mitotic inhibition and non-mitotic effects.

The divergence between overall survival and progression-free survival benefits observed with this compound suggests that its therapeutic impact may extend beyond immediate tumor shrinkage or stabilization. The non-mitotic effects on the tumor microenvironment, such as vascular remodeling and reversal of EMT, could potentially render the tumor less aggressive and more susceptible to subsequent therapies, thereby contributing to a longer-term survival advantage that is not fully captured by PFS measurements. Further research into these unique aspects of this compound's mechanism of action is warranted to fully elucidate the basis for its distinct clinical profile.

References

A Comparative Analysis of the Toxicity Profiles of Eribulin and Capecitabine in the Treatment of Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two widely used chemotherapeutic agents for metastatic breast cancer, Eribulin (Halaven®) and Capecitabine (Xeloda®). The information presented is based on findings from key clinical studies to assist researchers and drug development professionals in understanding the distinct and overlapping adverse event profiles of these treatments.

Executive Summary

This compound mesylate and capecitabine are both indicated for the treatment of metastatic breast cancer, but they exhibit different mechanisms of action and, consequently, distinct toxicity profiles. This compound, a non-taxane microtubule dynamics inhibitor, is primarily associated with myelosuppression, particularly neutropenia, and peripheral neuropathy. Capecitabine, a prodrug of 5-fluorouracil (5-FU), is more commonly associated with gastrointestinal and dermatological toxicities, most notably hand-foot syndrome and diarrhea. Understanding these differences is crucial for patient management and the development of novel therapeutic strategies.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events (AEs) observed in a head-to-head phase III clinical trial (Study 301) and a study in a community oncology setting.[1][2] This data provides a quantitative comparison of the toxicity profiles of this compound and Capecitabine.

Adverse EventThis compound (%) (Study 301)[1]Capecitabine (%) (Study 301)[1]This compound (%) (Community Oncology Study)[2]Capecitabine (%) (Community Oncology Study)[2]
Hematological
Neutropenia (any grade)541632.2-
Neutropenia (Grade 3/4)46---
Leukopenia (any grade)3110--
Leukopenia (Grade 3/4)15---
Anemia (any grade)---34.6 (for Gemcitabine)
Febrile Neutropenia2.00.9--
Non-Hematological
Hand-Foot Syndrome (any grade)<145--
Hand-Foot Syndrome (Grade 3/4)-15--
Alopecia (any grade)354--
Peripheral Neuropathy (any grade)27---
Peripheral Neuropathy (Grade 3/4)7---
Diarrhea (any grade)1429-19.4
Nausea (any grade)2224--
Vomiting----
Fatigue/Asthenia----
Treatment Discontinuation due to AEs8108.925.7

Note: Data from different studies may have variations in patient populations and methodologies.

Experimental Protocols

The assessment of toxicity in clinical trials for chemotherapeutic agents like this compound and Capecitabine follows a standardized protocol to ensure patient safety and data consistency.

A typical experimental workflow for toxicity assessment in a clinical trial would involve:

  • Patient Screening and Baseline Assessment: Before initiation of treatment, patients undergo a comprehensive evaluation, including physical examination, performance status assessment (e.g., ECOG), and baseline laboratory tests (complete blood count with differential, comprehensive metabolic panel).

  • Treatment Administration and Monitoring: Patients receive the assigned treatment (this compound or Capecitabine) according to the study protocol's dosing schedule. Throughout the treatment cycles, patients are closely monitored for any adverse events.

  • Adverse Event Reporting and Grading: All adverse events are documented and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized scale for grading the severity of AEs from Grade 1 (mild) to Grade 5 (death).

  • Dose Modifications and Supportive Care: Based on the severity and type of toxicities experienced, the protocol may require dose interruptions, reductions, or discontinuation of the study drug. Supportive care measures, such as the administration of growth factors for neutropenia or anti-diarrheal agents, are implemented as needed.

  • Data Analysis and Reporting: The incidence, severity, and frequency of all adverse events are collected and analyzed to determine the overall toxicity profile of the treatment.

G Experimental Workflow for Toxicity Assessment cluster_pre_treatment Pre-Treatment cluster_treatment_cycle Treatment Cycle cluster_assessment Toxicity Assessment & Management cluster_post_treatment Data Analysis screening Patient Screening & Eligibility Check baseline Baseline Assessment (Physical Exam, Labs, Performance Status) screening->baseline treatment Treatment Administration (this compound or Capecitabine) baseline->treatment monitoring Ongoing Monitoring for Adverse Events treatment->monitoring grading AE Grading using CTCAE monitoring->grading management Dose Modification & Supportive Care grading->management analysis Toxicity Data Analysis & Reporting grading->analysis management->treatment Continue Next Cycle (if applicable)

Caption: A generalized workflow for assessing chemotherapy-induced toxicity in a clinical trial setting.

Signaling Pathways and Mechanisms of Toxicity

The differing toxicity profiles of this compound and Capecitabine are rooted in their distinct mechanisms of action.

This compound's Mechanism of Action

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[3] It functions as a microtubule dynamics inhibitor. Unlike other agents in its class, this compound inhibits microtubule growth without affecting the shortening phase.[4] This leads to the sequestration of tubulin into non-functional aggregates, causing G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3][4] Its non-mitotic effects include vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT).[3][5] The primary toxicities, neutropenia and peripheral neuropathy, are thought to be on-target effects related to the disruption of microtubule function in hematopoietic precursor cells and neurons, respectively.

G This compound's Mechanism of Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Growth This compound->Microtubule Inhibits Growth Aggregates Non-productive Tubulin Aggregates This compound->Aggregates Sequesters Tubulin into Vascular Vascular Remodeling This compound->Vascular Induces EMT EMT Reversal This compound->EMT Induces Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound inhibits microtubule growth, leading to cell cycle arrest and apoptosis.

Capecitabine's Mechanism of Action

Capecitabine is an oral prodrug that is converted to 5-fluorouracil (5-FU) through a series of enzymatic steps.[6][7] This conversion occurs preferentially in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[6][7] 5-FU then exerts its cytotoxic effects through two main mechanisms: inhibition of thymidylate synthase, a key enzyme in DNA synthesis, and incorporation into RNA, leading to errors in RNA function.[7] The toxicities of capecitabine, such as hand-foot syndrome and diarrhea, are related to the systemic exposure to 5-FU and its effects on rapidly dividing cells in the skin and gastrointestinal tract.

G Capecitabine's Mechanism of Action Capecitabine Capecitabine (Oral) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Func RNA Function FUTP->RNA_Func Incorporates into RNA, disrupting function DNA_Synth DNA Synthesis TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Func->Apoptosis

Caption: Capecitabine is converted to 5-FU, which inhibits DNA synthesis and disrupts RNA function.

Conclusion

This compound and capecitabine present distinct and manageable toxicity profiles. This compound is characterized by a higher incidence of neutropenia and peripheral neuropathy, while capecitabine is more frequently associated with hand-foot syndrome and diarrhea. A thorough understanding of these differences, supported by quantitative data from clinical trials, is essential for optimizing therapeutic strategies and for the design of future clinical research in metastatic breast cancer. The provided diagrams of the experimental workflow and signaling pathways offer a visual framework for comprehending the assessment of these toxicities and their underlying molecular mechanisms.

References

Eribulin Demonstrates Potent Antitumor Activity in HER2-Low Breast Cancer Models, Offering a Viable Alternative to Other Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - In the evolving landscape of targeted cancer therapies, eribulin, a non-taxane microtubule dynamics inhibitor, is showing significant promise in preclinical models of HER2-low breast cancer. This guide provides a comprehensive comparison of this compound with other standard chemotherapeutic agents, supported by experimental data from in vitro and in vivo studies. The findings suggest that this compound's unique mechanism of action translates to potent antitumor effects, positioning it as a valuable therapeutic option for this specific breast cancer subtype.

HER2-low breast cancer, characterized by low levels of human epidermal growth factor receptor 2 (HER2) expression, represents a significant portion of breast cancer cases previously classified as HER2-negative. For these patients, chemotherapy remains a cornerstone of treatment. This guide delves into the preclinical evidence for this compound's efficacy compared to taxanes (paclitaxel and docetaxel), capecitabine, and gemcitabine in HER2-low models.

Comparative Efficacy of this compound in HER2-Low Breast Cancer Models

In Vitro Cytotoxicity

Preclinical studies have consistently demonstrated the potent cytotoxic effects of this compound in HER2-low breast cancer cell lines. A key study directly compared the half-maximal inhibitory concentration (IC50) of this compound with paclitaxel in triple-negative breast cancer (TNBC) cell lines, which are a subset of HER2-negative cancers and often fall into the HER2-low category.

In the MDA-MB-231 and Hs578T TNBC cell lines, both of which are confirmed to be HER2-negative, this compound demonstrated potent cytotoxic activity.[1][2][3] One study reported the IC50 of this compound to be 1.6 nM for MDA-MB-231 and 1.5 nM for Hs578T cells.[4]

Cell LineHER2 StatusChemotherapyIC50 (nM)Reference
MDA-MB-231NegativeThis compound1.6[4]
Paclitaxel0.8[4]
Hs578TNegativeThis compound1.5[4]
Paclitaxel1.2[4]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in HER2-Negative Breast Cancer Cell Lines.

In Vivo Tumor Growth Inhibition

The antitumor efficacy of this compound has also been validated in in vivo models. In a xenograft model using the MDA-MB-231 TNBC cell line, a single low dose of this compound (0.3 mg/kg) significantly inhibited tumor growth compared to the control group.[5] Another study comparing this compound and paclitaxel in the same model showed that while both drugs individually inhibited tumor growth, their simultaneous administration resulted in significantly greater tumor inhibition than either monotherapy.[4]

ModelTreatmentDosageTumor Growth InhibitionReference
MDA-MB-231 XenograftThis compound0.1 mg/kgSignificant inhibition vs. control[4]
Paclitaxel10 mg/kgSignificant inhibition vs. control[4]
This compound + Paclitaxel0.1 mg/kg + 10 mg/kgSignificantly greater inhibition than monotherapy[4]

Table 2: In Vivo Efficacy of this compound and Paclitaxel in a HER2-Negative Breast Cancer Xenograft Model.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] However, its effects extend beyond this, with preclinical studies suggesting a role in reversing the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[7]

In TNBC cells, this compound treatment has been shown to increase the expression of epithelial markers like E-cadherin, while decreasing mesenchymal markers.[4][7] This suggests a potential for this compound to reduce the metastatic potential of HER2-low breast cancer cells.

eribulin_mechanism cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits polymerization EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Reverses G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Metastasis Metastasis EMT->Metastasis

Caption: this compound's dual mechanism of action in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxicity of this compound and other chemotherapies is often determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining cellular proteins.

  • Cell Plating: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8][9][10][11]

Caption: Workflow for preclinical evaluation of chemotherapies.

In Vivo Tumor Growth Inhibition Study

Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer drugs.

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice.[12]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Treatment: Mice are randomized into treatment groups and administered with this compound or comparator drugs via an appropriate route (e.g., intraperitoneally or intravenously) at specified doses and schedules.[7][12]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated to determine the efficacy of the treatments.

Conclusion

The available preclinical data strongly supports the potent antitumor activity of this compound in HER2-low breast cancer models. Its unique mechanism of action, which includes both cytotoxic and anti-metastatic effects, distinguishes it from other chemotherapeutic agents. While direct comparative data with all standard chemotherapies in explicitly defined HER2-low models is still emerging, the existing evidence positions this compound as a compelling therapeutic option that warrants further investigation and consideration in the clinical setting for patients with HER2-low breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and elucidate the full potential of this compound in this patient population.

References

Safety Operating Guide

Safe Disposal of Eribulin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Eribulin, a potent cytotoxic anticancer agent, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to these procedures is critical for minimizing exposure risks associated with this hazardous compound.[2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained in the management of cytotoxic agents. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Recommended PPE includes:

  • Gloves: Double chemotherapy-grade gloves are recommended.[3]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Protective Clothing: A lab coat or gown.[1]

Work should be conducted in a well-ventilated area, preferably within a certified biological safety cabinet or a fume hood, to avoid the formation and inhalation of aerosols or dust.[4][5][6] In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.[1] If mucous membranes are contacted, they should be flushed thoroughly with water.[1]

Storage Conditions for this compound Solutions

Proper storage is crucial to maintain the stability of this compound. If not used immediately, specific time and temperature limits apply. Unused solutions exceeding these limits must be disposed of as chemical waste.

Solution TypeStorage TemperatureMaximum Storage DurationAdditional Notes
Undiluted this compound (in syringe)25°C (ambient light)4 hours
Undiluted this compound (in syringe)2°C – 8°C24 hours
Diluted this compound (0.020 - 0.205 mg/ml in 0.9% NaCl)2°C – 8°C24 hoursUnless prepared in validated aseptic conditions.

Experimental Protocols: Decontamination and Disposal

Protocol 1: this compound Spill Management

This protocol outlines the procedure for managing accidental spills of this compound solutions.

Methodology:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill zone.[4][5]

  • Don PPE: Ensure appropriate PPE is worn before approaching the spill, including respiratory protection if vapors or aerosols are present.[4][5][7]

  • Containment: Prevent further spread of the liquid. For larger spills, use dikes or absorbent materials to contain the spill.[7] Ensure the spill does not enter drains or public waterways.[4][5][7]

  • Absorption: Cover and absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[4][5][8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[9]

  • Surface Decontamination: Scrub the spill surface and any contaminated equipment with alcohol to decontaminate them.[4][5][8]

  • Final Cleaning: Wash the area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, cleaning materials) as hazardous cytotoxic waste according to the disposal protocol below.[4][5]

Protocol 2: this compound Waste Disposal

This protocol provides the methodology for the routine disposal of unused this compound, contaminated materials, and packaging.

Methodology:

  • Waste Segregation: All this compound-contaminated waste must be segregated from other laboratory waste streams.[3] Do not commingle with non-hazardous or other types of chemical waste.[3]

  • Identify Waste Type:

    • Trace Waste: Items with minimal residual contamination, such as empty vials, absorbent pads, and used PPE.

    • Bulk Waste: Unused or partially used vials, expired solutions, and syringes containing visible residual drug.[3]

  • Containerization:

    • Place trace contaminated disposable items (e.g., gloves, pads) into a designated yellow trace waste container.[3]

    • Dispose of syringes containing any volume of this compound, even as little as 0.1 ml, into a special black "Bulk" hazardous chemical waste container.[3] Do not place these in standard sharps containers.

    • Empty syringes (with no visible drug) and needles can be placed directly into a red sharps container.[3]

  • Packaging Disposal:

    • Empty vials and packaging should be triple-rinsed with a suitable solvent (e.g., water) before disposal or recycling, with the rinsate collected as hazardous waste.[9]

    • Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration if made of combustible material.[9]

  • Final Disposal: All collected this compound waste is considered hazardous. It must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[9] Do not discharge any this compound waste into sewer systems.[7][9] Arrange for pickup and disposal by a certified hazardous waste management service in accordance with all local, state, and federal regulations.[4][5][6][7]

Procedural Workflows

The following diagrams illustrate the logical flow for spill management and routine waste disposal.

G node_start This compound Spill Detected node_alert Alert Personnel & Secure Area node_start->node_alert node_ppe Don Appropriate PPE node_alert->node_ppe node_contain Contain Spill (Prevent Spread) node_ppe->node_contain node_absorb Absorb with Inert Material node_contain->node_absorb node_collect Collect Contaminated Material into Hazardous Waste Container node_absorb->node_collect node_decon Decontaminate Surface (e.g., with Alcohol) node_collect->node_decon node_dispose Dispose of all Materials as Cytotoxic Waste node_decon->node_dispose node_end Spill Management Complete node_dispose->node_end

Caption: Workflow for this compound Spill Management.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal node_gen Generate this compound Waste (Unused drug, PPE, labware) node_seg Segregate from Other Waste Streams node_gen->node_seg node_bulk Bulk Waste (> residual drug) -> Black Container node_seg->node_bulk node_trace Trace Waste (Empty vials, PPE) -> Yellow Container node_seg->node_trace node_sharps Empty Syringes/Needles -> Red Sharps Container node_seg->node_sharps node_arrange Arrange Pickup by Certified Waste Vendor node_bulk->node_arrange node_trace->node_arrange node_sharps->node_arrange node_incin Controlled Incineration at Licensed Facility node_arrange->node_incin

Caption: Logical Workflow for Routine this compound Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the potent cytotoxic agent, Eribulin, are critical for protecting laboratory personnel. This guide provides immediate, operational, and procedural information for researchers, scientists, and drug development professionals.

As a cytotoxic compound, this compound requires stringent safety measures to prevent exposure. Adherence to proper personal protective equipment (PPE) protocols and disposal plans is mandatory.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is the most critical barrier against exposure to this compound. All personnel, regardless of the quantity of the compound being handled, must wear the following equipment.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile gloves.Minimizes the risk of skin contact and absorption. Double gloving provides an additional layer of protection.[1]
Gown Disposable, solid-front gown with back closure, made of a low-lint material.Protects personal clothing from contamination.[2]
Eye/Face Protection Safety goggles and a full-face shield.Shields the eyes and face from potential splashes or aerosols.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation.Prevents inhalation of the hazardous compound.[3]

Important Note on Glove Selection: While specific breakthrough time data for this compound is not publicly available, it is imperative to use gloves that have been tested for use with chemotherapy drugs.[4] Always refer to the manufacturer's specifications to ensure the chosen gloves provide adequate protection against cytotoxic agents.

Operational Plan: A Step-by-Step Laboratory Protocol

All procedures involving this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential airborne particles or aerosols.[2]

Preparation and Handling:

  • Designated Area: Cordon off and clearly label the designated work area for this compound handling.

  • Pre-Donning: Before entering the designated area, remove all personal items, such as jewelry.

  • Donning PPE: Don PPE in the following order: gown, respiratory protection (if required), face shield, and two pairs of chemotherapy-rated gloves. Ensure the outer glove cuff is pulled over the gown cuff.

  • Compound Handling:

    • When weighing the solid form of this compound, do so on a tared weigh paper within the containment unit.

    • To reconstitute, slowly add the diluent to the vial to avoid frothing or aerosolization.

    • If diluting, do so with care to prevent splashing.

  • Post-Handling: After handling is complete, wipe down the exterior of all containers with a deactivating solution before removing them from the containment unit.

Disposal Plan: Managing Cytotoxic Waste

This compound and all materials that have come into contact with it are considered cytotoxic waste and must be disposed of following institutional and local regulations.[5]

Waste Segregation and Containment:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[3]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be placed in a clearly labeled, leak-proof hazardous waste container.[3] These containers are typically color-coded, often yellow or purple, to indicate cytotoxic contents.[5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour this compound waste down the drain.[5]

Final Disposal:

All this compound waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[5]

Visualizing the Workflow: From Receipt to Disposal

The following diagram outlines the critical steps for the safe handling of this compound within a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in BSC or Fume Hood) cluster_cleanup Decontamination & Waste Segregation cluster_disposal Disposal a Receive this compound b Don Appropriate PPE a->b c Prepare Work Surface b->c d Handle/Prepare this compound c->d e Decontaminate Surfaces d->e f Segregate Contaminated Waste e->f g Doff PPE f->g h Dispose of Waste via Licensed Contractor g->h

Caption: A logical workflow for handling this compound safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.